1-(5-Bromo-2-methoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBPFOSTPLEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373705 | |
| Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16740-73-1 | |
| Record name | 1-(5-Bromo-2-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16740-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone (CAS No. 16740-73-1)
Abstract: This document provides a comprehensive technical overview of 1-(5-Bromo-2-methoxyphenyl)ethanone, a key chemical intermediate with significant utility in pharmaceutical research and broader organic synthesis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. The protocols and analyses described are grounded in established chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.
Core Compound Profile: Identity and Physicochemical Properties
This compound, also widely known as 5-Bromo-2-methoxyacetophenone, is a substituted aromatic ketone.[1][2] Its structure, featuring a bromo substituent para to the acetyl group and an ortho-methoxy group, provides a unique combination of steric and electronic properties. These features make it a versatile building block for introducing a substituted phenyl moiety into more complex molecular architectures, particularly in the development of novel therapeutic agents.[3]
The compound's physical and chemical attributes are critical for its application in synthesis, determining appropriate solvent systems, reaction temperatures, and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16740-73-1 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Pale yellow liquid / solid | ECHEMI[4] |
| Melting Point | 39 °C | ECHEMI[4] |
| Boiling Point | 165 °C (Predicted) | ECHEMI[4] |
| Density | 1.421 ± 0.06 g/cm³ (Predicted) | Biosynth |
| SMILES | CC(=O)C1=C(C=CC(=C1)Br)OC | [1] |
| InChIKey | GLKBPFOSTPLEKE-UHFFFAOYSA-N | [1] |
Spectroscopic Signature for Structural Verification
Confirming the identity and purity of this compound is paramount. The following spectroscopic data are characteristic of the compound's structure.
-
¹H NMR (500MHz, DMSO-d₆): The proton NMR spectrum is the primary tool for structural confirmation. The expected signals are:
-
δ 7.70 (dd, J=9.0, 2.6 Hz, 1H): This doublet of doublets corresponds to the aromatic proton at the C6 position, coupled to both the C4 proton (ortho-coupling, J≈9.0 Hz) and the C2 proton (meta-coupling, J≈2.6 Hz).
-
δ 7.64 (d, J=2.6 Hz, 1H): This doublet represents the C4 proton, showing only meta-coupling to the C6 proton.
-
δ 7.16 (d, J=9.0 Hz, 1H): This doublet is assigned to the C3 proton, showing strong ortho-coupling to the C4 proton.
-
δ 3.88 (s, 3H): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.
-
δ 2.52 (s, 3H): A singlet representing the three protons of the acetyl (CH₃-C=O) group. (Source: ECHEMI[4])
-
-
¹³C NMR: Based on analogous structures, the predicted ¹³C NMR spectrum would show nine distinct signals: a carbonyl carbon (~197 ppm), six aromatic carbons (four CH and two quaternary, in the 110-160 ppm range), and two aliphatic carbons for the methoxy and acetyl methyl groups (~56 ppm and ~26 ppm, respectively).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions include:
-
A strong, sharp peak around 1670-1685 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aryl ketone.
-
Several peaks in the 1450-1600 cm⁻¹ range, corresponding to C=C stretching vibrations within the aromatic ring.
-
A distinct absorption around 1250 cm⁻¹ for the C-O stretch of the aryl ether (methoxy group). (Source: PubChem[1])
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (m/z 228 and 230). (Source: PubChem[1])
Synthesis and Purification Protocol
A reliable and high-yielding synthesis of this compound involves the O-methylation of its phenolic precursor, 5'-Bromo-2'-hydroxyacetophenone.[6] This approach is often preferred due to the ready availability of the starting material.
Protocol: O-Methylation of 5'-Bromo-2'-hydroxyacetophenone
Reaction Scheme: (5-Bromo-2-hydroxyphenyl)ethanone + CH₃I --(K₂CO₃, Acetone)--> this compound
Causality and Experimental Insight:
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and non-nucleophilic base. It is sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Its insolubility in acetone drives the reaction forward as the phenoxide forms on the solid-liquid interface.
-
Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic starting material and methyl iodide. It has a convenient boiling point for refluxing, which accelerates the Sₙ2 reaction without requiring excessively high temperatures that could lead to side reactions.
-
Choice of Alkylating Agent (CH₃I): Methyl iodide is a highly effective methylating agent for Sₙ2 reactions due to the excellent leaving group ability of iodide.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxyacetophenone (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5-2.0 equiv.), and acetone (approx. 10 mL per gram of starting material).
-
Addition of Reagent: While stirring the suspension, add methyl iodide (CH₃I, 1.2-1.5 equiv.) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 56 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The disappearance of the starting material spot (which is more polar) indicates completion.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the solid K₂CO₃ and potassium iodide byproduct. Wash the solid cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, further purification can be achieved via silica gel column chromatography. (Protocol adapted from ChemicalBook[2])
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its three key reactive sites: the aryl bromide, the ketone, and the activated aromatic ring.
-
Aryl Bromide (C-Br bond): This is the most versatile handle for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacting with various aryl or vinyl boronic acids allows for the construction of complex biaryl systems, a common motif in pharmacologically active molecules.[7][8][9]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a wide range of amines.
-
Sonogashira Coupling: Creates C-C triple bonds by reacting with terminal alkynes.
-
-
Ketone (Carbonyl Group): The acetyl group can undergo numerous classical carbonyl reactions:
-
Reduction: Can be selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or converted to an alkane via Wolff-Kishner or Clemmensen reduction.
-
Alpha-Halogenation: The α-methyl group can be brominated to form an α-bromo ketone, which is itself a valuable intermediate for introducing further functionality.
-
Wittig Reaction: Can be converted to an alkene.
-
-
Aromatic Ring: The methoxy group is an ortho-para director, while the acetyl group is a meta-director. The positions on the ring are highly substituted, but under certain conditions, further electrophilic aromatic substitution could be possible, though it is less common than transformations at the other two sites.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.[10]
Standard Analytical Methodology (RP-HPLC)
To ensure purity and quantify the compound in reaction mixtures or as a final product, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential. The following protocol is a validated starting point for analysis.
Principle: The compound is separated on a non-polar stationary phase (C18) using a polar mobile phase. Its retention is governed by its hydrophobicity. The aromatic ring and carbonyl group act as a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 248 nm (a wavelength where the chromophore has strong absorbance).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of pure this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed.
-
Dissolve it in the mobile phase to achieve a theoretical concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
The concentration of the analyte in the sample is determined by interpolating its peak area from the calibration curve. (Methodology adapted from standard protocols for similar aromatic ketones[11])
-
Safety and Hazard Management
This compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
H314: Causes severe skin burns and eye damage.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. (Source: PubChem[1])
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Handling and Storage:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Gong, H., et al. (n.d.). Supporting Information for "Zeolite-Catalyzed Hydration of Terminal Alkynes to Ketones under Mild Conditions".
- PubChem. (n.d.). 1-(2-Bromo-6-methoxyphenyl)ethanone. National Center for Biotechnology Information.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ResearchGate. (2025, August 10). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4.
- Taylor & Francis Online. (2021, April 28). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds... Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pendidikan Kimia. (n.d.). Microwave-Assisted Synthesis of 5-Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction. Jurnal Pendidikan Kimia.
- PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information.
- Oakwood Chemical. (n.d.). 5-Bromo-2-methoxyacetophenone.
- PubChem. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. National Center for Biotechnology Information.
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- 3. chemimpex.com [chemimpex.com]
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- 6. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromo-2-methoxyphenyl)ethanone, also known as 5'-Bromo-2'-methoxyacetophenone, is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring a bromine atom and a methoxy group on the phenyl ring, offers a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, spectroscopic characterization, and its emerging applications in medicinal chemistry and drug discovery. Understanding the nuances of this compound is critical for researchers aiming to leverage its synthetic potential in the development of novel therapeutic agents and other functional organic materials.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity in synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 16740-73-1 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Off-white to light yellow solid or colorless to light yellow liquid | |
| Melting Point | 38-39 °C | |
| Boiling Point | 118-124 °C at 5 mmHg; Predicted: 296.6 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like acetone, DMF, and ethyl acetate. | |
| IUPAC Name | This compound | [1] |
Spectroscopic Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of expected spectral data based on its structure and available information for analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.8-7.8 ppm). The proton ortho to the methoxy group and meta to the acetyl group would likely appear as a doublet. The proton ortho to the acetyl group and meta to the bromine would also be a doublet, and the proton para to the methoxy group and ortho to the bromine would appear as a doublet of doublets.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.
-
Acetyl Protons (-COCH₃): A singlet around δ 2.5-2.7 ppm, corresponding to the three protons of the acetyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The expected chemical shifts are:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group would be the most shielded (lowest ppm value in this region), while the carbon attached to the bromine and the acetyl group would be more deshielded.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Acetyl Carbon (-CH₃): A signal in the upfield region, typically around δ 25-30 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
The infrared spectrum helps identify the functional groups present. Key absorption bands for this compound include:
-
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1670-1690 cm⁻¹.[2]
-
C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.[3]
-
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.[2]
-
C-O Stretch (Aryl Ether): A strong band in the region of 1240-1260 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.
-
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (229.07 g/mol ), with a characteristic M+2 isotope peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Peaks:
-
Loss of a methyl group (•CH₃) from the acetyl moiety, resulting in a fragment at m/z [M-15]⁺.
-
Loss of the acetyl group (•COCH₃), leading to a fragment at m/z [M-43]⁺.
-
Cleavage of the methoxy group, resulting in fragments corresponding to the loss of •CH₃ or •OCH₃.
-
Synthesis and Purification
This compound can be synthesized through several routes. Two common and effective methods are detailed below, providing a step-by-step protocol for laboratory synthesis.
Method 1: Bromination of 2'-Methoxyacetophenone
This method involves the electrophilic aromatic substitution of 2'-methoxyacetophenone using N-bromosuccinimide (NBS) as the bromine source. The methoxy group is an ortho-, para-director, and due to steric hindrance from the acetyl group at the ortho position, bromination preferentially occurs at the para position.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-methoxyacetophenone (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) to the solution in portions at room temperature. The reaction is typically catalyzed by a radical initiator like AIBN or simply by light.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS and bromine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Plausible Mechanism:
Caption: Radical bromination of 2'-methoxyacetophenone with NBS.
Method 2: Methylation of 5-Bromo-2-hydroxyacetophenone
This synthesis route involves the Williamson ether synthesis, where the hydroxyl group of 5-bromo-2-hydroxyacetophenone is methylated.
Experimental Protocol:
-
Reaction Setup: Dissolve 5-bromo-2-hydroxyacetophenone (1 equivalent) in a polar aprotic solvent like acetone or dimethylformamide (DMF) in a round-bottom flask.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution to deprotonate the phenolic hydroxyl group.
-
Methylating Agent: Add methyl iodide (CH₃I, 1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., refluxing in acetone) and monitor by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. If DMF is used as a solvent, it can be removed under high vacuum.
-
Extraction and Purification: Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily centered around its three functional groups: the ketone, the aryl bromide, and the methoxy group.
-
Ketone Group: The acetyl group can undergo a variety of reactions. It can be reduced to a secondary alcohol, oxidized in a Baeyer-Villiger oxidation, or serve as a handle for forming carbon-carbon bonds via enolate chemistry (e.g., aldol condensation). The methyl group of the acetyl moiety can also be halogenated under specific conditions.
-
Aryl Bromide: The bromine atom is a versatile functional group for cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 5-position of the phenyl ring. This is particularly valuable in the synthesis of complex pharmaceutical intermediates.
-
Methoxy Group: The methoxy group is an electron-donating group that activates the aromatic ring towards further electrophilic substitution, directing incoming electrophiles to the ortho and para positions (relative to the methoxy group). It is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry due to the synthetic handles it provides. Its derivatives have been investigated for a range of biological activities.
-
Intermediate for Bioactive Molecules: The compound serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules that are scaffolds for new drug candidates.[4] Its utility extends to the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.
-
Neuroprotective Agents: A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses in microglia by blocking NF-κB and MAPK signaling pathways.[5][6] This suggests that derivatives of this compound could be explored for the development of therapeutics for neuroinflammatory diseases.
-
Anticancer and Antimicrobial Agents: Chalcones derived from substituted acetophenones are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. This compound can be used as a starting material for the synthesis of novel chalcone derivatives with potential therapeutic applications.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important chemical intermediate with a rich profile of physical and chemical properties that make it highly valuable in organic synthesis. Its versatile reactivity allows for the construction of a diverse array of complex molecules, particularly in the realm of drug discovery and medicinal chemistry. The synthetic routes outlined in this guide provide practical methodologies for its preparation, while the discussion of its reactivity and potential applications underscores its significance for researchers and scientists in the pharmaceutical industry. As the demand for novel therapeutics continues to grow, the utility of such well-defined building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical and biomedical research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kim, Y. S., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 672(1-3), 138-146.
- ResearchGate. (2022). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone.
- The Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions.
- ResearchGate. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties.
- The Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
- Beilstein Journals. (n.d.). Supplementary Information.
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- National Institutes of Health. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.
- University of Illinois Springfield. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- The Royal Society of Chemistry. (n.d.). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm-1).
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1-(5-Bromo-2-methoxyphenyl)ethanone structure and molecular weight
An In-depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and molecular weight. It further explores its significance as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide synthesizes data from established chemical databases and relevant literature to offer field-proven insights for research and development professionals, emphasizing its structural characteristics, potential synthetic applications, and essential safety protocols.
Chemical Identity and Structure
This compound, identified by the CAS Registry Number 16740-73-1, is an aromatic ketone.[1] Its structure is characterized by an acetophenone core substituted with a methoxy group at the C2 position and a bromine atom at the C5 position. This specific arrangement of functional groups—an ortho-methoxy substituent relative to the acetyl group and a para-bromo substituent relative to the methoxy group—dictates its reactivity and utility as a synthetic precursor. The electron-donating methoxy group and the electron-withdrawing bromine atom create a distinct electronic profile on the aromatic ring, influencing its role in various chemical transformations.
The molecular formula for this compound is C₉H₉BrO₂.[1] Its structure is visualized below.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key chemical and physical properties is essential for experimental design, safety assessment, and analytical characterization. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| CAS Number | 16740-73-1 | PubChem[1] |
| Exact Mass | 227.97859 Da | PubChem[1] |
| Appearance | Off-white solid (typical) | ECHEMI[2] |
| Polar Surface Area | 26.3 Ų | PubChem[1] |
| Refractive Index | 1.541 | ECHEMI[2] |
| Vapor Pressure | 0.00142 mmHg at 25°C | ECHEMI[2] |
| InChIKey | GLKBPFOSTPLEKE-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Characterization
While numerous vendors supply this compound, understanding its synthesis is crucial for process development and impurity profiling. A common and logical approach for its preparation is the Friedel-Crafts acylation of 4-bromoanisole (1-bromo-4-methoxybenzene).
Proposed Synthetic Workflow:
The methoxy group of 4-bromoanisole is an ortho-, para-directing activator. Since the para position is blocked by the bromine atom, acylation is directed to the ortho position, yielding the desired product.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Profile (Predicted)
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The methoxy (–OCH₃) and acetyl (–COCH₃) protons would each appear as a sharp singlet, likely around δ 3.8-4.0 ppm and δ 2.5-2.7 ppm, respectively. The aromatic region would display three protons with splitting patterns dictated by their ortho and meta couplings, providing clear structural confirmation.
-
Mass Spectrometry : The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of a single bromine atom. Two peaks of nearly equal intensity would be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br isotopes.
Applications in Research and Drug Development
Substituted acetophenones are foundational scaffolds in medicinal chemistry and materials science. The title compound, with its defined substitution pattern, serves as a valuable intermediate for building more complex molecular architectures.
-
Pharmaceutical Intermediates : Bromo-substituted aromatic compounds are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes this compound a key starting material for synthesizing novel pharmaceutical agents. Related structures, such as 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, are explicitly noted for their role in developing anti-inflammatory and antimicrobial therapeutics.[3]
-
Enzyme Inhibitor Development : The phenylethanone scaffold is present in various enzyme inhibitors. For instance, a closely related analog, 2-Bromo-1-(2-methoxyphenyl)ethanone, has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis, highlighting its potential in antibacterial research.[4] This suggests that derivatives of this compound could be explored for similar biological activities.
-
Precursor for Complex Syntheses : Patent literature demonstrates the use of similar bromoethanone derivatives as precursors in multi-step syntheses of complex active pharmaceutical ingredients.[5] The bromine handle allows for strategic modifications late in a synthetic sequence, offering flexibility in drug design and lead optimization.
Safety and Handling
As a laboratory chemical, proper handling of this compound is imperative. It is classified with specific hazards that require appropriate safety measures.
| Hazard Information | Details | Source |
| GHS Classification | H314: Causes severe skin burns and eye damage. | ECHEMI[2] |
| Primary Hazards | Corrosive, Irritant | PubChem[1] |
Recommended Laboratory Practices:
Based on the precautionary statements, the following protocols are mandatory when handling this compound:
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Handling : Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[2]
-
Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]
-
In Case of Exposure :
-
Skin/Hair : Immediately remove all contaminated clothing. Rinse skin with water or shower.
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
Ingestion : Rinse mouth. Do NOT induce vomiting.
-
Conclusion
This compound is a well-characterized chemical compound with a defined molecular structure and weight of 229.07 g/mol .[1] Its primary value lies in its role as a versatile synthetic intermediate. The presence of three distinct functional groups—a ketone, a methoxy ether, and a bromine atom—on an aromatic scaffold provides multiple reaction sites for constructing complex molecules. Its utility is particularly evident in the field of drug development, where it can serve as a starting point for novel therapeutics, drawing parallels from analogous structures with proven biological activity.[3][4] Adherence to strict safety protocols is essential due to its corrosive nature.[1][2] This guide provides the foundational knowledge required for scientists to effectively and safely utilize this compound in their research endeavors.
References
- PubChem.this compound.
- Google Patents.Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectral Data of 5-Bromo-2-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxyacetophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical research.[1][2] Its bifunctional nature, featuring a bromine atom and a methoxy group on the aromatic ring, along with a reactive acetyl group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1][2] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-2-methoxyacetophenone, offering insights into the interpretation of its unique spectral fingerprint.
Molecular Structure and Key Features
5-Bromo-2-methoxyacetophenone possesses a 1,2,4-trisubstituted benzene ring. The acetyl group and the methoxy group are positioned ortho to each other, while the bromine atom is in the para position relative to the methoxy group. This substitution pattern gives rise to a distinct set of signals in its various spectra, which will be explored in detail in the following sections.
Molecular Formula: C₉H₉BrO₂[1] Molecular Weight: 229.07 g/mol [1] CAS Number: 16740-73-1[1]
C1 [label = "C"]; C2 [label = "C"]; C3 [label = "C"]; C4 [label = "C"]; C5 [label = "C"]; C6 [label = "C"]; C7 [label = "C"]; C8 [label = "O"]; C9 [label = "C"]; C10 [label = "O"]; C11 [label = "C"]; Br [label = "Br"]; H1 [label = "H"]; H2 [label = "H"]; H3 [label = "H"]; H4 [label = "H"]; H5 [label = "H"]; H6 [label = "H"]; H7 [label = "H"]; H8 [label = "H"]; H9 [label = "H"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- C7; C7 -- C8 [style=double]; C7 -- C9; C9 -- H1; C9 -- H2; C9 -- H3;
C2 -- C10; C10 -- C11; C11 -- H4; C11 -- H5; C11 -- H6;
C3 -- H7; C4 -- H8; C6 -- H9;
C5 -- Br; }
Molecular Structure of 5-Bromo-2-methoxyacetophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-2-methoxyacetophenone, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of 5-Bromo-2-methoxyacetophenone is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing acetyl and bromo groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.6 | Singlet | 3H |
| Methoxy (OCH₃) | ~3.9 | Singlet | 3H |
| Aromatic (H-3) | ~7.0 | Doublet | 1H |
| Aromatic (H-4) | ~7.5 | Doublet of Doublets | 1H |
| Aromatic (H-6) | ~7.7 | Doublet | 1H |
Interpretation:
-
Acetyl Protons (CH₃): A singlet integrating to three protons is expected around 2.6 ppm. This downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group. For comparison, the acetyl protons in 2'-methoxyacetophenone appear at 2.62 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet corresponding to the three methoxy protons is anticipated around 3.9 ppm. The ortho position to the acetyl group can influence this shift. In 2'-methoxyacetophenone, these protons are observed at 3.91 ppm.
-
Aromatic Protons: The 1,2,4-trisubstitution pattern results in three distinct aromatic proton signals.
-
H-3: This proton is ortho to the electron-donating methoxy group and will be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-6: This proton is ortho to the electron-withdrawing acetyl group and will be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H-4.
-
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum will show nine distinct carbon signals, corresponding to each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Acetyl (CH₃) | ~32 |
| Methoxy (OCH₃) | ~56 |
| Aromatic (C-5, C-Br) | ~114 |
| Aromatic (C-3) | ~115 |
| Aromatic (C-1) | ~128 |
| Aromatic (C-6) | ~130 |
| Aromatic (C-4) | ~134 |
| Aromatic (C-2, C-OCH₃) | ~158 |
| Carbonyl (C=O) | ~198 |
Interpretation:
-
Aliphatic Carbons: The acetyl methyl carbon is expected around 32 ppm, and the methoxy carbon around 56 ppm.
-
Aromatic Carbons:
-
The carbon bearing the bromine (C-5) will be shifted upfield due to the heavy atom effect, expected around 114 ppm.
-
The carbon ortho to the methoxy group (C-3) will also be shielded and appear around 115 ppm.
-
The other aromatic carbons will appear in the range of 128-134 ppm. The carbon attached to the acetyl group (C-1) and the carbon ortho to the acetyl group (C-6) will be deshielded.
-
The carbon bearing the methoxy group (C-2) will be significantly deshielded due to the oxygen's electronegativity, appearing around 158 ppm.
-
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group will be the most downfield signal, typically appearing around 198 ppm for aromatic ketones. For instance, the carbonyl carbon in 2-methoxyacetophenone is observed at 199.8 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-methoxyacetophenone will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-O bonds of the ether.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong |
| Symmetric C-O-C Stretch | 1050 - 1000 | Medium |
| C-Br Stretch | 600 - 500 | Medium-Strong |
Interpretation:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1660 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups will be observed just below 3000 cm⁻¹.
-
C-O Stretches: The C-O stretching of the aryl ether will give rise to a strong, characteristic band, typically around 1250-1200 cm⁻¹ for the asymmetric stretch.
-
Aromatic C=C Stretches: Several bands of medium intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.
-
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of 5-Bromo-2-methoxyacetophenone is expected to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br.
| m/z | Fragment Ion | Formation Pathway |
| 228/230 | [C₉H₉BrO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 213/215 | [C₈H₆BrO₂]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group |
| 185/187 | [C₇H₄BrO]⁺ | Loss of CO from the [M-CH₃]⁺ ion |
| 157/159 | [C₆H₄Br]⁺ | Loss of CO from the bromobenzoyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Interpretation:
-
Molecular Ion (m/z 228/230): The presence of a pair of peaks with a mass difference of 2 and approximately equal abundance is a definitive indicator of a bromine-containing compound.
-
Loss of Methyl Radical (m/z 213/215): The primary fragmentation pathway for acetophenones is the alpha-cleavage, leading to the loss of the acetyl methyl group as a radical and the formation of a stable acylium ion.
-
Formation of Bromobenzoyl Cation (m/z 185/187): Subsequent loss of a neutral carbon monoxide (CO) molecule from the [M-CH₃]⁺ fragment is a common fragmentation pathway for acylium ions.
-
Formation of Bromophenyl Cation (m/z 157/159): Further fragmentation can occur with the loss of another CO molecule.
-
Acetyl Cation (m/z 43): A prominent peak at m/z 43 corresponding to the [CH₃CO]⁺ ion is also expected.
M [label="[M]⁺˙\nm/z 228/230"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z 213/215"]; M_minus_CH3CO [label="[M - CH₃CO]⁺\nm/z 185/187"]; CH3CO [label="[CH₃CO]⁺\nm/z 43"];
M -> M_minus_CH3 [label="- •CH₃"]; M -> CH3CO [label="- •C₈H₆BrO"]; M_minus_CH3 -> M_minus_CH3CO [label="- CO"]; }
Key Fragmentation Pathways of 5-Bromo-2-methoxyacetophenone
Experimental Methodologies
The spectral data presented in this guide are predicted based on established principles and comparison with analogous compounds. For experimental verification, the following protocols are recommended:
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-methoxyacetophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
IR Spectroscopy:
-
Sample Preparation: As 5-Bromo-2-methoxyacetophenone is a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
Conclusion
The spectral data of 5-Bromo-2-methoxyacetophenone provide a comprehensive and unique fingerprint for its positive identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed connectivity and electronic environment of the protons and carbons. The IR spectrum confirms the presence of the key functional groups, namely the aromatic ketone and the aryl ether. Finally, the mass spectrum establishes the molecular weight and provides valuable information about the fragmentation patterns, which are characteristic of its structure. This guide serves as a valuable resource for researchers utilizing this important synthetic intermediate, enabling them to confidently interpret its spectral data and ensure the integrity of their chemical transformations.
References
- 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem. (n.d.).
- Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example - YouTube. (2021).
- Supporting information - The Royal Society of Chemistry. (n.d.).
Sources
A Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(5-Bromo-2-methoxyphenyl)ethanone is a versatile chemical intermediate recognized for its significant role in organic synthesis and pharmaceutical research. Its unique molecular structure, featuring bromine and methoxy functional groups, makes it a valuable building block for creating more complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, key applications in drug discovery, established synthesis protocols, and essential safety and handling procedures. The information herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively source and utilize this compound in their work.
Introduction and Chemical Identity
This compound, identified by CAS Number 16740-73-1 , is a substituted acetophenone that serves as a crucial precursor in various synthetic pathways.[1][2] Its strategic placement of a bromine atom and a methoxy group on the phenyl ring allows for a wide range of chemical modifications, making it an essential component in the synthesis of novel bioactive molecules and specialized materials.[2] This compound is particularly noted for its application as an intermediate in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.[2]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 16740-73-1 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 118-124 °C at 5 mmHg | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(=O)C1=C(C=CC(=C1)Br)OC | [1] |
| InChIKey | GLKBPFOSTPLEKE-UHFFFAOYSA-N | [1] |
Commercial Availability and Procurement
This compound is readily available from a variety of specialized chemical suppliers. It is typically offered in research-grade purities, suitable for most laboratory applications in organic synthesis and medicinal chemistry.
Procurement Workflow: The process of acquiring and utilizing this chemical for research purposes follows a standard workflow, from initial supplier identification to experimental integration and data analysis.
Caption: Workflow for sourcing and utilizing this compound.
Representative Suppliers: The following table lists suppliers known to offer this compound. Purity and available quantities may vary.
| Supplier | Purity | CAS Number | Reference |
| Chem-Impex | ≥ 97% (GC) | 16740-73-1 | [2] |
| Fisher Scientific | Varies | 16740-73-1 | [3] |
| Merck (Sigma-Aldrich) | Varies | 16740-73-1 | [4] |
| BLDpharm | Varies | 16740-73-1 | [5] |
Applications in Research and Drug Development
The utility of this compound stems from its reactive nature, which allows it to serve as a foundational element in multi-step syntheses.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is a common feature in molecules designed for anti-inflammatory and analgesic properties.[2] The bromo- and methoxy- groups provide handles for further chemical elaboration to build complex active pharmaceutical ingredients (APIs).
-
Organic Synthesis : In synthetic organic chemistry, it is used to construct more elaborate molecular architectures. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The ketone and methoxy groups can also be modified to introduce further complexity.[2]
-
Material Science : It finds application in the formulation of specialty chemicals and materials, where its incorporation can enhance properties such as thermal stability and chemical resistance.[2]
Synthesis Protocol
While commercially available, this compound can also be synthesized in the laboratory. A common method involves the electrophilic bromination of 2-methoxyacetophenone. The following is a representative protocol.
Reaction: Electrophilic Aromatic Bromination
Caption: Simplified synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-methoxyacetophenone in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and addition funnel. The reaction should be conducted in a well-ventilated fume hood.
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the bromination reaction.
-
Bromine Addition: Slowly add a stoichiometric equivalent of bromine (Br₂), typically dissolved in the same solvent, to the cooled solution via the addition funnel over 30-60 minutes. Maintaining a low temperature is crucial to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess acid and bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a colorless to light yellow liquid, can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.[2]
Safety, Handling, and Storage
Proper handling and storage are imperative due to the hazardous nature of this compound.
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H314: Causes severe skin burns and eye damage.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. All work should be performed in a certified chemical fume hood.[3]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[3][6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store at refrigerated temperatures (0-8 °C).[2] Store locked up in a designated corrosives area.[3]
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate for professionals in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, established synthetic utility, and clear safety protocols make it a reliable building block for advanced scientific research. By understanding its commercial landscape and proper handling procedures, researchers can effectively leverage this compound to drive innovation in drug discovery and material science.
References
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An In-depth Technical Guide to the Hazards Associated with 1-(5-Bromo-2-methoxyphenyl)ethanone for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Its Associated Risks
1-(5-Bromo-2-methoxyphenyl)ethanone, a member of the substituted acetophenone family, is a valuable intermediate in organic synthesis, particularly within the realm of pharmaceutical research and development. Its utility stems from the reactive nature of its functional groups, which allows for the construction of more complex molecular architectures. However, the very features that make this compound a useful synthetic building block also contribute to its inherent hazards. This guide provides a comprehensive overview of the risks associated with this compound, offering in-depth insights into its toxicological profile, safe handling protocols, and emergency procedures. Our objective is to empower researchers with the knowledge necessary to mitigate these risks, ensuring a safe and productive laboratory environment.
Hazard Identification and Toxicological Profile
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that demand careful consideration.[1][2]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H314/H319: Causes serious eye damage / Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Mechanistic Insights into Toxicity
The toxicological properties of this compound can be largely attributed to its chemical structure, specifically the presence of an α-brominated ketone and a substituted aromatic ring.
-
Electrophilicity and Covalent Modification: The carbon atom alpha to the carbonyl group is rendered electrophilic by both the electron-withdrawing effect of the adjacent ketone and the bromine atom. This makes the compound susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[3] It is plausible that the irritant and corrosive effects observed are a result of covalent modification of cysteine and lysine residues in skin and mucosal proteins, leading to cellular damage and an inflammatory response.[3][4] This mechanism is common for α,β-unsaturated carbonyl compounds and other soft electrophiles.[3]
-
Respiratory Irritation: As a fine powder or vapor, this compound can be readily inhaled. Its irritant effect on the respiratory tract is likely due to direct interaction with the mucosal lining. The electrophilic nature of the molecule can trigger a response in sensory nerve endings in the airways, leading to coughing, inflammation, and discomfort.[3][5]
Comprehensive Risk Assessment and Mitigation
A thorough risk assessment is paramount before commencing any work with this compound. This involves a systematic evaluation of the hazards and the experimental procedures to determine the potential for exposure.
Risk Assessment Workflow
The following diagram outlines a structured approach to risk assessment for handling this compound.
Caption: A flowchart illustrating the key steps in conducting a thorough risk assessment before handling this compound.
Standard Operating Procedure for Safe Handling
Adherence to a strict, detailed protocol is essential for minimizing exposure and ensuring safety.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6][7]
-
Ventilation: Ensure the fume hood has a face velocity that meets institutional safety standards.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Have a spill kit appropriate for corrosive and irritant powders readily available.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[9][10]
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially when handling larger quantities.[6] Regularly inspect gloves for any signs of degradation or contamination and change them immediately if compromised.
-
Body Protection: A fully fastened, flame-resistant laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[10]
-
Footwear: Fully enclosed, chemically resistant footwear must be worn.
Weighing and Dispensing
-
Weighing in a Fume Hood: Whenever possible, perform weighing operations inside the fume hood.[6]
-
Tare Method: If a balance cannot be placed inside the fume hood, use the tare method:
-
Pre-weigh a sealed container with a lid on the balance.
-
Transfer the container to the fume hood.
-
Carefully add the this compound to the container.
-
Securely close the lid.
-
Return the sealed container to the balance for final weighing.[6]
-
-
Static Control: Use an anti-static gun if the powder is prone to static, to prevent dispersal.[6]
During the Reaction
-
Closed Systems: Whenever feasible, use a closed system to minimize the release of vapors or dust.
-
Temperature Control: Be mindful of the reaction temperature, as increased temperature can lead to higher vapor pressure and increased inhalation risk.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[11]
Decontamination and Waste Disposal
-
Work Area Decontamination: At the end of the procedure, decontaminate the work area by carefully wiping surfaces with a damp cloth, starting from the least contaminated area and moving towards the most contaminated. Dispose of cleaning materials as hazardous waste.
-
Waste Collection: All solid waste contaminated with this compound and any unused material must be collected in a clearly labeled, sealed container for halogenated organic waste.[2]
-
Disposal: Dispose of waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.
Emergency Procedures
Prompt and correct action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill Response:
-
Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material. Carefully scoop the material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and alert your institution's emergency response team.
-
Conclusion
This compound is a valuable chemical intermediate, but its hazardous properties necessitate a high level of caution and adherence to rigorous safety protocols. By understanding the underlying mechanisms of its toxicity, conducting thorough risk assessments, and implementing the detailed handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is not only a professional responsibility but also a cornerstone of sound scientific practice.
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biological activity of 1-(5-Bromo-2-methoxyphenyl)ethanone derivatives
An In-depth Technical Guide to the Biological Activity of 1-(5-Bromo-2-methoxyphenyl)ethanone Derivatives
Foreword: The Strategic Importance of the Acetophenone Scaffold
In the landscape of medicinal chemistry, the acetophenone scaffold serves as a privileged starting point for the synthesis of a multitude of heterocyclic and open-chain compounds with significant therapeutic potential. The strategic placement of substituents on the phenyl ring dramatically influences the physicochemical properties and, consequently, the biological activity of its derivatives. This guide focuses on a particularly promising precursor: This compound . The presence of a bromine atom at the C5 position and a methoxy group at the C2 position creates a unique electronic and steric environment, making its derivatives potent agents for further investigation. This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of key derivatives, intended for researchers and professionals in drug discovery and development.
Core Synthetic Strategies: From Precursor to Bioactive Derivatives
The primary value of this compound lies in its utility as a versatile building block. The most common and effective synthetic routes involve the condensation of its acetyl group with various aldehydes to form chalcones, which can then be cyclized to yield other heterocyclic systems like pyrazolines.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated carbonyl system, are a major class of derivatives synthesized from this compound. The most prevalent method is the base-catalyzed Claisen-Schmidt condensation reaction.[1][2]
Causality of Experimental Choices:
-
Base Catalyst (e.g., NaOH, KOH): The base is crucial for deprotonating the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophile then attacks the electrophilic carbonyl carbon of the chosen aromatic aldehyde.
-
Solvent (e.g., Ethanol, Methanol): Protic solvents like ethanol are used because they effectively dissolve both the reactants and the catalyst, facilitating the reaction. They also participate in the final protonation step to form the hydroxyl intermediate, which then dehydrates to yield the chalcone.
Experimental Protocol: Synthesis of a Representative Chalcone (SCH-1) [1]
-
Reactant Preparation: Dissolve this compound (1 mmol) and a selected substituted benzaldehyde (1 mmol) in 15-20 mL of ethanol in a round-bottom flask.
-
Catalyst Addition: Slowly add an aqueous solution of 40% NaOH or KOH dropwise to the mixture while stirring continuously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Purification: The precipitated solid (the chalcone derivative) is filtered, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
Recrystallization: The crude product is recrystallized from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Characterization: The final product is characterized using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[1]
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds often synthesized from chalcones, demonstrating a wide range of pharmacological activities.[3] The α,β-unsaturated ketone moiety of the chalcone is the key reactive site for this transformation.
Experimental Protocol: Synthesis of a Pyrazoline Derivative [4]
-
Reactant Preparation: Take the synthesized chalcone derivative (1 mmol) in a solvent like ethanol or glacial acetic acid.
-
Cyclization Reaction: Add hydrazine hydrate (N₂H₄·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) to the solution.
-
Reflux: Reflux the reaction mixture for 6-8 hours. The hydrazine undergoes a condensation reaction with the carbonyl group, followed by a cyclization step.
-
Isolation: After cooling, the reaction mixture is poured into cold water.
-
Purification: The resulting solid is filtered, washed, dried, and recrystallized from a suitable solvent to yield the pure pyrazoline derivative.
Biological Activity Profile and Efficacy
Derivatives of this compound, particularly chalcones and pyrazolines, exhibit a broad spectrum of biological activities, most notably antimicrobial and anticancer effects.
Antimicrobial Activity
The presence of the α,β-unsaturated ketone system in chalcones, combined with the electronic properties imparted by the bromo- and methoxy- groups, contributes significantly to their antimicrobial effects.[1] These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.
Structure-Activity Relationship (SAR) Insights:
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the second aromatic ring (derived from the aldehyde) often enhances antibacterial activity, particularly against resistant strains like MRSA.[5]
-
Electron-Withdrawing Groups: Groups like nitro (NO₂) on the acetophenone ring have been shown to increase antimicrobial potency.[6] The bromine atom on the parent compound acts as an electron-withdrawing group, which is favorable for this activity.
-
Pyrazoline Ring: The conversion of chalcones to pyrazolines can modulate antimicrobial activity. Certain pyrazoline derivatives show potent and specific activity against particular bacterial or fungal strains.[4][7]
| Compound ID | Derivative Class | Target Organism | Activity Metric | Value | Reference |
| SCH-1 | Chalcone | S. aureus (Gram +) | MIC | Moderate Activity | [1] |
| SCH-2 | Chalcone | E. coli (Gram -) | MIC | Moderate Activity | [1] |
| SCH-4 | Chalcone | C. albicans (Fungus) | MIC | Notable Activity | [1] |
| P1 | Pyrazoline | P. aeruginosa (Gram -) | MIC | 1.5 µg/mL | [4] |
| P6 | Pyrazoline | A. niger (Fungus) | MIC | 0.83 µg/mL | [4] |
| Chalcone 14 | Chalcone | T. rubrum (Fungus) | MIC | 16-32 µg/mL | [8] |
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This protocol is a self-validating system for determining the lowest concentration of a compound that inhibits visible growth of a microorganism. It follows CLSI guidelines.[5]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate. Concentrations should range from a high (e.g., 256 µg/mL) to a low (e.g., 0.5 µg/mL).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anticancer Activity
The methoxy group is a key feature in many natural flavonoids and their synthetic analogs that exhibit cytotoxic activity against various cancer cell lines.[9][10] Derivatives of this compound are being explored for their potential as anticancer agents.
Putative Mechanism of Action: While specific pathways for these exact derivatives are still under investigation, related methoxy-substituted chalcones and flavones are known to exert their effects through several mechanisms:
-
Tubulin Polymerization Inhibition: Some compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[11]
-
Kinase Inhibition: They can inhibit various protein kinases involved in cell signaling pathways that are critical for cancer cell proliferation and survival.
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Protocol: MTT Assay for Cell Viability and Cytotoxicity [2] This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., T47D breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable starting point for generating libraries of bioactive compounds. Its derivatives, especially chalcones and pyrazolines, have demonstrated significant antimicrobial and promising anticancer activities. The bromine and methoxy substituents provide a unique electronic signature that appears crucial for these biological effects.
Future research should focus on:
-
Expanding Derivative Libraries: Synthesizing a broader range of derivatives to further probe the structure-activity relationship.
-
Mechanistic Elucidation: Conducting detailed molecular studies to identify the specific cellular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Studies: Advancing lead compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This guide provides a foundational framework for understanding and exploring the therapeutic potential of this chemical class. The provided protocols and insights are designed to be directly applicable in a research and development setting, enabling the rational design of next-generation therapeutic agents.
References
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- Selective Bromination of Acetophenone Derivatives with Bromine in Methanol.
- Antimicrobial Activity of Some Novel Pyrazoline Derivatives.
- Anticancer and antimicrobial activity of methoxy amino chalcone deriv
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- Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. European Journal of Chemistry. [Link]
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- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.
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- This compound. PubChem. [Link]
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A Technical Guide to the Synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Ketone Intermediate
1-(5-Bromo-2-methoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a crucial building block in the synthesis of more complex organic molecules. Its bifunctional nature, featuring a reactive ketone group and a substituted aromatic ring, makes it a valuable intermediate in medicinal chemistry and materials science. The presence of the methoxy and bromo substituents provides specific electronic and steric properties, allowing for regioselective transformations and the introduction of further functionalities. This guide provides an in-depth review of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
Physicochemical and Structural Properties
A clear understanding of the target molecule's properties is fundamental to its synthesis and purification.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 16740-73-1 | PubChem[1] |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| Synonyms | 5'-Bromo-2'-methoxyacetophenone | ECHEMI[2] |
Primary Synthetic Pathway: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 4-bromoanisole. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[3][4]
Mechanistic Rationale and Regioselectivity
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution (EAS) mechanism.[5] The reaction is initiated by the activation of an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This interaction generates a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.[3][6]
The regiochemical outcome of the reaction on the 4-bromoanisole substrate is governed by the directing effects of its two substituents:
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.[5]
-
Bromo Group (-Br): This is a deactivating, ortho, para-directing group.
The powerful activating effect of the methoxy group dominates, making the ring more susceptible to electrophilic attack than benzene. Since the para position is already occupied by the bromine atom, the incoming acylium ion is directed to the positions ortho to the methoxy group. This results in the desired this compound product. The deactivating nature of the resulting ketone product prevents further acylation, leading to a monoacylated product.[4]
Visualizing the Friedel-Crafts Acylation Mechanism
Sources
A Technical Guide to 5-Bromo-2-methoxyacetophenone: A Cornerstone Intermediate in Modern Synthesis
This guide offers a comprehensive technical overview of 5-Bromo-2-methoxyacetophenone, tailored for researchers, scientists, and professionals in drug development. We will explore its historical emergence, detail its core synthesis methodologies with mechanistic rationale, and illuminate its pivotal role as a versatile building block in the creation of complex, high-value molecules.
Section 1: Historical Context and Emergence
The story of 5-Bromo-2-methoxyacetophenone does not begin with a singular moment of discovery, but rather with the systematic evolution of aromatic chemistry. The groundwork was laid in 1877 when Charles Friedel and James Crafts developed the eponymous Friedel-Crafts reaction, a powerful method for attaching substituents to an aromatic ring.[1] This opened the door to a vast new landscape of synthetic possibilities. While the parent compound, acetophenone, was known, the strategic placement of substituents like bromine and methoxy groups became increasingly important as chemists sought to fine-tune electronic properties and create specific molecular architectures.
The emergence of 5-Bromo-2-methoxyacetophenone in the chemical literature represents a mature stage in this evolution. Its utility arises from a deliberate combination of functional groups: an acetyl group for further elaboration, a methoxy group that activates the ring and directs substitution, and a bromine atom that serves as a versatile synthetic "handle" for cross-coupling reactions. While a definitive "first synthesis" publication is elusive, its use as an intermediate became prominent as the demand for complex pharmaceutical scaffolds grew, particularly for agents targeting the central nervous system.
Section 2: Core Synthesis Methodologies
The preparation of 5-Bromo-2-methoxyacetophenone can be approached from several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method A: Electrophilic Bromination of 2'-Methoxyacetophenone
This is a direct and common laboratory method for introducing the bromine atom at the desired position.
Experimental Protocol:
-
Setup: To a reaction vessel, add 2'-methoxyacetophenone (1.0 eq) and a suitable solvent such as acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.5 eq) and a catalyst (e.g., 10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours, protecting it from light.
-
Quenching: Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford pure 5-Bromo-2-methoxyacetophenone.[2][3]
Trustworthiness through Causality: The methoxy group is a strong ortho-, para-director. Since the ortho- position is sterically hindered by the methoxy group itself, electrophilic substitution with the bulky bromonium ion source (NBS) is overwhelmingly directed to the para- position, yielding the 5-bromo isomer with high regioselectivity.
Method B: Friedel-Crafts Acylation of 4-Bromoanisole
This route builds the ketone functionality onto a pre-brominated ring, illustrating a foundational principle of aromatic chemistry.
Experimental Protocol:
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in a dry, inert solvent like dichloromethane in a flask cooled in an ice bath (0 °C).
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Electrophilic Attack: After 15 minutes, add a solution of 4-bromoanisole (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.
-
Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude solid can be purified by recrystallization.
Mechanistic Insight: The key to this reaction is the in-situ formation of the electrophilic acylium ion (CH₃CO⁺) from acetyl chloride and AlCl₃. The electron-donating methoxy group of 4-bromoanisole directs this electrophile to the position ortho to it (and meta to the bromine), which is the most nucleophilic site on the ring, leading to the desired product.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-(5-Bromo-2-methoxyphenyl)ethanone
Introduction: The Versatility of a Privileged Scaffold
1-(5-Bromo-2-methoxyphenyl)ethanone is a highly versatile synthetic intermediate, prized in medicinal chemistry and materials science for its strategically positioned functional groups.[1][2] The presence of an acetyl group, a methoxy ether, and a bromine atom on the aromatic ring offers three distinct points for chemical modification. This allows for the systematic exploration of chemical space and the generation of diverse molecular architectures. This guide provides an in-depth exploration of key synthetic transformations starting from this valuable building block, offering both the theoretical underpinnings and detailed, field-proven protocols for researchers in drug development and organic synthesis.
The strategic importance of this scaffold lies in its ability to serve as a precursor to a wide array of heterocyclic and biaryl compounds. The bromo-substituent is particularly amenable to modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.[3][4][5] The acetyl and methoxy groups provide handles for classical condensation reactions and ether cleavage, respectively, further expanding the range of accessible derivatives. This document will detail protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of important heterocyclic systems like chalcones, pyrazoles, and quinazolines.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The bromine atom on the phenyl ring is the most versatile functional group for elaboration, primarily through palladium-catalyzed cross-coupling reactions. These methods have revolutionized aromatic chemistry, allowing for the construction of complex molecules under relatively mild conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an aryl halide and an organoboron compound.[5][6][7] This reaction is favored for its mild conditions, commercial availability of a vast library of boronic acids, and the low toxicity of its boron-containing byproducts.[6]
Mechanistic Rationale: The catalytic cycle typically involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid (as a boronate salt) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][7] The presence of a base is crucial for the formation of the reactive boronate species.[6]
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Application Notes & Protocols: The Strategic Use of 1-(5-Bromo-2-methoxyphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates
Introduction: A Versatile and Strategic Building Block
1-(5-Bromo-2-methoxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a strategic starting material in medicinal chemistry and pharmaceutical development.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: the acetyl group, the methoxy substituent, and the synthetically versatile bromine atom. This trifecta of functionalities allows for sequential, selective modifications, making it an invaluable scaffold for constructing complex molecular architectures.[1]
The bromine atom, positioned para to the electron-donating methoxy group and meta to the electron-withdrawing acetyl group, is primed for a variety of palladium-catalyzed cross-coupling reactions. This enables the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in a vast array of pharmacologically active molecules.[3][4] Furthermore, the ketone moiety provides a handle for chain extension, introduction of stereocenters, or conversion to other functional groups.
These attributes have positioned this compound as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas, from central nervous system disorders to oncology.[5][6] This document provides an in-depth guide to its application, focusing on key transformations and providing detailed, field-proven protocols for researchers in drug discovery and development.
| Property | Value | Source |
| CAS Number | 16740-73-1 | [7] |
| Molecular Formula | C₉H₉BrO₂ | [7] |
| Molecular Weight | 229.07 g/mol | [7] |
| Appearance | Colorless to light yellow liquid/solid | [1] |
| Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. | [7] |
Core Applications in Pharmaceutical Synthesis
The strategic value of this compound lies in its capacity to undergo selective, high-yield transformations that are central to modern drug synthesis. The following sections detail the most critical of these reactions.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are privileged motifs in many kinase inhibitors and other targeted therapies.[6][8] The C-Br bond of this compound is highly susceptible to oxidative addition by a Palladium(0) catalyst, initiating a robust catalytic cycle.
Causality & Expertise: The choice of catalyst, ligand, and base is critical for success. The electron-rich nature of the methoxy-substituted ring facilitates oxidative addition. A typical catalyst system like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is effective. The base (e.g., Na₂CO₃, K₃PO₄) is not merely a proton scavenger; it is essential for activating the boronic acid partner to facilitate the transmetalation step, which is often rate-limiting.[9][10]
Application Focus: Scaffolds for Kinase Inhibitors Kinase inhibitors frequently feature a heterocyclic core linked to an aryl or heteroaryl moiety.[11][12] The Suzuki coupling of this compound with a heteroaryl boronic acid provides a direct route to such scaffolds, which can then be further elaborated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Consult Safety Data Sheets (SDS) for all reagents.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %), to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically a 4:1 to 10:1 ratio).
-
Reaction Execution: Lower the flask into a pre-heated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation that is otherwise challenging.[13] This reaction is indispensable for synthesizing aryl amines, a class of compounds prevalent in pharmaceuticals, particularly those targeting the central nervous system.[3]
Causality & Expertise: The success of this reaction is highly dependent on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote both the oxidative addition and the final reductive elimination steps.[14] The choice of base is also crucial; strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used to deprotonate the amine coupling partner, forming the active nucleophile.[15]
Application Focus: Precursors for CNS-Active Agents The synthesis of the antidepressant Vilazodone involves the coupling of a piperazine moiety to a benzofuran core.[5][16] While different starting materials are used in established routes, a Buchwald-Hartwig amination on a substrate like this compound with piperazine would be a key step in synthesizing analogous structures, demonstrating the reaction's strategic importance.
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protocol for Suzuki coupling with 1-(5-Bromo-2-methoxyphenyl)ethanone
An Application Guide to the Suzuki-Miyaura Coupling of 1-(5-Bromo-2-methoxyphenyl)ethanone
Authored by a Senior Application Scientist
This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide substrate. The content is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, and robust troubleshooting advice.
Introduction: Strategic Importance and Substrate-Specific Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become indispensable for constructing biaryl frameworks, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The substrate of focus, this compound, presents a specific set of challenges and considerations. As an aryl bromide, it is a suitable electrophile for the coupling. However, the presence of the ortho-methoxy group renders the aromatic ring electron-rich. This increased electron density at the carbon-bromine bond can impede the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[4][5] Therefore, catalyst selection is critical, and systems that are sluggish with electron-neutral or -deficient aryl halides may prove ineffective here.[4] This guide outlines a robust protocol tailored to overcome these challenges, ensuring efficient and high-yielding synthesis of the desired biaryl ketone product.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium catalyst.[6][7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) species inserting into the carbon-halogen bond of the aryl halide (this compound). This step forms a square planar Pd(II) complex.[7] This is typically the rate-limiting step, particularly for electron-rich aryl halides where the C-Br bond is stronger and less polarized.[1][4]
-
Transmetalation : Before the organoboron reagent (e.g., an arylboronic acid) can participate, it must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.[8][9] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[7]
-
Reductive Elimination : In the final step, the two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing Key Reaction Parameters
Success in coupling electron-rich substrates like this compound requires careful selection of the reaction components.
-
Catalyst and Ligand Selection : Standard catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective but may require higher temperatures or longer reaction times for challenging substrates.[4][10] Modern palladium pre-catalysts featuring bulky, electron-rich biaryl phosphine ligands are superior for facilitating the difficult oxidative addition step.[3][4] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are industry-standard.[4] We recommend using a second-generation (G2) Buchwald pre-catalyst, such as XPhos Pd G2 , which readily forms the active monoligated Pd(0) species under mild conditions.[11][12][13]
-
Choice of Base : The base is critical for activating the boronic acid.[9] While common bases like sodium or potassium carbonate can work, stronger, non-nucleophilic bases are often more effective for difficult couplings.[9] Potassium phosphate (K₃PO₄) is an excellent choice, demonstrating broad utility and effectiveness.[4] Cesium carbonate (Cs₂CO₃) is another powerful option, though more costly.[4][9]
-
Solvent System : Suzuki reactions are typically run in a mixture of an organic solvent and water.[2][14] The aqueous phase is necessary to dissolve the inorganic base and facilitate boronate formation. Aprotic ethereal solvents are common choices. A dioxane/water or toluene/water mixture provides a good balance of solubility for the organic substrates and inorganic base.[2][6]
-
Temperature : The reaction generally requires heating to proceed at a reasonable rate. Temperatures ranging from 80 °C to 110 °C are typical.[6][11] Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time and temperature.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Reagent/Condition | Stoichiometry | Purpose |
| Aryl Halide | This compound | 1.0 equiv | Electrophilic partner |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv | Nucleophilic partner |
| Catalyst | XPhos Pd G2 | 1 - 2 mol% | Pd(0) source |
| Base | Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equiv | Activates boronic acid |
| Solvent | 1,4-Dioxane / Water | 4:1 to 5:1 v/v | Reaction medium |
| Temperature | 90 - 100 °C | N/A | Drives reaction rate |
| Atmosphere | Nitrogen or Argon | N/A | Prevents catalyst oxidation |
Step-by-Step Methodology
Caption: A typical experimental workflow for the Suzuki coupling reaction.
-
Reagent Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere : Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure the complete removal of oxygen.[4]
-
Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water). The solvents should be sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup and Isolation :
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and water.
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad thoroughly with EtOAc.[6]
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional EtOAc (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15]
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl ketone product.[16][17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand system.3. Poor quality boronic acid.4. Insufficient temperature. | 1. Ensure rigorous exclusion of air (proper degassing, inert atmosphere).2. Switch to a more active catalyst system (e.g., XPhos Pd G2 if not already used).3. Use fresh, high-purity boronic acid or convert it to the more stable pinacol ester or trifluoroborate salt.[2]4. Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation | 1. Boronic acid instability.2. Excessively harsh basic conditions or high temperature. | 1. Use the corresponding boronate ester or trifluoroborate salt, which are less prone to this side reaction.[4]2. Screen alternative bases (e.g., K₂CO₃, CsF) and attempt the reaction at the lowest effective temperature.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) and promote this side reaction.[14] | Improve degassing procedures for solvents and ensure the reaction is maintained under a strictly inert atmosphere. |
| Dehalogenation of Starting Material | Presence of a hydride source. This is less common but can occur with certain solvents or impurities. | Use high-purity, dry solvents. Ensure the base is not a source of hydrides. |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Wikipedia. (2023). Suzuki reaction.
- Tang, W., et al. (2018). Suzuki−Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. ACS Catalysis.
- ResearchGate. (2020). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
- Wang, C., et al. (2021). Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. Organic Letters.
- ResearchGate. (2018). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a...
- ResearchGate. (2019). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls...
- Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity.
- Billingsley, K. L., & Buchwald, S. L. (2008). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry.
- Szala, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Hopemax. (n.d.). Mastering Suzuki Couplings: Your Guide to Tetrakis(triphenylphosphine)palladium(0).
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids...
- Cravotto, G., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction...
- Organic Chemistry Portal. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles...
- ResearchGate. (2020). Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions.
- University of Liverpool IT Services. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
- Royal Society of Chemistry. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides.
- National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions...
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?
- Andrew G Myers Research Group. The Suzuki Reaction.
- ResearchGate. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- YouTube. (2020). Suzuki cross-coupling reaction.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
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Application Notes and Protocols for the Reaction of 1-(5-Bromo-2-methoxyphenyl)ethanone with Amines
Introduction: Strategic Importance of 1-(5-Bromo-2-methoxyphenyl)ethanone in Amine Functionalization
This compound is a versatile bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by two key reactive sites: an aryl bromide, which is a prime substrate for transition metal-catalyzed cross-coupling reactions, and a ketone, which can undergo a range of carbonyl chemistry transformations. This unique combination allows for the sequential or orthogonal introduction of diverse amine-containing fragments, leading to the construction of complex molecular architectures.
Derivatives of this scaffold are instrumental in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] The methoxy group provides steric and electronic influence, while the acetyl group can be a precursor to a variety of functional groups or can participate directly in cyclization reactions. This guide provides a detailed exploration of the primary pathways for reacting this compound with amines, focusing on the underlying mechanisms and providing robust, field-tested protocols.
Part 1: Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for the formation of carbon-nitrogen bonds between aryl halides and amines.[3][4] This palladium-catalyzed reaction is renowned for its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods like nucleophilic aromatic substitution.[3][4] For a substrate like this compound, the Buchwald-Hartwig reaction is the most efficient and reliable method for substituting the bromine atom with a primary or secondary amine.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide, inserting into the carbon-bromine bond to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[5][6]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[4]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Sources
The Strategic Role of 5-Bromo-2-methoxyacetophenone in the Synthesis of Novel Agrochemicals
Introduction: The Architectural Value of a Substituted Acetophenone in Agrochemical Design
In the competitive landscape of agrochemical research and development, the identification of versatile and strategically functionalized starting materials is paramount to the discovery of novel, effective, and sustainable crop protection agents. 5-Bromo-2-methoxyacetophenone emerges as a key building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures with potent biological activities. Its intrinsic features—a reactive ketone, a modifiable aromatic ring, and the directing effects of the methoxy and bromo substituents—provide a robust platform for the synthesis of diverse classes of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] This application note will provide an in-depth exploration of the synthetic utility of 5-Bromo-2-methoxyacetophenone, with a focus on the synthesis of antifungal chalcones and a conceptual framework for the development of pyrazole-based herbicides.
The strategic placement of the bromine atom and the methoxy group on the phenyl ring is not merely incidental. The methoxy group, an electron-donating group, can influence the regioselectivity of further aromatic substitutions, while the bromine atom serves as a versatile handle for cross-coupling reactions or can be retained in the final molecule to enhance biological efficacy. The acetophenone moiety itself is a gateway to a multitude of classical organic transformations, enabling the elongation of the carbon skeleton and the introduction of various pharmacophores.
Core Application I: Synthesis of Antifungal Chalcones via Claisen-Schmidt Condensation
Chalcones, belonging to the flavonoid family, are well-established precursors to a wide array of heterocyclic compounds and are recognized for their broad spectrum of biological activities, including potent antifungal properties against plant pathogens.[3][4] The α,β-unsaturated ketone moiety is a key structural feature responsible for their bioactivity.[4] 5-Bromo-2-methoxyacetophenone serves as an ideal starting material for the synthesis of novel chalcones with potential as agricultural fungicides.
Causality Behind Experimental Choices:
The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the α-carbon of the acetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product readily occurs due to the formation of a highly conjugated system, driving the reaction to completion. The methoxy group at the ortho position of 5-Bromo-2-methoxyacetophenone can exert a positive mesomeric effect, potentially influencing the reactivity of the carbonyl group and the stability of the resulting chalcone.
Experimental Workflow: Synthesis of a Novel Chalcone
Caption: Workflow for the synthesis of antifungal chalcones.
Detailed Protocol: Synthesis of (E)-1-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 5-Bromo-2-methoxyacetophenone | 16740-73-1 | 229.07 | 2.29 g |
| 4-Chlorobenzaldehyde | 104-88-1 | 140.57 | 1.41 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.0 g |
| Ethanol (95%) | 64-17-5 | 46.07 | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2.29 g (10 mmol) of 5-Bromo-2-methoxyacetophenone and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 1.0 g of NaOH in 10 mL of deionized water.
-
Slowly add the sodium hydroxide solution dropwise to the ethanolic solution of the ketone and aldehyde with constant stirring over a period of 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Upon completion of the reaction (disappearance of the starting materials), pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A yellow solid precipitate of the chalcone will form. Allow the precipitate to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to litmus paper.
-
Recrystallize the crude product from hot ethanol to obtain pure (E)-1-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one as yellow crystals.
-
Dry the purified product in a vacuum oven at 50°C.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Core Application II: Conceptual Pathway to Pyrazole-Based Herbicides
Pyrazole-containing compounds represent a significant class of commercial herbicides, known for their efficacy against a wide range of weeds.[5] The synthesis of pyrazole rings typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] 5-Bromo-2-methoxyacetophenone can be envisioned as a precursor to a suitable 1,3-dicarbonyl intermediate, which can then be cyclized to form a pyrazole ring.
Synthetic Strategy and Rationale:
A plausible synthetic route involves the initial Claisen condensation of 5-Bromo-2-methoxyacetophenone with a suitable ester, such as diethyl oxalate, to generate a 1,3-diketone intermediate. This reaction is typically base-catalyzed, using a strong base like sodium ethoxide. The resulting diketone can then be reacted with a substituted hydrazine (e.g., phenylhydrazine) in a cyclocondensation reaction to afford the corresponding pyrazole derivative. The choice of substituents on the hydrazine component can be varied to modulate the herbicidal activity and spectrum of the final compound.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for pyrazole herbicide synthesis.
Protocol Outline: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
Part 1: Synthesis of the 1,3-Diketone Intermediate
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add 5-Bromo-2-methoxyacetophenone.
-
Slowly add diethyl oxalate with stirring at a controlled temperature.
-
After the addition is complete, reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent and purify by column chromatography.
Part 2: Synthesis of the Pyrazole
-
Dissolve the purified 1,3-diketone intermediate in glacial acetic acid or ethanol.
-
Add a substituted hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride).
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into water to precipitate the pyrazole product.
-
Filter, wash, and recrystallize the crude product to obtain the pure pyrazole derivative.
This conceptual pathway highlights the potential of 5-Bromo-2-methoxyacetophenone as a starting material for the synthesis of more complex and potentially potent herbicidal compounds. Further optimization of reaction conditions and exploration of various substituted hydrazines would be necessary to develop a lead compound for agrochemical applications.
Conclusion
5-Bromo-2-methoxyacetophenone is a valuable and versatile starting material in the field of agrochemical synthesis. Its unique substitution pattern allows for the straightforward synthesis of bioactive molecules such as antifungal chalcones and provides a strategic entry point for the construction of more complex heterocyclic systems like pyrazole-based herbicides. The protocols and conceptual frameworks presented herein demonstrate the practical utility of this compound for researchers and scientists in the agrochemical industry, facilitating the development of the next generation of crop protection solutions.
References
- Synthesis and antifungal activity of chalcone derivatives.
- BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. MDPI. [Link]
- Synthesis and Antimicrobial Activity of Chalcones. Journal of Chemical and Pharmaceutical Research. [Link]
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Journal of the Indian Chemical Society. [Link]
- Cytotoxic and antifungal activity of chalcones synthesized from natural acetophenone isolated from Croton anisodontus. INIS-IAEA. [Link]
- Recent advances in the synthesis of new pyrazole deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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Synthesis of Novel Anti-inflammatory Agents from 1-(5-Bromo-2-methoxyphenyl)ethanone: An Application and Protocol Guide
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffolding
In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the strategic selection of starting materials is paramount. 1-(5-Bromo-2-methoxyphenyl)ethanone emerges as a highly promising scaffold for the synthesis of a diverse array of potential anti-inflammatory agents. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions and a methoxy group that can influence biological activity, provides a fertile ground for medicinal chemists. This guide provides a comprehensive overview of the synthesis of potent anti-inflammatory compounds, primarily focusing on the generation of chalcones and their subsequent transformation into pyrazole derivatives. Furthermore, we will explore alternative synthetic strategies, including Suzuki-Miyaura and Sonogashira coupling reactions, to broaden the accessible chemical space. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic pathways.
The anti-inflammatory activity of the synthesized compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] Notably, many pyrazole derivatives exhibit selective inhibition of COX-2, an inducible enzyme upregulated during inflammation, which is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] The molecular mechanisms often involve the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators.[4]
Primary Synthetic Pathway: From Chalcones to Pyrazoles
The most well-established and versatile route for the synthesis of anti-inflammatory agents from this compound involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to yield the corresponding pyrazole.
Part 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone, resulting in the formation of an α,β-unsaturated ketone, commonly known as a chalcone.[5] This reaction is a cornerstone in the synthesis of various biologically active compounds.[6]
Scientific Rationale: The reaction proceeds through the formation of an enolate from the ketone (this compound) in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the stable, conjugated chalcone. The choice of aromatic aldehyde is crucial as it introduces structural diversity and significantly influences the biological activity of the final compound.
Experimental Protocol: General Procedure for the Synthesis of (E)-1-(5-bromo-2-methoxyphenyl)-3-(aryl)prop-2-en-1-ones
-
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0-1.2 eq)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (40-60%)
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol at room temperature.
-
To this solution, add the substituted aromatic aldehyde.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Data Presentation: Representative Chalcone Derivatives
| Entry | Ar-group of Aldehyde | Molecular Formula | Yield (%) |
| 1a | Phenyl | C₁₆H₁₃BrO₂ | ~85 |
| 1b | 4-Methoxyphenyl | C₁₇H₁₅BrO₃ | ~90 |
| 1c | 4-Chlorophenyl | C₁₆H₁₂BrClO₂ | ~88 |
| 1d | 4-(Dimethylamino)phenyl | C₁₈H₁₈BrNO₂ | ~92 |
Characterization Data for a Representative Chalcone (1d): (E)-1-(5-bromo-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one [7]
-
IR (KBr, cm⁻¹): 1645 (C=O), 1590 (C=C), 3430 (O-H).
-
¹H NMR (CDCl₃, δ ppm): 3.05 (s, 6H, N(CH₃)₂), 6.70 (d, 2H, Ar-H), 7.00-7.80 (m, 7H, Ar-H and CH=CH), 13.5 (s, 1H, OH).
-
Mass Spectrum (m/z): [M]+ at 360.05.
Part 2: Cyclization of Chalcones to Pyrazole Derivatives
The α,β-unsaturated ketone moiety of chalcones is an excellent Michael acceptor, making it susceptible to nucleophilic attack by hydrazine and its derivatives. This reaction leads to the formation of five-membered heterocyclic pyrazole rings, which are well-known for their anti-inflammatory properties.[1]
Scientific Rationale: The reaction is believed to proceed via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The use of different hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) allows for further diversification of the final products.
Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-3-(5-bromo-2-methoxyphenyl)-1H-pyrazoles
-
Materials:
-
(E)-1-(5-bromo-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcone) (1.0 eq)
-
Hydrazine hydrate (or substituted hydrazine) (2.0-3.0 eq)
-
Glacial acetic acid or Ethanol
-
Reflux apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (or the substituted hydrazine derivative) to the solution.
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid pyrazole derivative that precipitates is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation: Representative Pyrazole Derivatives
| Entry | Starting Chalcone | R in Hydrazine | Molecular Formula | Yield (%) |
| 2a | 1a | H | C₁₆H₁₃BrN₂O | ~80 |
| 2b | 1b | H | C₁₇H₁₅BrN₂O₂ | ~85 |
| 2c | 1c | H | C₁₆H₁₂BrClN₂O | ~82 |
| 2d | 1d | Phenyl | C₂₄H₂₂BrN₃O | ~78 |
Characterization Data for a Representative Pyrazole (based on similar structures): 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [8]
-
¹H NMR (CDCl₃, δ ppm): 4.05 (s, 3H, OCH₃), 7.23-7.78 (m, 6H, Ar-H and pyrazole-H).
-
¹³C NMR (CDCl₃, δ ppm): 56.8 (OCH₃), 82.0 (C4-pyrazole), 117.6, 125.8, 127.8, 129.4, 139.7, 161.2 (Ar-C and pyrazole-C).
-
Mass Spectrum (m/z): [M]+ at 253/255.
Visualization of the Primary Synthetic Workflow
Caption: Primary synthetic route from this compound.
Alternative Synthetic Strategies: Expanding the Chemical Diversity
While the chalcone-pyrazole pathway is highly effective, modern cross-coupling reactions offer powerful alternatives for creating diverse molecular architectures with potential anti-inflammatory activity. The bromine atom on the starting material is a versatile handle for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9] This reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures, which are prevalent in many anti-inflammatory drugs.[7]
Scientific Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide (our starting material), followed by transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product.[10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O or DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and the degassed solvent under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is highly efficient for the synthesis of aryl alkynes, which are valuable intermediates and can themselves possess biological activity.[12]
Scientific Rationale: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, the base, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product.
-
Purify by column chromatography.
-
Visualization of Alternative Synthetic Pathways
Caption: Alternative C-C bond forming strategies.
Biological Evaluation: Assessing Anti-inflammatory Potential
The synthesized compounds should be evaluated for their anti-inflammatory activity using a combination of in vitro and in vivo assays.
In Vitro Assays:
-
COX-1 and COX-2 Inhibition Assays: To determine the inhibitory potency and selectivity of the compounds against cyclooxygenase enzymes. IC₅₀ values are typically determined.[2]
-
5-Lipoxygenase (5-LOX) Inhibition Assay: To assess the inhibitory activity against the lipoxygenase pathway.[1]
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Pro-inflammatory Cytokine Assays: To quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated cells using ELISA.
Data Presentation: Representative Anti-inflammatory Activity
| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |
| Celecoxib (Standard) | 0.04 | >100 | [3] |
| Representative Pyrazole | 0.1 - 5.0 | 5.0 - 20.0 | [1][2] |
| Representative Chalcone | 1.0 - 10.0 | 2.0 - 15.0 | [14] |
In Vivo Assays:
-
Carrageenan-Induced Paw Edema in Rodents: A standard model to evaluate acute anti-inflammatory activity.[3]
-
Adjuvant-Induced Arthritis in Rodents: A model for chronic inflammation.
Mechanism of Action: A Deeper Dive into Cellular Pathways
The anti-inflammatory effects of chalcones and pyrazoles derived from this compound are often multi-faceted. Beyond direct enzyme inhibition, these compounds can modulate key signaling pathways that are dysregulated in inflammatory conditions.
Caption: Inhibition of pro-inflammatory signaling pathways.
As depicted, inflammatory stimuli activate signaling cascades like NF-κB and MAPK in immune cells. This leads to the transcription of genes encoding pro-inflammatory proteins. The synthesized compounds can interfere with these pathways, thereby reducing the production of inflammatory mediators and mitigating the inflammatory response.[4]
Conclusion and Future Directions
This compound serves as an excellent and versatile starting material for the synthesis of a wide range of compounds with significant anti-inflammatory potential. The synthetic routes outlined in this guide, from the well-established Claisen-Schmidt condensation and pyrazole formation to modern cross-coupling reactions, provide a robust platform for the generation of diverse chemical libraries. The detailed protocols and mechanistic insights offered herein are intended to empower researchers to explore this promising area of medicinal chemistry. Future work should focus on expanding the library of derivatives, conducting thorough structure-activity relationship (SAR) studies, and further elucidating the precise molecular targets and mechanisms of action of the most potent compounds to pave the way for the development of next-generation anti-inflammatory drugs.
References
- Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Deriv
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Pyrazoles and Pyrazolines as Anti-Inflamm
- What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products?
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar.
- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. SciSpace.
- (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- Claisen–Schmidt condens
- A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condens
- Investigation of Anti-inflammatory and Antioxidant Activities of Promising 1,4,5-Trisubstituted Pyrazoles Derivatives of Chalcon. International Journal of Pharmaceutical Sciences and Drug Research.
- Synthesis of enynes via modified Sonogashira reaction.
- 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Royal Society of Chemistry.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald Research Group.
- Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
- Document is current - Crossmark. Crossref.
- (PDF) Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH.
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- (E)-1-(5-Bromo-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. NIH.
- Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC - NIH.
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Amazon S3.
- 1-(5-bromo-2-hydroxy-4-methoxyphenyl)
- (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. NIH.
- Reaction of chalcone 1 with hydrazine hydrate in different condition...
- Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Reactions of Polyfluorinated Chalcones With Hydrazine Hydr
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Application Note & Protocol: High-Fidelity Reduction of 1-(5-Bromo-2-methoxyphenyl)ethanone
Introduction: Strategic Importance in Synthesis
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis. The target molecule, 1-(5-bromo-2-methoxyphenyl)ethanone, is a substituted acetophenone derivative. Its reduction product, 1-(5-bromo-2-methoxyphenyl)ethanol, serves as a valuable chiral building block and intermediate in the synthesis of pharmacologically active compounds and other complex molecular architectures. The presence of an aryl bromide and a methoxy ether group necessitates a reduction strategy that is not only efficient but also highly chemoselective, ensuring these functional groups remain intact.
This document provides a detailed examination of suitable reduction methodologies, culminating in two robust, field-proven protocols designed for researchers in medicinal chemistry and process development. The discussion emphasizes the causality behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Overview of Reduction Strategies & Rationale for Method Selection
The conversion of a ketone to a secondary alcohol can be achieved through several reliable methods. The optimal choice depends on the substrate's functional group tolerance, desired selectivity, scalability, and laboratory safety considerations.
-
Metal Hydride Reagents: Agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are powerful sources of nucleophilic hydride (H⁻). NaBH₄ is a mild and selective reagent, ideal for reducing aldehydes and ketones without affecting more robust functional groups like esters or, critically in this case, aryl halides.[1][2] LiAlH₄ is significantly more reactive and less selective, capable of reducing a wider range of functional groups, but it reacts violently with protic solvents and poses a greater safety risk, making it unnecessary for this specific transformation.[3][4][5]
-
Catalytic Hydrogenation: This method involves hydrogen gas and a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni). While effective for ketone reduction, it carries a significant risk of cleaving the aryl-bromine bond through hydrogenolysis, leading to an undesired debrominated byproduct.[6] Specific catalysts and conditions can mitigate this, but it adds a layer of complexity.[7][8]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective transfer hydrogenation method that uses a sacrificial alcohol, typically isopropanol, as the hydride source and a metal alkoxide, commonly aluminum isopropoxide, as the catalyst.[9][10] The reaction is reversible and operates under mild conditions, showing excellent tolerance for sensitive functional groups, including halogens.[11][12]
Conclusion on Methodology: For the reduction of this compound, Sodium Borohydride (NaBH₄) reduction is the primary recommended protocol. Its operational simplicity, safety profile, cost-effectiveness, and excellent chemoselectivity make it the superior choice for this substrate.[13] As an authoritative alternative, the Meerwein-Ponndorf-Verley (MPV) reduction is also detailed, offering a different mechanistic pathway with equally high fidelity.[14]
Protocol 1: Sodium Borohydride (NaBH₄) Mediated Reduction
This protocol leverages the mild reducing power of NaBH₄ in a protic solvent. The reaction is typically clean, high-yielding, and requires minimal specialized equipment.
Mechanistic Principle
The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the ketone. This concerted step forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic source (in this case, water and dilute acid) hydrolyzes this intermediate to release the final secondary alcohol product, 1-(5-bromo-2-methoxyphenyl)ethanol.[2][15][16]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material (SM). |
| Sodium Borohydride (NaBH₄) | >98%, powder | Acros Organics | Reducing agent. Handle with care, moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1.0 M solution | J.T. Baker | For quenching. |
| Saturated Sodium Chloride Solution (Brine) | N/A | Lab prepared | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | LabChem | Drying agent. |
| Round-bottom flask, Magnetic stir bar, Ice bath | N/A | Standard labware | |
| Separatory funnel, Rotary evaporator | N/A | Standard labware | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.29 g, 10.0 mmol, 1.0 equiv).
-
Dissolution: Add 30 mL of methanol to the flask and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is critical to moderate the initial exotherm upon addition of the reducing agent.[13][17]
-
Addition of NaBH₄: Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv) to the cooled solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could lead to side reactions.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature (approx. 20-25 °C) for 1-2 hours.
-
Monitoring: Monitor the reaction's completion using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot (visualized under UV light) is no longer visible. A co-spot of the starting material and the reaction mixture should be run for accurate comparison.[17]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, add 20 mL of 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Safety Note: Vigorous hydrogen evolution will occur. Ensure adequate ventilation and slow addition.
-
Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Transfer the resulting aqueous slurry to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Allow the layers to separate, and collect the organic (top) layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Washing & Drying: Combine all organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of fresh ethyl acetate.
-
Isolation: Concentrate the dried, filtered organic solution under reduced pressure to yield the crude 1-(5-bromo-2-methoxyphenyl)ethanol, typically as a pale yellow oil or a low-melting solid. The product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
Workflow Visualization
Caption: Step-by-step workflow for the reduction of this compound using sodium borohydride.
Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction
This protocol is an excellent alternative that showcases high chemoselectivity, making it suitable for complex substrates where hydride reagents might be problematic.
Mechanistic Principle
The MPV reduction involves a reversible hydride transfer from the α-carbon of an alcohol (isopropanol) to the ketone's carbonyl carbon.[9] This process is catalyzed by aluminum isopropoxide, which coordinates to both the ketone and the isopropanol in a six-membered cyclic transition state.[10] The reaction equilibrium is driven towards the product side by removing the low-boiling acetone byproduct via distillation.[12] This technique is particularly advantageous as it is non-acidic, non-basic, and does not involve reactive metal hydrides.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material. |
| Aluminum Isopropoxide | >98% | TCI Chemicals | Catalyst. Highly moisture-sensitive. |
| Isopropanol (IPA) | Anhydrous | Fisher Scientific | Hydride source and solvent. Must be dry. |
| Toluene | Anhydrous | Sigma-Aldrich | Co-solvent to aid in azeotropic removal of acetone. |
| Distillation Apparatus | N/A | Standard labware | Required to drive the reaction equilibrium. |
Step-by-Step Experimental Procedure
-
Setup: Assemble a distillation apparatus using oven-dried glassware under a nitrogen or argon atmosphere.
-
Charging the Flask: To the distillation flask, add this compound (2.29 g, 10.0 mmol, 1.0 equiv) and aluminum isopropoxide (2.25 g, 11.0 mmol, 1.1 equiv).
-
Solvent Addition: Add 40 mL of anhydrous isopropanol and 10 mL of anhydrous toluene.
-
Reaction: Heat the mixture gently in an oil bath. The goal is to slowly distill the acetone/isopropanol/toluene azeotrope. The head temperature should be maintained below 80 °C. Causality Note: The removal of acetone is essential to shift the chemical equilibrium towards the formation of the desired alcohol product, in accordance with Le Châtelier's principle.
-
Monitoring: After 2-3 hours of slow distillation, cool a small aliquot and check for the disappearance of the starting ketone by TLC. If the reaction is incomplete, continue the distillation for another hour.
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour it into a beaker containing 50 mL of 1 M HCl and stir for 15 minutes.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and perform an extraction and workup procedure identical to Steps 9-11 in Protocol 1.
Workflow Visualization
Caption: Step-by-step workflow for the Meerwein-Ponndorf-Verley reduction of this compound.
Troubleshooting Guide
| Problem Observed | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reducing agent (degraded NaBH₄).2. Reaction time too short.3. Inactive MPV catalyst (moisture exposure). | 1. Use fresh NaBH₄ or add an additional portion (0.2-0.3 equiv).2. Extend reaction time, gently warming if necessary.3. Ensure all glassware and reagents for MPV are scrupulously dry. |
| Low Isolated Yield | 1. Incomplete extraction of the product.2. Product loss during solvent removal (if volatile).3. Emulsion formation during workup. | 1. Perform additional extractions (3-4 total).2. Use moderate temperatures on the rotary evaporator.3. Add brine during the wash step to break up emulsions. |
| Presence of Impurities | 1. Side reactions from overheating (NaBH₄ method).2. Incomplete quenching. | 1. Maintain temperature control, especially during NaBH₄ addition.2. Ensure the quench is complete before extraction.3. Purify the crude product via silica gel column chromatography. |
References
- Meerwein–Ponndorf–Verley reduction. Grokipedia. [Link]
- Meerwein–Ponndorf–Verley reduction. Wikipedia. [Link]
- Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones.
- Sodium Borohydride Reduction of Acetophenone.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Acetophenone Reduction by Sodium Borohydride. Scribd. [Link]
- Scheme 3. Sodium Borohydride Reduction of Acetophenone.
- Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Morressier. [Link]
- Reduction of aldehydes and ketones. Chemguide. [Link]
- Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
- The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. National Institutes of Health (NIH). [Link]
- Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Link]
- Reduction of Aldehydes and Ketones. OpenOChem Learn. [Link]
- Reduction of aldehydes and ketones. knockhardy.org.uk. [Link]
- Using Reduction to Create Primary & Secondary Alcohols. Study.com. [Link]
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. International Union of Crystallography (IUCr). [Link]
- Synthesis of Chiral sec-Alcohols by Ketone Reduction.
- Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Royal Society of Chemistry (RSC). [Link]
- Different catalytic pathways in the hydrogenation of acetophenone.
- Transfer Hydrogenation from 2-propanol to Acetophenone C
- Catalytic transfer hydrogenation reaction of acetophenone derivatives.
- Hydrogenation and Hydrogenolysis of Acetophenone.
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Application Notes and Protocols: 5-Bromo-2-methoxyacetophenone as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Key Intermediate
5-Bromo-2-methoxyacetophenone is a highly versatile aromatic ketone that has emerged as a crucial building block in modern organic synthesis. Its structure is characterized by a methoxy- and acetyl-substituted benzene ring, further functionalized with a bromine atom at the 5-position. This unique arrangement of functional groups provides multiple reactive sites, making it an ideal precursor for a diverse array of complex molecules.
The strategic placement of the bromine atom allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the acetyl group serves as a handle for classical condensation reactions and as a key component in the construction of various heterocyclic systems.
This guide provides an in-depth exploration of 5-Bromo-2-methoxyacetophenone's applications, offering detailed protocols and expert insights for researchers in pharmaceutical development, medicinal chemistry, and materials science.[1][2] Its utility as an intermediate in the synthesis of anti-inflammatory, analgesic, and antimicrobial agents underscores its significance in the drug discovery pipeline.[2]
Core Applications in Palladium-Catalyzed Cross-Coupling
The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for forging C-C bonds.[3] The electron-deficient nature of the aryl ring, influenced by the acetyl group, enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) center.[3]
Suzuki-Miyaura Coupling: A Gateway to Biaryl Ketones
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in many pharmaceutical agents.[4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid, under basic conditions.[5]
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5]
This protocol details a typical procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-methoxyacetophenone.
Materials:
-
5-Bromo-2-methoxyacetophenone (1.0 mmol, 229.07 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Degassed Toluene (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-2-methoxyacetophenone, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[6]
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl ketone.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | ~92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | ~90 |
| Yields are representative and based on structurally similar substrates.[6] |
Sonogashira Coupling: Synthesis of Arylalkynyl Ketones
The Sonogashira reaction is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is co-catalyzed by palladium and copper salts and is fundamental for creating linear, rigid structures found in materials science and complex pharmaceuticals.[8]
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper acetylide intermediate. The copper cycle facilitates the formation of this key copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[8]
This protocol provides a general method for the Sonogashira coupling of 5-Bromo-2-methoxyacetophenone.
Materials:
-
5-Bromo-2-methoxyacetophenone (1.0 mmol, 229.07 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 131 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 mmol, 10.5 mg)
-
Copper(I) Iodide (CuI) (0.03 mmol, 5.7 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 279 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-2-methoxyacetophenone, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[6][8]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent (e.g., DMF), followed by triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction is often complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure arylalkynyl ketone.
Application in Condensation and Cyclization Reactions
The acetyl group of 5-Bromo-2-methoxyacetophenone is a versatile functional handle for building molecular complexity, primarily through condensation reactions to form α,β-unsaturated ketones (chalcones), which are themselves valuable precursors to a variety of heterocyclic compounds.[9][10]
Claisen-Schmidt Condensation: Synthesis of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.[11] These compounds are of significant interest due to their wide range of biological activities.[9]
The reaction begins with the deprotonation of the α-carbon of the acetophenone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated chalcone.[11]
This protocol describes a general procedure for chalcone synthesis.
Materials:
-
5-Bromo-2-methoxyacetophenone (10 mmol, 2.29 g)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol, 1.41 g)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 mL of 40% w/v aqueous solution)
-
Ethanol or Rectified Spirit (20-30 mL)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 5-Bromo-2-methoxyacetophenone and the substituted benzaldehyde in ethanol.[12]
-
Cool the flask in an ice-water bath to maintain a temperature between 20-25 °C.
-
Add the sodium hydroxide solution dropwise to the stirred mixture over 30 minutes. The solution will typically become turbid and may change color.
-
Continue vigorous stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, pour the reaction mixture into crushed ice and carefully neutralize with dilute HCl until the precipitation of the crude chalcone is complete.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and air dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[12]
Gateway to Heterocycles
The chalcones derived from 5-Bromo-2-methoxyacetophenone are excellent Michael acceptors and versatile precursors for synthesizing a wide range of five- and six-membered heterocyclic compounds. For example, reaction with hydrazine derivatives yields pyrazolines, while reaction with hydroxylamine yields isoxazolines. The original ketone can also be used directly to synthesize other heterocycles.[10]
This protocol demonstrates the synthesis of a thiazole ring, a common scaffold in medicinal chemistry, starting from the parent ketone.
Materials:
-
5-Bromo-2-methoxyacetophenone (10 mmol, 2.29 g)
-
Thiosemicarbazide (10 mmol, 0.91 g)
-
Glacial Acetic Acid (20 mL)
Procedure:
-
Reflux a mixture of 5-Bromo-2-methoxyacetophenone and thiosemicarbazide in glacial acetic acid for 5-7 hours. This initially forms the thiosemicarbazone intermediate.
-
Continue refluxing in the presence of an oxidizing agent like ferric chloride or by cyclizing with an α-halo ketone (Hantzsch synthesis variant) to form the thiazole ring.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent. (This is a generalized representation; specific cyclization strategies may vary.[10])
Summary and Future Outlook
5-Bromo-2-methoxyacetophenone has proven to be an exceptionally useful and versatile building block in organic synthesis. The orthogonal reactivity of its functional groups—the bromine atom for sophisticated cross-coupling and the acetyl group for condensation and cyclization—provides synthetic chemists with a powerful tool for the efficient construction of diverse and complex molecular architectures. The protocols outlined in this guide demonstrate its application in key transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and Claisen-Schmidt condensation. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of well-designed intermediates like 5-Bromo-2-methoxyacetophenone will remain paramount in driving innovation across the chemical sciences.
References
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- Rasayan Journal of Chemistry. GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Al-Ostath, A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27891–27923. [Link]
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- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Note: Strategic Pathways for the Synthesis of Novel Heterocyclic Scaffolds from 1-(5-Bromo-2-methoxyphenyl)ethanone
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(5-Bromo-2-methoxyphenyl)ethanone as a versatile starting material for the synthesis of diverse and novel heterocyclic compounds. We explore three primary synthetic manifolds based on the targeted reactivity of its distinct functional groups: the methoxy, bromo, and acetyl moieties. By presenting field-proven protocols, mechanistic insights, and comparative data, this guide aims to empower scientists to rationally design and execute synthetic routes towards valuable heterocyclic cores such as benzofurans, N-arylated compounds, and quinolines, which are prevalent in pharmaceuticals and natural products.[1][2][3]
Introduction: The Strategic Value of this compound
This compound is a readily available acetophenone derivative that serves as an exceptionally valuable building block in modern organic synthesis.[4] Its structure incorporates three key functional groups, each offering a distinct handle for chemical manipulation:
-
The Bromo Group: Positioned on the aromatic ring, this group is an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Acetyl Group: The enolizable α-protons and the electrophilic carbonyl carbon of the acetyl group are prime participants in condensation and cyclization reactions, crucial for building fused ring systems.
-
The Methoxy Group: An electron-donating group that influences the ring's reactivity, it can also be strategically cleaved to reveal a phenol, a potent nucleophile for intramolecular cyclization.[5]
This trifecta of reactivity allows for a modular and sequential approach to constructing complex heterocyclic frameworks. This note will detail validated protocols for leveraging each of these functionalities to produce high-value chemical entities.
Synthetic Strategy I: O-Demethylation and Intramolecular Cyclization for Benzofuran Synthesis
A primary and efficient route to heterocyclic scaffolds from the title compound involves the transformation of the methoxy group into a phenol, which then acts as an intramolecular nucleophile to form a benzofuran ring. Benzofurans are core structures in numerous biologically active natural products and pharmaceuticals.[2][3][6] This two-step process is both robust and high-yielding.
Mechanistic Rationale
The synthesis begins with the cleavage of the aryl methyl ether. Boron tribromide (BBr₃) is a highly effective Lewis acid for this purpose. The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ethereal oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, releasing the free phenol.[5]
Following demethylation, the resulting 1-(5-Bromo-2-hydroxyphenyl)ethanone is treated with a base. The base deprotonates the α-carbon of the acetyl group, generating an enolate. This enolate then undergoes an intramolecular SNAr-type reaction, displacing the adjacent hydroxyl group's proton and subsequently cyclizing to form the five-membered furan ring. A final dehydration step yields the aromatic benzofuran core.
Sources
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Synthesis of Chalcones Using 5-Bromo-2-methoxyacetophenone: An Application Note and Protocol
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[2] Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[1][2] The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[2]
This application note provides a detailed methodology for the synthesis of chalcones utilizing 5-Bromo-2-methoxyacetophenone as a key starting material. The primary synthetic route described is the Claisen-Schmidt condensation, a reliable and versatile method for constructing the chalcone framework.[1][3]
The Claisen-Schmidt Condensation: A Mechanistic Overview
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (in this case, 5-Bromo-2-methoxyacetophenone) and an aromatic aldehyde that lacks α-hydrogens.[1] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone.[1]
The general mechanism involves three key steps:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1][2]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[1][2]
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1][2]
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol details the synthesis of a specific chalcone, (E)-1-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, as a representative example.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 5-Bromo-2-methoxyacetophenone | C9H9BrO2 | 229.07 | 10 mmol |
| 4-Chlorobenzaldehyde | C7H5ClO | 140.57 | 10 mmol |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20 mmol |
| Ethanol (95%) | C2H5OH | 46.07 | 50 mL |
| Hydrochloric Acid (HCl), dilute | HCl | 36.46 | As needed |
| Deionized Water | H2O | 18.02 | As needed |
| Magnetic Stirrer and Stir Bar | - | - | 1 |
| Round-bottom flask (100 mL) | - | - | 1 |
| Ice Bath | - | - | 1 |
| Buchner Funnel and Filter Paper | - | - | 1 |
| Beaker (250 mL) | - | - | 1 |
Procedure
Caption: Experimental Workflow for Chalcone Synthesis.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-Bromo-2-methoxyacetophenone and 10 mmol of 4-chlorobenzaldehyde in 30-50 mL of 95% ethanol. Stir the mixture using a magnetic stirrer until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath with continuous stirring. Prepare a solution of 20 mmol of NaOH in 10 mL of water and add it dropwise to the reaction mixture over 15-20 minutes. It is crucial to maintain the temperature of the reaction mixture below 25°C during the addition.[1]
-
Reaction Progression: After the complete addition of the NaOH solution, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a 250 mL beaker containing approximately 200 g of crushed ice.[1] Acidify the mixture with dilute hydrochloric acid until the pH is neutral.[1]
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1] Wash the solid thoroughly with cold water to remove any inorganic impurities.[1] The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[1][4]
Characterization
The synthesized chalcone should be characterized to confirm its structure and purity. Standard analytical techniques include:
-
Melting Point: Determination of the melting point range can indicate the purity of the compound.
-
Spectroscopy:
-
FT-IR: To identify the characteristic functional groups, such as the C=O stretch of the α,β-unsaturated ketone.[5]
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the stereochemistry of the double bond. The coupling constant of the vinylic protons in ¹H NMR can confirm the E-configuration.[6]
-
Mass Spectrometry: To determine the molecular weight of the synthesized chalcone.[7]
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Ineffective catalyst, low temperature, or steric hindrance. | Increase catalyst concentration, gradually increase reaction temperature, or prolong the reaction time.[8][9] |
| Formation of side products | Self-condensation of the ketone or Cannizzaro reaction of the aldehyde. | Slowly add the aldehyde to the ketone-base mixture. Ensure the ketone is present to react with the aldehyde.[9] |
| Incomplete reaction | Insufficient reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC.[9] |
Conclusion
The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones from 5-Bromo-2-methoxyacetophenone.[1][3] By carefully controlling the reaction conditions, a wide variety of chalcone derivatives can be synthesized in good yields. The protocol provided in this application note serves as a reliable starting point for researchers and scientists in the field of medicinal chemistry and drug development. The ease of synthesis and the potential for structural diversification make chalcones an attractive scaffold for the discovery of new therapeutic agents.[2]
References
- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- National Center for Biotechnology Information. (1988). Purification and characterization of chalcone isomerase from soybeans. PubMed.
- ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives.
- JETIR. (2020). SYNTHESIS OF CHALCONES.
- YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
- ResearchGate. (2025, September 19). Purification and Characterization of Chalcone Isomerase from Soybeans.
- Scilit. (2020, August 3). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review.
- American Chemical Society. (2025). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. ACS Fall 2025.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- MDPI. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments.
Sources
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The Transformative Role of Specialty Polymers in Materials Science: Application Notes and Protocols
In the dynamic landscape of materials science, specialty polymers have emerged as a cornerstone for innovation, driving significant advancements across diverse fields, from regenerative medicine to next-generation electronics. Their tailored functionalities, responsive nature, and superior performance characteristics offer researchers, scientists, and drug development professionals an unparalleled toolkit to address complex challenges. This comprehensive guide delves into the practical applications of these remarkable materials, providing not only an in-depth understanding of their scientific underpinnings but also detailed, field-proven protocols to harness their full potential.
Introduction to Specialty Polymers: Beyond the Conventional
Unlike commodity polymers, specialty polymers are designed with specific, high-value applications in mind. Their unique chemical structures impart exceptional properties, such as biocompatibility, biodegradability, stimuli-responsiveness, and high thermal and mechanical stability.[1][2] These polymers are not merely inert materials but are engineered to perform specific functions, often interacting dynamically with their environment.[3] This guide will focus on three key classes of specialty polymers that are revolutionizing materials science: Biocompatible and Biodegradable Polymers, Stimuli-Responsive ("Smart") Polymers, and High-Performance Polymers.
Biocompatible and Biodegradable Polymers: Engineering the Future of Medicine
The convergence of polymer science and biomedicine has led to the development of materials that can safely interact with biological systems and degrade into non-toxic byproducts after fulfilling their purpose.[4][5] This has profound implications for drug delivery and tissue engineering, where temporary scaffolds and controlled release of therapeutics are paramount.[6]
Application Focus: Controlled Drug Delivery with PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a leading FDA-approved biodegradable polymer used for creating nanoparticles that can encapsulate and deliver drugs in a controlled manner.[7][8] The tunable degradation rate of PLGA allows for precise control over the drug release profile.[9]
The single emulsion-solvent evaporation method is a robust technique for encapsulating hydrophobic drugs within a PLGA matrix.[1][10] The polymer and drug are dissolved in an organic solvent, which is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water (o/w) emulsion. Subsequent evaporation of the organic solvent causes the PLGA to precipitate, entrapping the drug within the newly formed nanoparticles.[7]
Protocol 1: Formulation of PLGA Nanoparticles for Hydrophobic Drug Encapsulation
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug of interest
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice bath
Equipment:
-
Sonicator
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve 250 mg of PLGA and the desired amount of the hydrophobic drug in 5 mL of DCM.[10]
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat to 85°C with stirring until the PVA is fully dissolved, then cool to room temperature.[10]
-
Emulsification: Combine the organic and aqueous phases and sonicate in an ice bath. Use a pulse setting (e.g., 1 second on, 3 seconds off) for a total of 3-5 minutes at an appropriate power output (e.g., 800W).[10]
-
Solvent Evaporation: Immediately after sonication, remove the DCM using a rotary evaporator at room temperature.[10]
-
Nanoparticle Collection: Centrifuge the resulting suspension to pellet the PLGA nanoparticles. The speed and duration will depend on the particle size, but a typical starting point is 12,000 rpm for 5 minutes.[10]
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove excess PVA. Repeat the centrifugation and washing steps twice.
-
Storage: The washed nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.[10]
Application Focus: Tissue Engineering with Electrospun PCL Scaffolds
Polycaprolactone (PCL) is a biocompatible and biodegradable polyester with excellent mechanical properties and a slow degradation rate, making it an ideal candidate for fabricating scaffolds that support tissue regeneration.[3][11] Electrospinning is a versatile technique used to produce nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[12][13]
Electrospinning utilizes a high-voltage electric field to draw a polymer solution into fine fibers. The morphology of these fibers is critically dependent on parameters such as polymer concentration, voltage, and the distance between the needle and the collector.[3] By optimizing these parameters, it is possible to create scaffolds with tailored pore sizes and fiber diameters that promote cell adhesion, proliferation, and differentiation.[13]
Protocol 2: Fabrication of Electrospun PCL Scaffolds for Tissue Engineering
Materials:
-
Polycaprolactone (PCL)
-
Glacial acetic acid
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Equipment:
-
Electrospinning apparatus
-
Magnetic stirrer
-
Syringe pump
-
High-voltage power supply
-
Collector (e.g., flat plate or rotating mandrel)
Procedure:
-
Solution Preparation: Prepare a 16% (w/v) PCL solution by dissolving PCL powder in glacial acetic acid. Stir at room temperature for at least 6 hours to ensure homogeneity.[12]
-
Electrospinning Setup: Load the PCL solution into a syringe fitted with a metallic needle (e.g., 0.7 mm diameter). Mount the syringe on a syringe pump and position it at a fixed distance (e.g., 20 cm) from the collector.[11][12]
-
Electrospinning Process: Set the flow rate of the syringe pump to 1 mL/h and apply a voltage of 20 kV between the needle and the collector.[12] For aligned fibers, a rotating drum collector can be used.[12]
-
Scaffold Collection: Allow the electrospinning process to proceed until a scaffold of the desired thickness is obtained.
-
Post-Processing: Carefully remove the scaffold from the collector and sterilize it, for example, by exposure to UV light for 24 hours.[11]
-
Cell Seeding: Prior to cell seeding, wash the scaffold with PBS. Then, place the scaffold in a culture dish and seed with the desired cell type (e.g., human periodontal ligament stem cells at a density of 100,000 cells per well in a 24-well plate).[12]
-
Cell Culture: Culture the cell-seeded scaffold in an appropriate medium, changing the medium every 2-3 days.[12]
Stimuli-Responsive ("Smart") Polymers: Materials that Adapt
"Smart" polymers undergo significant, reversible changes in their physical or chemical properties in response to small external stimuli such as temperature, pH, light, or magnetic fields.[3][14] This responsive behavior makes them highly desirable for a range of applications, including on-demand drug delivery, sensing, and soft robotics.[10][15]
Application Focus: Thermo-Responsive Hydrogels for 3D Cell Culture
Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermo-responsive polymer that exhibits a lower critical solution temperature (LCST) of approximately 32°C in water.[16] Below this temperature, PNIPAM is hydrophilic and soluble, while above the LCST, it becomes hydrophobic and precipitates from the solution. This property can be harnessed to create hydrogels that undergo a sol-gel transition with temperature changes, providing a dynamic environment for 3D cell culture.[17][18]
The free radical polymerization of N-isopropylacrylamide (NIPAM) monomer in the presence of a crosslinker results in the formation of a PNIPAM hydrogel. The two-step freezing and thawing polymerization method is an efficient way to create porous hydrogels with rapid response times.[16][19] This technique enhances the synthesis efficiency and improves the mechanical properties of the resulting hydrogel.[16]
Protocol 3: Synthesis of a Thermo-Responsive PNIPAM Hydrogel
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Equipment:
-
Vials or molds
-
Vortex mixer
-
Refrigerator/Freezer
-
Water bath
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution containing NIPAM monomer, BIS crosslinker, and APS initiator at the desired concentrations.
-
Initiation: Add TEMED to the precursor solution to initiate the polymerization reaction.
-
Freezing Step: Immediately after adding TEMED, place the solution in a freezer at a temperature below 0°C for a specified period (e.g., 2 hours).[16]
-
Thawing and Polymerization Step: Transfer the frozen sample to a refrigerator or a cold room at a temperature above 0°C but below room temperature (e.g., 4°C) and allow it to thaw and continue polymerizing for a specified duration (e.g., 2 hours).[16]
-
Washing: After polymerization is complete, immerse the hydrogel in deionized water to wash away any unreacted monomers and initiators. The water should be changed periodically until it remains clear.
-
Characterization: The thermo-responsive properties of the hydrogel can be characterized by measuring its swelling ratio at different temperatures.
High-Performance Polymers: Pushing the Boundaries of Engineering
High-performance polymers are a class of materials that exhibit exceptional mechanical strength, thermal stability, and chemical resistance, often outperforming traditional materials like metals in demanding environments.[20][21] They are pivotal in industries such as aerospace, automotive, and electronics.[22][23]
Application Focus: Thin-Film Coatings for Advanced Electronics
The fabrication of uniform, thin films of high-performance polymers is crucial for many electronic applications, including insulation layers, dielectric materials, and protective coatings.[24][25] Spin coating is a widely used technique for producing high-quality thin films with controlled thickness.[23][26]
Spin coating involves depositing a polymer solution onto a substrate and then spinning the substrate at high speed. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving behind a uniform thin film.[2][23] The final thickness of the film is primarily determined by the solution viscosity and the spin speed.[26]
Protocol 4: Spin Coating of a High-Performance Polymer Thin Film
Materials:
-
High-performance polymer (e.g., Polystyrene)
-
Appropriate solvent (e.g., Toluene for Polystyrene)
-
Silicon wafer or other suitable substrate
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
Equipment:
-
Spin coater
-
Pipette
-
Nitrogen gas gun
-
Hot plate or vacuum oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants and dust. A common procedure involves sonicating the substrate in a series of solvents such as acetone and isopropanol, followed by drying with a nitrogen gas gun.[24]
-
Polymer Solution Preparation: Prepare a solution of the high-performance polymer in a suitable solvent at a specific concentration. The concentration will influence the final film thickness.
-
Spin Coating: a. Place the cleaned substrate on the chuck of the spin coater and ensure it is centered. b. Dispense a small amount of the polymer solution onto the center of the substrate using a pipette. c. Start the spin coater. A typical two-stage process involves a low-speed spin (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1500-3000 rpm for 30-60 seconds) to achieve the desired thickness.[2]
-
Baking: After spin coating, transfer the substrate to a hot plate or into a vacuum oven to bake at an appropriate temperature to remove any residual solvent and anneal the film. The baking temperature and time will depend on the specific polymer and solvent used.
-
Thickness Measurement: The thickness of the resulting thin film can be measured using techniques such as ellipsometry.[23]
Characterization of Specialty Polymers
A comprehensive characterization of specialty polymers and the materials derived from them is essential to ensure they meet the required specifications for their intended application. A suite of analytical techniques is employed to probe their molecular, thermal, morphological, and mechanical properties.
| Property | Characterization Technique | Information Obtained |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) | Determines the average molecular weight and polydispersity index of the polymer chains. |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies functional groups and confirms the chemical structure of the polymer.[27] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Measures glass transition temperature, melting point, crystallization behavior, and thermal stability.[27] |
| Morphology and Size | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) | Visualizes the surface morphology and internal structure of materials like nanoparticles and scaffolds. DLS measures the size distribution of nanoparticles in suspension.[8][27][28] |
| Mechanical Properties | Tensile Testing, Dynamic Mechanical Analysis (DMA) | Determines properties such as tensile strength, modulus, and viscoelastic behavior. |
| Surface Properties | Contact Angle Measurement, Atomic Force Microscopy (AFM) | Assesses the hydrophilicity/hydrophobicity of a surface and provides high-resolution topographical information.[29] |
Visualizing Workflows and Concepts
To further elucidate the processes and relationships described, the following diagrams provide a visual representation of key workflows.
Caption: Workflow for PLGA Nanoparticle Formulation.
Sources
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- 2. sps-polos.com [sps-polos.com]
- 3. electrospintek.com [electrospintek.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Responsive Polymer Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments and Implementations of Conductive Polymer-Based Flexible Devices in Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 8. Techniques for Characterisation of Polymeric Nanoparticles: A Review [cademix.org]
- 9. polylactide.com [polylactide.com]
- 10. static.igem.org [static.igem.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Preparing polycaprolactone scaffolds using electrospinning technique for construction of artificial periodontal ligament tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Bio-Based Polymers for 3D Printing of Bioscaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-Step Freezing Polymerization Method for Efficient Synthesis of High-Performance Stimuli-Responsive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermoresponsive Hydrogel for iPSC Expansion and Release • AG Haag • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 18. 3D Printing of Thermo-Responsive Methylcellulose Hydrogels for Cell-Sheet Engineering [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. New Frontiers in 3D Printing Using Biocompatible Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of thermoresponsive PNIPAm- b -PVP- b -PNIPAm hydrogels via aqueous RAFT polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00625E [pubs.rsc.org]
- 22. Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 24. stonybrook.edu [stonybrook.edu]
- 25. journalspub.com [journalspub.com]
- 26. ossila.com [ossila.com]
- 27. mdpi.com [mdpi.com]
- 28. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 29. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays Involving 1-(5-Bromo-2-methoxyphenyl)ethanone
Introduction: Unveiling the Bioactive Potential of 1-(5-Bromo-2-methoxyphenyl)ethanone
This compound is a halogenated aromatic ketone with a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol [1]. While this compound is commercially available and utilized in synthetic organic chemistry, its biological activities remain largely unexplored. However, the structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1), has demonstrated significant anti-inflammatory and anti-cancer properties[2][3][4]. SE1 has been shown to suppress the NF-κB and MAPK signaling pathways and inhibit matrix metalloproteinase-9 (MMP-9) expression[2][3][4][5].
Given the structural similarity between this compound and SE1, it is plausible that the former may exhibit related biological activities. The primary structural difference is the presence of a methoxy group at the 2-position in this compound, whereas SE1 possesses a hydroxyl group at this position. This seemingly minor difference can significantly impact the compound's physicochemical properties and its interactions with biological targets. Therefore, a systematic investigation into the biochemical effects of this compound is warranted.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential bioactivity of this compound. The protocols detailed herein are designed to assess the compound's effects on key signaling pathways implicated in inflammation and cancer, drawing a rationale from the known activities of its structural analog, SE1.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C9H9BrO2 | PubChem CID 2757029[1] |
| Molecular Weight | 229.07 g/mol | PubChem CID 2757029[1] |
| IUPAC Name | This compound | PubChem CID 2757029[1] |
| CAS Number | 16740-73-1 | PubChem CID 2757029[1] |
Safety and Handling:
This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling. Key GHS hazard statements include:
-
H314: Causes severe skin burns and eye damage[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a chemical fume hood[6][7][8].
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Proposed Biochemical Investigations and Rationale
Based on the known biological activities of the structurally similar compound SE1, the following key cellular pathways are proposed for investigation to characterize the bioactivity of this compound:
-
NF-κB Signaling Pathway: A critical regulator of inflammation, cell survival, and proliferation.
-
MAPK Signaling Pathway: A key cascade involved in cellular responses to a wide range of stimuli, including stress, and plays a crucial role in inflammation and cancer.
-
MMP-9 Expression and Activity: An enzyme involved in the degradation of the extracellular matrix, which is a hallmark of cancer cell invasion and metastasis.
The following sections provide detailed protocols for assays to probe the effects of this compound on these pathways.
Experimental Protocols
Protocol 1: Investigation of NF-κB Pathway Activation
This protocol utilizes a reporter gene assay to quantify the effect of this compound on NF-κB activation in a cellular context.
Principle: A reporter plasmid containing a luciferase gene under the control of an NF-κB response element is transfected into a suitable cell line. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Workflow Diagram:
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Expected Outcome: A dose-dependent decrease in luciferase activity in the presence of this compound would suggest an inhibitory effect on the NF-κB signaling pathway.
Protocol 2: Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol assesses the effect of the compound on the phosphorylation status of key proteins in the MAPK pathway.
Principle: Western blotting is used to detect changes in the phosphorylation of key MAPK proteins (p38 and JNK) in response to treatment with this compound. A decrease in the phosphorylated form of these proteins indicates inhibition of the pathway.
Workflow Diagram:
Caption: Western Blot Workflow for MAPK Phosphorylation.
Materials:
-
HT1080 human fibrosarcoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulant
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HT1080 cells and grow to 80-90% confluency. Treat with various concentrations of this compound for a predetermined time, followed by stimulation with PMA.
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcome: A reduction in the ratio of phosphorylated p38 and JNK to their total protein counterparts in compound-treated cells compared to the PMA-stimulated control would indicate inhibition of the MAPK pathway.
Protocol 3: Gelatin Zymography for MMP-9 Activity
This protocol directly assesses the enzymatic activity of secreted MMP-9.
Principle: Gelatin zymography is an electrophoretic technique where the SDS-PAGE gel is co-polymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation of MMPs, which then digest the gelatin in the gel. The areas of digestion appear as clear bands against a stained background.
Workflow Diagram:
Caption: Gelatin Zymography Workflow for MMP-9 Activity.
Materials:
-
HT1080 cells
-
Serum-free DMEM
-
This compound (dissolved in DMSO)
-
PMA
-
Gelatin zymogram gels (or reagents to cast your own)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution
Procedure:
-
Cell Treatment: Seed HT1080 cells and grow to near confluency. Wash the cells and incubate in serum-free medium containing various concentrations of this compound and PMA for 24 hours.
-
Sample Collection: Collect the conditioned media from each well.
-
Zymography: Perform electrophoresis of the conditioned media on a gelatin zymogram gel under non-reducing conditions.
-
Renaturation and Development: After electrophoresis, wash the gel with renaturing buffer and then incubate in developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas of gelatinolytic activity. Quantify the band intensities using densitometry.
Expected Outcome: A dose-dependent decrease in the intensity of the clear band corresponding to MMP-9 in the lanes from compound-treated cells would indicate inhibition of MMP-9 activity.
Data Interpretation and Further Steps
The results from these assays will provide a preliminary but comprehensive profile of the biochemical activity of this compound.
-
Positive Hits: If the compound shows significant activity in any of these assays, further studies would be warranted. These could include determining the IC50 values, investigating the mechanism of action in more detail (e.g., direct enzyme inhibition vs. effects on gene expression), and assessing its effects in more complex cellular models or in vivo.
-
Structure-Activity Relationship (SAR) Studies: The data generated can be a valuable starting point for SAR studies. Synthesizing and testing analogs of this compound could lead to the identification of more potent and selective compounds.
Conclusion
While this compound is an understudied compound, its structural similarity to the known bioactive molecule SE1 provides a strong rationale for investigating its potential as a modulator of key signaling pathways involved in disease. The detailed protocols provided in these application notes offer a robust framework for researchers to begin to unravel the biochemical properties of this compound and to potentially uncover novel therapeutic leads.
References
- Title: 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. Source: PubMed URL:[Link]
- Title: this compound | C9H9BrO2 | CID 2757029 Source: PubChem URL:[Link]
- Title: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)
- Title: Research Article 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Source: ScienceOpen URL:[Link]
- Title: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells Source: PubMed URL:[Link]
- Title: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells Source: PMC - NIH URL:[Link]
- Title: Safety Data Sheet Source: Aaron Chemicals URL:[Link]
- Title: (PDF) 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)
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Unraveling the Dance of Molecules: A Guide to Studying Enzyme Interactions and Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate ballet of enzyme interactions is paramount to unlocking the secrets of biological processes and developing novel therapeutics. This guide provides a comprehensive overview of cutting-edge techniques and detailed protocols to illuminate the dynamic world of enzyme mechanisms. We move beyond a simple recitation of methods to provide the rationale behind experimental choices, ensuring a robust and insightful approach to your research.
Section 1: The Dynamic Duo - Probing Protein-Protein Interactions with Resonance Energy Transfer
The transient and specific interactions between enzymes and their binding partners are central to cellular signaling and metabolic regulation. Resonance energy transfer techniques, including Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET), offer powerful tools to study these interactions in real-time and within the native cellular environment.
Bioluminescence Resonance Energy Transfer (BRET)
Theoretical Principles: BRET is a proximity-based assay that measures the non-radiative transfer of energy from a bioluminescent donor (like Renilla luciferase, Rluc) to a fluorescent acceptor (like Yellow Fluorescent Protein, YFP).[1][2][3] This energy transfer only occurs when the donor and acceptor are within a close proximity (typically <10 nm), making it an excellent tool for monitoring protein-protein interactions.[1][2][4] Unlike FRET, BRET does not require an external light source for donor excitation, which minimizes autofluorescence and light-induced cellular damage.[3][4]
Applications in Enzymology: BRET is ideally suited for studying the dynamic association and dissociation of enzyme-substrate or enzyme-inhibitor complexes in living cells.[2][5] It has been widely used to investigate G-protein coupled receptor (GPCR) dimerization and their interactions with downstream effectors.[5][6]
Strengths and Limitations:
| Strengths | Limitations |
| High sensitivity for detecting weak or transient interactions.[2] | Requires genetic fusion of proteins to donor and acceptor molecules, which may alter protein function.[2] |
| Real-time monitoring in live cells.[2][5] | The distance and orientation between the donor and acceptor can influence BRET efficiency.[6] |
| Low background signal due to the absence of external excitation light.[2][4] |
Experimental Workflow for BRET Assay:
Caption: Workflow for a typical BRET experiment.
Detailed Protocol for a BRET Assay to Detect Protein-Protein Interactions:
-
Plasmid Construction: Subclone the cDNAs of the two proteins of interest into vectors containing the BRET donor (Renilla luciferase) and acceptor (YFP), respectively.[2] It is crucial to test both N- and C-terminal fusions to minimize potential steric hindrance and ensure the biological activity of the fusion proteins.[2]
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 cells) and co-transfect the cells with the donor and acceptor plasmids using a suitable transfection reagent.[1][7] Include control transfections with the donor plasmid alone and with the donor plasmid and an unrelated acceptor-tagged protein.
-
Cell Harvesting and Plating: 48 hours post-transfection, gently harvest the cells and resuspend them in a suitable buffer (e.g., PBS).[1] Aliquot 90 µL of the cell suspension into a white, clear-bottom 96-well plate.[1]
-
Fluorescence Measurement: Measure the YFP fluorescence to determine the expression level of the acceptor protein.[1]
-
BRET Measurement: Add 10 µL of the luciferase substrate (e.g., coelenterazine h) to each well to a final concentration of 5 µM.[1][7] Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm) using a plate reader equipped for BRET measurements.[1]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission.[1] To obtain the net BRET, subtract the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.[1] Plot the net BRET as a function of the acceptor/donor expression ratio (fluorescence/total luminescence). A hyperbolic curve is indicative of a specific interaction.
Förster Resonance Energy Transfer (FRET)
Theoretical Principles: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making it extremely sensitive to small changes in distance.[3]
Applications in Enzymology: FRET is a powerful tool for visualizing enzymatic activity in living cells.[8][9][10][11] FRET-based biosensors can be designed to undergo a conformational change upon substrate cleavage by a specific enzyme, leading to a change in the FRET signal.[8][9] This allows for the spatiotemporal monitoring of enzyme activity within different cellular compartments.
Strengths and Limitations:
| Strengths | Limitations |
| Provides spatial and temporal information about enzyme activity in live cells. | Requires external excitation, which can lead to phototoxicity and autofluorescence. |
| High sensitivity to conformational changes. | The design and optimization of FRET biosensors can be challenging. |
| Can be used with a wide range of fluorescent proteins and organic dyes. | Signal can be affected by pH and other environmental factors. |
Experimental Workflow for FRET Imaging:
Caption: Workflow for a FRET microscopy experiment.
Section 2: Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
Theoretical Principles: SPR is a label-free optical technique that measures the real-time binding of molecules to a sensor surface.[12][13] It is based on the phenomenon of surface plasmon resonance, where polarized light striking a thin metal film at a specific angle is absorbed, creating a dip in the intensity of reflected light.[12] The binding of an analyte to a ligand immobilized on the sensor surface causes a change in the refractive index, which in turn shifts the angle of minimum reflected light intensity.[12][14] This change is directly proportional to the mass of the bound analyte.
Applications in Enzymology: SPR is a versatile tool for characterizing enzyme-substrate, enzyme-inhibitor, and enzyme-cofactor interactions.[13][15] It provides quantitative data on binding affinity (KD), association rate constants (ka), and dissociation rate constants (kd), offering valuable insights into the kinetics of enzyme interactions.[13][14][16]
Strengths and Limitations:
| Strengths | Limitations |
| Label-free and real-time analysis.[12][16] | Requires immobilization of one binding partner, which can affect its activity. |
| Provides kinetic and affinity data.[13][16] | Can be sensitive to non-specific binding and bulk refractive index changes. |
| High sensitivity for a wide range of molecular weights.[12] | Mass transport limitations can affect kinetic measurements for high-affinity interactions. |
Experimental Workflow for SPR Analysis:
Caption: Workflow for an SPR binding experiment.
Section 3: Unveiling the Thermodynamics of Interaction with Isothermal Titration Calorimetry (ITC)
Theoretical Principles: Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biomolecular binding events.[17] In an ITC experiment, a solution of one molecule (the ligand) is titrated into a solution of its binding partner (the macromolecule) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured, providing a direct determination of the binding enthalpy (ΔH).
Applications in Enzymology: ITC is the gold standard for characterizing the thermodynamics of enzyme-ligand interactions.[17][18] It allows for the simultaneous determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding in a single experiment.[18] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.
Strengths and Limitations:
| Strengths | Limitations |
| Label-free and in-solution measurement.[18] | Requires relatively large amounts of sample. |
| Provides a complete thermodynamic profile of the interaction.[17][18] | Can be sensitive to buffer mismatch and heat of dilution. |
| Directly measures heat changes, avoiding potential artifacts from indirect methods.[17] | Not suitable for very high or very low affinity interactions. |
Experimental Workflow for ITC Analysis:
Caption: Workflow for an ITC experiment.
Section 4: Visualizing the Blueprint - Structural Biology Techniques
Understanding the three-dimensional structure of an enzyme is fundamental to deciphering its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are two powerful techniques that provide atomic-level insights into enzyme architecture.
X-ray Crystallography
Theoretical Principles: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal.[19] A crystallized enzyme is irradiated with a beam of X-rays, and the resulting diffraction pattern is used to calculate the positions of atoms within the crystal, revealing the enzyme's three-dimensional structure.[19][20]
Applications in Enzymology: X-ray crystallography has been instrumental in elucidating the structures of countless enzymes, providing invaluable information about their active sites, substrate binding pockets, and catalytic mechanisms.[21][22] By solving the structures of enzyme-ligand complexes, researchers can visualize how substrates and inhibitors bind, paving the way for structure-based drug design.[21]
Cryo-Electron Microscopy (Cryo-EM)
Theoretical Principles: Cryo-EM is a technique that allows for the determination of the structure of biological macromolecules in a near-native, hydrated state.[23] Samples are rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope.[23] Computational methods are then used to reconstruct a three-dimensional model from thousands of two-dimensional images.
Applications in Enzymology: Cryo-EM has revolutionized structural biology, particularly for large and flexible enzyme complexes that are difficult to crystallize.[23][24][25] It has been used to visualize enzymes in different conformational states, providing insights into their dynamic behavior during catalysis.[23][26] Recent advances in cryo-EM have enabled the determination of enzyme structures at near-atomic resolution.[24][25][27]
Section 5: Capturing the Motion - NMR Spectroscopy
Theoretical Principles: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the structure, dynamics, and interactions of molecules in solution.[28][29] It is based on the magnetic properties of atomic nuclei and can be used to study enzymes in their native-like environment.
Applications in Enzymology: NMR spectroscopy is unique in its ability to probe enzyme dynamics over a wide range of timescales, from picoseconds to seconds.[28][30] It can be used to identify the residues involved in ligand binding, characterize conformational changes that occur during catalysis, and measure the rates of enzymatic reactions in real-time.[30][31][32]
Section 6: The Digital Enzyme - Computational Modeling
Theoretical Principles: Computational modeling has become an indispensable tool for studying enzyme mechanisms.[33][34][35] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations provide detailed insights into enzyme structure, dynamics, and catalysis at an atomic level.[36][37]
Applications in Enzymology: Computational approaches can be used to predict how substrates and inhibitors bind to an enzyme's active site, to simulate the conformational changes that occur during the catalytic cycle, and to elucidate the chemical steps of an enzymatic reaction.[33][34][35][36][38][39] This information is invaluable for understanding enzyme function and for the rational design of new enzymes and inhibitors.[33][34][35][40]
References
- Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. (2024-02-08). ACS Omega.
- Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC. (n.d.). PubMed Central.
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC. (n.d.). NIH.
- Computational approaches to enzymatic reaction assignment: a review of methods, validations, and future directions. (n.d.).
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC. (n.d.). NIH.
- Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. (n.d.). PubMed.
- Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. (n.d.). Berthold Technologies.
- Enzyme dynamics during catalysis measured by NMR spectroscopy. (n.d.). PubMed - NIH.
- Enzymology and Dynamics by Cryogenic Electron Microscopy. (2022-05-09). Annual Reviews.
- Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences.
- Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells | Request PDF. (n.d.).
- Live-cell FLIM-FRET Imaging of Enzymatic Activity and Protein Posttranslational Modific
- Perspectives on Computational Enzyme Modeling. (2024-03-06). DiVA portal.
- Recent advances in ratiometric fluorescence imaging of enzyme activity in vivo - PMC. (n.d.). NIH.
- Active-site studies of enzymes by X-ray diffraction methods. (n.d.). No source provided.
- Biosensing and Imaging Based on Bioluminescence Resonance Energy Transfer - PMC. (n.d.). NIH.
- Computational simulations of enzyme dynamics and the modelling of their reaction mechanisms. (n.d.). Northumbria University Research Portal.
- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). PubMed Central.
- Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. (n.d.). PubMed.
- Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. (2017-11-20). Bio-protocol.
- Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay. (n.d.).
- Fluorescence resonance energy transfer (FRET)
- Cryo-EM delivers glimpse of enzyme structure. (2018-02-21). Wiley Analytical Science.
- Enzyme Dynamics from NMR Spectroscopy. (2025-08-07).
- Enzymatic C
- Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. (n.d.). MDPI.
- Surface Plasmon Resonance Assay Services. (n.d.). Reaction Biology.
- New NMR technique reveals atomic-scale motion in catalytic enzyme function. (2025-10-06). No source provided.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025-11-26). Drug Hunter.
- Computational Design of Synthetic Enzymes. (n.d.).
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018-10-10). Frontiers.
- X-ray crystallography. (n.d.). Wikipedia.
- Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). (n.d.). No source provided.
- Intermolecular FRET Pairs as An Approach to Visualize Specific Enzyme Activity in Model Biomembranes and Living Cells. (n.d.). MDPI.
- Computational Design and Simulations of Enzyme Substr
- An X-ray crystallographic approach to enzyme structure and function. (2025-08-08).
- Cryo-Electron Microscopy: High-Resolution Glimpse of Enzyme Structure. (2018-02-27). No source provided.
- FRET Probes as a Technique for Determining the Catalytic Activity of Enzymes in the Model Biomembranes Systems and Further in the Living Cells. (2024-05-30). Preprints.org.
- Computational Studies on the Functional and Structural Impact of Pathogenic Mut
- Characterizing Binding Interactions by ITC. (n.d.). TA Instruments.
- Temperature-Resolved Cryo-EM Uncovers Structural Bases of Temperature-Dependent Enzyme Functions. (2019-12-12). Journal of the American Chemical Society.
- SPR (Biacore) Assay. (n.d.). Gifford Bioscience.
- Surface plasmon resonance using the catalytic domain of soluble guanylate cyclase allows the detection of enzyme activ
- A cryo-electron microscopic approach to elucidate protein structures from human brain microsomes - PMC. (2022-11-30). NIH.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Drawing from established principles of organic chemistry and field-proven insights, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 4-bromoanisole with an acetylating agent, such as acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.
The reaction's success hinges on careful control of conditions to favor the desired product and minimize side reactions. The methoxy group (-OCH₃) is a strong activating, ortho-, para- directing group, while the bromo (-Br) group is a deactivating, ortho-, para- director. Their combined influence dictates the regioselectivity of the acylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly moisture-sensitive. Contamination with water will deactivate it. 2. Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it. A stoichiometric amount is often required.[1] 3. Deactivated Substrate: While the methoxy group is activating, any unforeseen electron-withdrawing impurities can hinder the reaction. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous Lewis acid. 2. Use at least 1.1 to 1.5 equivalents of the Lewis acid relative to the limiting reagent. For anisole derivatives, some protocols even suggest a two-fold excess to compensate for complexation with the methoxy group and the ketone product. 3. Verify the purity of the 4-bromoanisole starting material using techniques like NMR or GC-MS. |
| Formation of a Major Impurity: The Demethylated Product | Harsh Reaction Conditions: Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group, especially at elevated temperatures, leading to the formation of 1-(5-bromo-2-hydroxyphenyl)ethanone. | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to disfavor the demethylation pathway. 2. Use a Milder Lewis Acid: Consider replacing AlCl₃ with a milder Lewis acid such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂). These are less prone to causing demethylation. |
| Presence of Isomeric Byproducts | Regioselectivity Issues: While the desired product is favored, small amounts of other isomers can form due to the directing effects of the bromo and methoxy groups. | 1. Optimize Reaction Temperature: Lowering the temperature can sometimes improve regioselectivity. 2. Purification: Isomeric byproducts can often be removed by careful column chromatography or recrystallization. |
| Reaction Stalls or is Incomplete | 1. Poor Mixing: In a heterogeneous mixture with solid Lewis acid, inefficient stirring can lead to localized reaction and incomplete conversion. 2. Premature Quenching: Accidental introduction of moisture before the reaction is complete. | 1. Ensure vigorous and efficient stirring throughout the reaction. 2. Maintain a scrupulously dry and inert atmosphere until the intended reaction time is complete. |
Visualizing the Reaction and Troubleshooting
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.
Caption: Key stages of the Friedel-Crafts acylation.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction performed at low temperatures?
A1: Low temperatures (e.g., 0-5 °C) are crucial for two main reasons. Firstly, the Friedel-Crafts acylation is an exothermic reaction, and maintaining a low temperature helps to control the reaction rate and prevent overheating, which can lead to the formation of undesirable byproducts. Secondly, it minimizes the risk of demethylation of the methoxy group by the strong Lewis acid catalyst.
Q2: Can I use a different acylating agent instead of acetyl chloride?
A2: Yes, acetic anhydride is a common alternative to acetyl chloride. It is less volatile and may be easier to handle. However, the reaction with acetic anhydride might require slightly different stoichiometry or reaction times, so optimization may be necessary.
Q3: How do I know if my Lewis acid is still active?
A3: Anhydrous aluminum chloride should be a fine, white to pale yellow powder. If it appears clumpy or has a strong smell of HCl, it may have been exposed to moisture and should not be used. For best results, use a freshly opened bottle from a reliable supplier.
Q4: What is the expected regioselectivity of this reaction?
A4: The methoxy group is a powerful ortho-, para- director, strongly activating the positions ortho and para to it. The bromo group is also an ortho-, para- director, but it is deactivating. The directing effects of the methoxy group dominate. Therefore, the primary site of acylation will be ortho to the methoxy group. Given that the para position is blocked by the bromine atom, the acetyl group will predominantly add to the position ortho to the methoxy group and meta to the bromo group, yielding this compound.
Q5: How can I effectively purify the final product?
A5: After an aqueous workup to remove the Lewis acid, the crude product can be purified by column chromatography on silica gel using a solvent system such as a mixture of hexane and ethyl acetate. Alternatively, if the crude product is a solid, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can be an effective purification method.
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
4-Bromoanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension while maintaining the temperature below 5 °C.
-
Substrate Addition: Dissolve 4-bromoanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the 4-bromoanisole solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system.
Predicted ¹H NMR Data for Product Characterization
The following table provides the predicted ¹H NMR chemical shifts for this compound to aid in product identification.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (acetyl) | ~2.6 | Singlet | - |
| OCH₃ | ~3.9 | Singlet | - |
| Aromatic H (ortho to acetyl) | ~7.7 | Doublet | ~2.5 |
| Aromatic H (para to acetyl) | ~7.5 | Doublet of doublets | ~8.8, 2.5 |
| Aromatic H (meta to acetyl) | ~6.9 | Doublet | ~8.8 |
References
- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (2005). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
- Cherif, S. E., Chehaibi, M., Raddadi, R., Fustier-Boutignon, M., & Kraïem, J. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances, 15(38), 31088-31094.
- Andonian, A. (2012). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- PubChem. (n.d.). This compound.
Sources
Technical Support Center: Purification of Crude 1-(5-Bromo-2-methoxyphenyl)ethanone by Column Chromatography
Welcome to the technical support center for the purification of 1-(5-Bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to achieve high purity through column chromatography. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Understanding the Chemistry of the Separation
The successful purification of this compound hinges on a solid understanding of its chemical properties and the likely impurities generated during its synthesis. This compound is typically synthesized via a Friedel-Crafts acylation of 4-bromoanisole. The methoxy group is a strong ortho-, para-directing group, and since the para-position is occupied by the bromine atom, the acylation is highly directed to the ortho-position. However, minor impurities can arise, including unreacted starting materials and potentially small amounts of other regioisomers.
The target molecule is a moderately polar aromatic ketone. The presence of the electron-donating methoxy group and the electron-withdrawing bromine and acetyl groups gives it a specific polarity that we can exploit for chromatographic separation.
Experimental Workflow for Purification
The general strategy for purifying crude this compound involves a preliminary aqueous workup to remove inorganic salts and water-soluble impurities, followed by flash column chromatography on silica gel.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.
Q1: I'm seeing poor separation between my product and an impurity on the TLC plate, and consequently on the column. What should I do?
Answer: Poor separation is a common issue that can often be resolved by optimizing the mobile phase.
-
Underlying Cause: The polarity of your solvent system is not ideal for differentiating between your target compound and the impurity. The similar movement of the spots on the TLC plate indicates that they have comparable affinities for the stationary phase in that particular eluent.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4, providing good separation from other spots. For this compound, a good starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.
-
If your Rf is too high (>0.5), decrease the polarity by reducing the percentage of ethyl acetate.
-
If your Rf is too low (<0.2), increase the polarity by increasing the percentage of ethyl acetate.
-
-
Try a Different Solvent System: If adjusting the polarity of the ethyl acetate/hexane system doesn't provide adequate separation, consider introducing a different solvent. For example, adding a small amount of dichloromethane or using a toluene/ethyl acetate mixture can alter the selectivity of the separation.
-
Consider a Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution can be effective. Start with a low polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
| Solvent System (v/v) | Polarity | Typical Application |
| 10% Ethyl Acetate in Hexanes | Low | Good starting point for initial TLC analysis. |
| 20% Ethyl Acetate in Hexanes | Medium-Low | Often a good eluent for moderately polar compounds. |
| 30% Ethyl Acetate in Hexanes | Medium | Use if the product is eluting too slowly in less polar systems. |
| 5% Dichloromethane in Hexanes | Low | Can offer different selectivity compared to ethyl acetate. |
Q2: My product seems to be degrading on the column, leading to a low yield and streaking on the TLC plate. How can I prevent this?
Answer: Degradation on silica gel is a possibility, especially for compounds that are sensitive to acid.
-
Underlying Cause: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. While aromatic ketones are generally stable, the specific combination of functional groups in your molecule could make it susceptible to decomposition.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to your eluent. Be sure to use a dedicated column for this, as it will be permanently basified.
-
Use an Alternative Stationary Phase: If deactivation doesn't solve the problem, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil. You will need to re-optimize your solvent system for these stationary phases.
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
-
Caption: A logical workflow for troubleshooting product degradation.
Q3: I've run my column, but I can't find my product in any of the fractions. Where did it go?
Answer: This frustrating situation can have several causes, from incorrect solvent selection to compound decomposition.
-
Underlying Cause and Troubleshooting:
-
Your compound is still on the column: The eluent may not be polar enough to move your product. Try flushing the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) and collect fractions to see if your product elutes.
-
Your compound eluted in the first few fractions: The eluent may have been too polar, causing your product to elute with the solvent front. Always collect and check the first few fractions, even if you don't expect your product to be there.
-
Complete degradation on the column: As discussed in Q2, your compound may have completely decomposed on the silica gel.
-
Your compound is not visible on the TLC plate: Ensure you are using an appropriate visualization technique. While this compound should be UV-active, some impurities may not be. Staining with potassium permanganate can help visualize a wider range of compounds.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to load my crude sample onto the column?
A: For the best separation, it is crucial to load your sample in as concentrated a band as possible.
-
Dry Loading: This is the preferred method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Wet Loading (Minimal Solvent): If you must load your sample as a solution, dissolve it in the smallest possible volume of the eluent or a slightly more polar solvent. Using too much solvent will broaden your initial sample band and lead to poorer separation.
Q: Should I use an isocratic or gradient elution?
A: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: If your TLC shows that your product is well-separated from all impurities, a single solvent mixture (isocratic) is simpler and often sufficient.
-
Gradient Elution: If you have impurities that are both significantly more and less polar than your product, a gradient elution will be more efficient. Start with a low polarity eluent to wash off the non-polar impurities, then gradually increase the polarity to elute your product, and finally, you can use a high polarity wash to remove any strongly adsorbed impurities.
Q: How much crude material can I load onto my column?
A: The loading capacity depends on the difficulty of the separation. A general rule of thumb for flash chromatography is a 1:20 to 1:100 ratio of crude material to silica gel by weight. For a difficult separation (spots are close on the TLC), use a higher ratio of silica gel to crude material (e.g., 1:100). For an easy separation, you can load more material (e.g., 1:20).
Detailed Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline. The exact solvent composition should be optimized based on your TLC analysis.
1. Materials:
-
Crude this compound
-
Silica gel (200-400 mesh)
-
Ethyl acetate (ACS grade or higher)
-
Hexanes or petroleum ether (ACS grade or higher)
-
Glass chromatography column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a series of solvent systems with varying polarities (e.g., 10%, 20%, and 30% ethyl acetate in hexanes).
-
Identify a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
-
Column Packing:
-
Securely clamp your column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in your chosen eluent (the least polar solvent mixture if using a gradient).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the silica gel bed. Ensure the column is packed uniformly without any air bubbles or cracks.
-
Add a thin layer of sand on top of the packed silica gel to prevent disruption during sample loading.
-
-
Sample Loading:
-
Prepare your sample for dry loading as described in the FAQ section.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Begin collecting fractions. The size of the fractions will depend on the size of your column.
-
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under a UV lamp.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified this compound.
-
References
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Friedel-Crafts reaction. (2023, November 29). In Wikipedia. [Link]
- Olah, G. A. (1963).
- Qing, W.-X., Liu, Y.-Z., & Yao, S.-M. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(8), o2004. [Link]
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
common side products in reactions of 5-Bromo-2-methoxyacetophenone
Welcome to the technical support guide for 5-Bromo-2-methoxyacetophenone. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile building block. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the success of your synthetic campaigns.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling is one of the most frequent applications for 5-Bromo-2-methoxyacetophenone. While powerful, these reactions are susceptible to side-product formation that can diminish yield and complicate purification.
FAQ 1: My Suzuki-Miyaura coupling reaction is giving a significant amount of 2-methoxyacetophenone (loss of bromine). What is causing this, and how can I prevent it?
Answer:
This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1]
Causality & Mechanism: The mechanism typically involves the generation of a palladium-hydride species (LₙPd-H) within the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with trace water, solvent molecules (like alcohols or THF), or the amine base used in the reaction.[2] Once formed, the arylpalladium(II) intermediate (Ar-Pd(II)-X) can undergo reductive elimination with the hydride to release the undesired dehalogenated product, 2-methoxyacetophenone, instead of proceeding with transmetalation.
The workflow for diagnosing and mitigating this issue is outlined below.
// Nodes Start [label="High Dehalogenation\nObserved", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Evaluate Catalyst System", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Assess Base Choice", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Check Solvent/Reagents", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Use Bulky, Electron-Rich\nLigands (e.g., SPhos, XPhos)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Choice [label="Use Weaker, Non-Hydride\nSource Base (e.g., K₃PO₄, K₂CO₃)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Purity [label="Use Anhydrous, Degassed\nSolvents", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Reduced Dehalogenation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst [label="Is Pd-H source\ncatalyst-related?"]; Start -> Base [label="Is base the\nH⁻ source?"]; Start -> Solvent [label="Are impurities the\nH⁻ source?"]; Catalyst -> Ligand; Base -> Base_Choice; Solvent -> Solvent_Purity; Ligand -> Resolution; Base_Choice -> Resolution; Solvent_Purity -> Resolution; }
Troubleshooting & Mitigation Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos promote rapid reductive elimination of the desired product, which can outcompete the hydrodehalogenation pathway.[3]
-
Base Selection: Strong alkoxide bases in alcoholic solvents can be a source of palladium hydrides.[1] Switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective.
-
Solvent and Atmosphere Control: Ensure all solvents are anhydrous and rigorously degassed. Trace oxygen can lead to catalyst decomposition, while water can be a hydride source.[4] Perform reactions under a strict inert atmosphere (Argon or Nitrogen). A common technique is to perform three freeze-pump-thaw cycles or to sparge the solvent with inert gas for 15-30 minutes prior to adding the catalyst.[5]
Table 1: Effect of Ligand and Base on Hydrodehalogenation
| Catalyst/Ligand | Base | Solvent | Desired Product Yield (%) | Dehalogenation (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~70-80% | ~10-20% | General Observation |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | >95% | <2% | Adapted from[3] |
| XPhos Pd G2 | K₃PO₄ | Dioxane | >95% | <5% | Adapted from[1] |
FAQ 2: In my Suzuki reaction, I'm observing a biaryl product derived from the boronic acid (R-R), but little of my desired coupled product. What's happening?
Answer:
You are observing boronic acid homocoupling . This side reaction forms a symmetrical biaryl from two molecules of your organoboron reagent and is a common issue, particularly when using Pd(II) precatalysts or in the presence of oxygen.[6]
Causality & Mechanism: There are two primary pathways for homocoupling:
-
Reductive Activation of Pd(II): If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. The boronic acid itself can act as the reducing agent, consuming two equivalents to form the homocoupled product and Pd(0).
-
Oxidative Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a palladium(II) peroxo species. This complex can then react with two molecules of boronic acid, leading to the homocoupled product.[3] Rigorous exclusion of oxygen is necessary to suppress this pathway.[4]
}
Troubleshooting & Mitigation Protocol:
-
Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction by the boronic acid.[5]
-
Rigorous Degassing: As with hydrodehalogenation, thoroughly degas your reaction mixture to remove oxygen. Subsurface sparging with argon for 15-30 minutes is highly effective.[5][7]
-
Order of Addition: Pre-mix the aryl bromide (5-Bromo-2-methoxyacetophenone), base, ligand, and catalyst in the degassed solvent. Heat this mixture for 10-15 minutes before adding the boronic acid. This ensures the catalyst is in the active cycle before the homocoupling partner is introduced. Slow addition of the boronic acid via a syringe pump can also be beneficial.
-
Use a Mild Reducing Agent: If using a Pd(II) precatalyst is unavoidable, adding a mild, non-interfering reducing agent like potassium formate (HCO₂K) can help reduce the Pd(II) to Pd(0) without promoting homocoupling.[7]
FAQ 3: Will the ketone or methoxy group in 5-Bromo-2-methoxyacetophenone interfere with my Buchwald-Hartwig amination reaction?
Answer:
Generally, no. The acetophenone and methoxy functionalities are well-tolerated under most modern Buchwald-Hartwig conditions.
-
Ketone Group: Ketones are typically compatible. While strong bases like KOtBu can potentially promote enolization, this is usually not a significant competing pathway. If side reactions involving the ketone (e.g., aldol condensation) are a concern, using a weaker base like K₃PO₄ or Cs₂CO₃ is advisable. Modern ligand systems have greatly expanded the functional group tolerance of this reaction.[8]
-
Methoxy Group: The ortho-methoxy group is electronically donating and can slightly decrease the rate of oxidative addition compared to an unsubstituted bromobenzene. However, it is generally stable and does not undergo cleavage or other side reactions under typical Buchwald-Hartwig conditions (e.g., temperatures ≤ 110 °C, common phosphine ligands). Demethylation typically requires much harsher conditions, such as strong Lewis acids (BBr₃) or hydrobromic acid, which are not present in this reaction.
Key Consideration: The primary side reaction to monitor remains hydrodehalogenation , especially when using primary amines with first-generation catalysts.[9] Employing modern, bulky phosphine ligands (e.g., BrettPhos, RuPhos) effectively suppresses this side reaction and ensures high yields of the desired N-arylated product.[10]
Section 2: Grignard and Organolithium Reactions
The ketone and aryl bromide moieties of 5-Bromo-2-methoxyacetophenone offer two distinct sites for nucleophilic/basic attack by organometallic reagents.
FAQ 4: I want to perform a Grignard reaction. Will the reagent add to the ketone or react with the C-Br bond?
Answer:
This is a question of chemoselectivity , and the outcome is highly dependent on the reaction temperature.
Causality & Mechanism: Two competing pathways exist:
-
Nucleophilic Addition (at Carbonyl): The Grignard reagent (R-MgX) can act as a nucleophile, attacking the electrophilic carbonyl carbon to form a tertiary alcohol upon workup. This is the "normal" Grignard addition.
-
Metal-Halogen Exchange (at C-Br): The Grignard reagent can exchange its organic group with the bromine atom on the aromatic ring. This is particularly rapid for aryl bromides and iodides. If this occurs, you form a new aryl Grignard reagent (in situ) and an alkyl/aryl halide byproduct (R-Br). This new Grignard reagent can then react with other molecules in the flask.
Controlling the Reaction: You can favor one pathway over the other by controlling the temperature.
-
To favor formation of the Aryl Grignard (Metal-Halogen Exchange): This reaction is often performed at very low temperatures (e.g., -78 °C ). At this temperature, the oxidative addition of magnesium to the aryl bromide can proceed while minimizing the rate of nucleophilic attack on the ketone.[11] This allows for the in situ generation of 2-acetyl-4-(methoxy)phenylmagnesium bromide, which can then be reacted with a different electrophile.
-
To favor Nucleophilic Addition to the Ketone: This reaction is typically performed at slightly higher temperatures (e.g., 0 °C to room temperature ).[12] At these temperatures, nucleophilic addition to the ketone is rapid. While some metal-halogen exchange may still occur, the primary product will be the tertiary alcohol.
}
Experimental Protocol for Low-Temperature Grignard Formation: (Adapted from Rieke, J. et al. J. Org. Chem. 2000)[11][13]
-
To a flamed-dried, three-neck flask under argon, add highly active Rieke Magnesium.
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of 5-Bromo-2-methoxyacetophenone in anhydrous THF.
-
Stir at -78 °C for 30-60 minutes to form the aryl Grignard reagent.
-
The resulting solution can be used for subsequent reactions with other electrophiles.
Section 3: Reduction of the Ketone
FAQ 5: I am reducing the ketone with sodium borohydride (NaBH₄). Are there any common side products I should be aware of?
Answer:
Under standard conditions, the reduction of 5-Bromo-2-methoxyacetophenone with NaBH₄ is a very clean and chemoselective reaction. Side products are generally minimal.
Causality & Selectivity: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones.[14][15][16] It is not powerful enough to reduce the aryl bromide or cleave the methyl ether.[14]
-
Aryl Bromide: The C(sp²)-Br bond is stable to NaBH₄. Reduction of aryl halides typically requires stronger reducing agents (e.g., LiAlH₄ under harsh conditions) or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Methoxy Ether: Ethers are famously unreactive towards NaBH₄.
-
Ketone: The ketone will be cleanly reduced to the corresponding secondary alcohol, 1-(5-bromo-2-methoxyphenyl)ethanol.
Potential Issues & Troubleshooting:
The most likely "issue" is not a side reaction but an incomplete reaction .
-
Diagnosis: If TLC or LC-MS analysis shows remaining starting material.
-
Cause: Insufficient NaBH₄, deactivation of the reagent by solvent, or insufficient reaction time.
-
Protocol:
-
Solvent: Use an alcohol solvent like methanol or ethanol. The reaction is typically run at 0 °C to room temperature.[17]
-
Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents). Note that NaBH₄ reacts slowly with protic solvents, so a small excess compensates for this decomposition.[14]
-
Monitoring: Monitor the reaction by TLC until all starting material is consumed.
-
Workup: Quench the reaction carefully with water or dilute acid (e.g., 1 M HCl) to destroy any remaining NaBH₄ and protonate the resulting alkoxide.
-
References
- Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
- Kubota, K., et al. (2020). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
- Watson, D. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central (PMC). [Link]
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
- LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
- LibreTexts Chemistry. (2023).
- University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]
- Tokoph, K. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Chad's Prep. [Link]
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Clark, J. (n.d.).
- Gillis, E. P., et al. (2015). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health (NIH). [Link]
- ResearchGate. (2025).
- Science of Synthesis. (n.d.). Allylic Grignard reagents. Thieme.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
- ResearchGate. (n.d.).
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Wiley Online Library. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. [Link]
- Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central (PMC). [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
- ACS Publications. (n.d.). Palladium-catalyzed carbon-hydrogen activation at methoxy groups for cross-coupling reactions: a new approach to substituted benzo[b]furans. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
- ResearchGate. (2025). Palladium/Heteropoly Acid Catalyzed Oxidative Coupling of 2-Methoxy-1,4-benzoquinone with Arenes. [Link]
- PubMed. (2022). Palladium(II)-Catalyzed C(sp2)-H Bond Activation/C-N Bond Cleavage Annulation of N-Methoxy Amides and Arynes. [Link]
- RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. Sodium Borohydride [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimization of Reaction Conditions for 1-(5-Bromo-2-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a straightforward Q&A format to assist you in optimizing your experimental workflow.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a significantly lower yield of this compound than anticipated. What are the primary factors I should investigate?
Answer: Low yields are a common frustration in organic synthesis. A systematic approach to troubleshooting is often the most effective way to identify the root cause.[1]
Initial Checks:
-
Purity of Starting Materials: The purity of your reagents is paramount. Impurities in the starting materials can lead to unwanted side reactions or inhibit the catalyst.[1] It is advisable to verify the purity of your 2-methoxy-4-bromo-phenylamine and other reagents using techniques like NMR or GC-MS.
-
Solvent and Reagent Quality: Ensure that all solvents are anhydrous, as the presence of water can be detrimental, especially in reactions involving water-sensitive intermediates or strong bases.[1] Using freshly dried solvents is a critical step.
-
Reaction Atmosphere: For reactions that are sensitive to air or moisture, it's crucial to ensure your glassware was properly flame-dried and the reaction was conducted under an inert atmosphere, such as nitrogen or argon.[1]
Reaction-Specific Optimization:
-
Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and selectivity.[1] If the reaction is exothermic, adding a reagent too quickly can cause localized heating, leading to the formation of side products.[1] Employ a calibrated thermometer and a reliable heating or cooling system.
-
Catalyst Activity: If you are employing a catalyst, its activity is a critical factor. Ensure the catalyst has not degraded and is of the appropriate grade for your reaction.
Issue 2: Formation of Multiple Products
Question: My TLC and NMR analysis indicate the presence of multiple products in my crude reaction mixture. How can I improve the selectivity for this compound?
Answer: The formation of multiple products, such as isomers or polysubstituted compounds, is a frequent challenge in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[2]
Troubleshooting Strategies:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the acylating agent can sometimes lead to di-acylation products. A 1:1 ratio of the aromatic compound to the acylating agent is a good starting point.[2]
-
Temperature Optimization: Lowering the reaction temperature can often enhance the selectivity for the desired isomer. In Friedel-Crafts reactions, lower temperatures generally favor the formation of the para product.[2]
-
Solvent Choice: The polarity of the solvent can influence the isomer distribution. Less polar solvents may favor the formation of the para isomer.[2]
Below is a troubleshooting workflow for addressing the formation of multiple products:
Caption: Troubleshooting workflow for multiple product formation.
Issue 3: Difficult Purification
Question: I am struggling to purify this compound from the crude reaction mixture. What are some effective purification strategies?
Answer: Effective purification is key to obtaining a high-purity final product. The choice of method will depend on the nature of the impurities.
-
Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization can be a highly effective technique. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography: For complex mixtures or to separate isomers with similar polarities, column chromatography is the method of choice. A systematic approach to solvent system selection using TLC is recommended to achieve optimal separation. A common eluent system for compounds of this type is a mixture of petroleum ether and ethyl acetate.[3]
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove any remaining acid catalyst and other water-soluble byproducts. This typically involves quenching the reaction mixture with ice and acid, followed by extraction with an organic solvent.[4] The organic layer should then be washed with a base (like 2% NaOH solution), water, and finally brine before drying.[4]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: One common method is the methylation of 1-(5-bromo-2-hydroxyphenyl)ethanone. This reaction is typically carried out using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a solvent like acetone or DMF.[5]
Q2: What are the key safety precautions when working with the reagents for this synthesis?
A2: this compound is classified as a substance that can cause severe skin burns and eye damage, as well as serious eye and respiratory irritation.[6] Therefore, it is essential to handle this compound and its precursors in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: What analytical techniques are most suitable for characterizing the final product?
A3: The structure and purity of this compound can be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carbonyl group of the ketone.
Q4: Can you provide a general experimental protocol for a related Friedel-Crafts acylation reaction?
A4: The following is a representative example of a Friedel-Crafts acylation for the synthesis of 4-methoxyacetophenone, which illustrates the general principles.[2]
Experimental Protocol: Synthesis of 4-Methoxyacetophenone
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: General experimental workflow for Friedel-Crafts acylation.
Quantitative Data on Isomer Distribution
The following table summarizes the effect of reaction conditions on the isomer distribution in a typical Friedel-Crafts acetylation of toluene, illustrating the principles discussed.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) |
| AlCl₃ | Acetyl Chloride | CS₂ | 0 | 1.2 | 98.3 |
| AlCl₃ | Acetyl Chloride | Nitrobenzene | 25 | 11.8 | 87.7 |
| Fe(acac)₃ | Acetic Anhydride | Dichloroethane | 80 | 30 | 70 |
Data is illustrative and sourced from general principles of Friedel-Crafts reactions.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Acetophenones.
- ChemicalBook. (n.d.). 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE synthesis.
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
- ECHEMI. (n.d.). 16740-73-1, this compound Formula.
- PubMed Central. (n.t.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones.
- National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- PubChem. (n.d.). This compound.
- International Union of Crystallography. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.
- ResearchGate. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- ChemicalBook. (n.d.). 1-(2-bromo-5-methoxy-phenyl)ethanone.
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- BLDpharm. (n.d.). 1-(2-Bromo-5-methoxyphenyl)ethanone.
- PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.
Sources
troubleshooting failed reactions involving 5-Bromo-2-methoxyacetophenone
Technical Support Center: 5-Bromo-2-methoxyacetophenone
Welcome to the technical support center for 5-Bromo-2-methoxyacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in mechanistic principles and field-proven experience. Our goal is to empower you to troubleshoot failed reactions, optimize your conditions, and achieve your synthetic targets efficiently.
Section 1: General FAQs and Handling
This section covers the fundamental properties, storage, and safety precautions for 5-Bromo-2-methoxyacetophenone. Proper handling is the first step in ensuring reproducible and successful chemistry.
Q1: What are the key physical and chemical properties of 5-Bromo-2-methoxyacetophenone?
5-Bromo-2-methoxyacetophenone, also known as 1-(5-Bromo-2-methoxyphenyl)ethanone, is a solid at room temperature.[1][2] Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 16740-73-1 | [3] |
| Molecular Formula | C₉H₉BrO₂ | [3][4] |
| Molecular Weight | 229.07 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Melting Point | 38-39 °C | [2] |
| Boiling Point | 118-124 °C @ 5 mmHg | [3] |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. |
This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, largely due to its bromine and methoxy functional groups which allow for diverse chemical transformations.[3][5]
Q2: What are the recommended storage and handling conditions?
To ensure the integrity of the reagent, proper storage is crucial.
-
Storage: Store in a cool, dry, and well-ventilated place, ideally at 0-8 °C.[3] Keep the container tightly sealed to prevent moisture ingress and potential degradation.
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid creating dust if handling the solid form.[7][8]
Q3: Is 5-Bromo-2-methoxyacetophenone stable? What incompatibilities should I be aware of?
The compound is stable under recommended storage conditions.[6] However, you should avoid strong oxidizing agents and strong bases, as these can lead to undesired side reactions.[8] The methoxy group can be susceptible to cleavage under harsh acidic conditions (e.g., HBr, BBr₃).
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The C-Br bond is the most common reaction site, making Suzuki-Miyaura coupling a primary application. Failures in this reaction are common but often rectifiable.
Logical Troubleshooting Workflow
Before diving into specific issues, follow a logical diagnostic path.
Caption: General workflow for troubleshooting failed reactions.
Q4: My Suzuki coupling reaction has failed (no product formation). What is the most likely cause?
A complete lack of reactivity usually points to a fundamental issue with the catalytic cycle.
-
Cause 1: Inactive Catalyst. The Pd(0) species is the active catalyst. If it has been oxidized to Pd(II) through improper storage or handling, or if oxygen is present in the reaction, the catalytic cycle cannot begin. The presence of oxygen is a primary cause of catalyst death and can also promote unwanted homocoupling of the boronic acid reagent.[9]
-
Solution: Ensure your palladium source is fresh. More importantly, rigorously degas your solvent and the reaction mixture. This is the single most critical step. Use a "freeze-pump-thaw" cycle (at least three times) or sparge the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst.[9] Maintain a positive pressure of inert gas throughout the reaction.[9]
-
-
Cause 2: Ineffective Base. The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[10][11]
Q5: I'm seeing significant amounts of a homocoupled biaryl product from my boronic acid. How can I prevent this?
Homocoupling is a common side reaction that consumes your coupling partner and lowers the yield of the desired product.[9]
-
Cause: This is almost always caused by the presence of oxygen in the reaction mixture.[9] Oxygen can facilitate the oxidative coupling of the boronic acid.
-
Solution: As with catalyst inactivity, the key is rigorous deoxygenation of the entire system (solvents, flask, and headspace).[9] Additionally, using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but this will not solve the underlying oxygen problem.
-
Q6: My reaction is sluggish and gives low conversion, even after extended reaction times. What can I do?
Low conversion suggests a slow or inhibited catalytic cycle.
-
Cause 1: Suboptimal Ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. A simple ligand like PPh₃ may not be sufficient for this substrate.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or a ferrocenylphosphine (e.g., dppf). These ligands often accelerate the rate-limiting steps of the catalytic cycle.
-
-
Cause 2: Incorrect Solvent or Temperature. The solvent system must be able to dissolve all components and facilitate the reaction at an appropriate temperature.
-
Solution: A common solvent system is a mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water.[10][11][12] The water is necessary to dissolve the inorganic base. If your reaction is slow, ensure the temperature is adequate, typically between 80-100 °C.[13] If solubility is an issue, consider a different solvent system like DMF or NMP, but be aware these can be harder to remove.
-
Recommended Starting Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-methoxyacetophenone (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 3 mol% or Pd₂(dba)₃ at 1.5 mol% with a suitable ligand like SPhos at 3.5 mol%). Then, add the previously degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio).[12]
-
Reaction: Stir the reaction mixture at 90-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.[12]
-
Work-up: After the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12][13]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12]
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing acetyl group in the para position to the bromine activates the ring for nucleophilic aromatic substitution (SNAr).
SNAr Reaction Mechanism Overview
Caption: The two-step Addition-Elimination mechanism for SNAr.
Q7: My SNAr reaction with an amine or alcohol nucleophile is not working. Why?
Successful SNAr depends on several factors: the nucleophile's strength, the solvent, and the absence of competing reactions.
-
Cause 1: Nucleophile is not strong enough. While the acetyl group is activating, it is only moderately so. Neutral nucleophiles like ammonia or simple alcohols may not be reactive enough on their own. The rate-determining step is the initial attack of the nucleophile to form the negatively charged intermediate (a Meisenheimer complex).[14][15] A stronger nucleophile accelerates this step.
-
Solution: If using an alcohol (ROH) or amine (R₂NH), you must use a strong base (e.g., NaH, KHMDS, NaOtBu) to deprotonate it first, forming the much more potent alkoxide (RO⁻) or amide (R₂N⁻) anion. Perform this deprotonation step before adding the 5-Bromo-2-methoxyacetophenone.
-
-
Cause 2: Incorrect Solvent. SNAr reactions proceed via a charged intermediate.
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are excellent at solvating cations (like the counter-ion of your nucleophile) but poorly solvate anions, leaving the nucleophile "naked" and highly reactive. They also have high boiling points, allowing for elevated reaction temperatures which are often necessary.
-
-
Cause 3: Proton Transfer is Quenching the Nucleophile. If your nucleophile is a strong base and there are acidic protons available in the reaction mixture (e.g., from a protic solvent or impurities), a simple acid-base reaction will occur instead of the desired substitution.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a polar aprotic solvent as described above.
-
Q8: I am getting a complex mixture of products in my SNAr reaction. What could be the cause?
A complex mixture often points to side reactions involving the acetyl or methoxy groups.
-
Cause: If using a very strong, sterically hindered base/nucleophile (like LDA or t-butoxide), you could potentially deprotonate the methyl of the acetyl group, leading to aldol-type side reactions. Under very harsh conditions with extremely strong bases, an elimination-addition (benzyne) mechanism could compete, though this is less likely given the activating acetyl group favoring the SNAr pathway.[16]
-
Solution: Control the reaction temperature carefully. Add the electrophile (5-Bromo-2-methoxyacetophenone) slowly to a solution of the pre-formed nucleophile at a low temperature (e.g., 0 °C or even -78 °C) and then allow the reaction to warm slowly. This minimizes the concentration of the deprotonated intermediate and reduces the chance of self-condensation.
-
References
- Apollo Scientific.
- ChemicalBook.
- Chem-Impex. 5-Bromo-2-methoxyacetophenone Product Page.
- Pfaltz & Bauer.
- Scribd.
- Dalal Institute.
- ResearchGate.
- Fisher Scientific.
- Chad's Prep. Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Lumen Learning. Nucleophilic aromatic substitution | Organic Chemistry II.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- J&K Scientific. 5-Bromo-2-methoxyacetophenone Product Page.
- Guidechem. 5-Bromo-2-methoxyacetophenone CAS 16740-73-1 Wiki.
- BenchChem. Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions.
- ChemicalBook. 5-Bromo-2-methoxyacetophenone Product Page.
- BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- BenchChem.
- Oakwood Chemical. 5-Bromo-2-methoxyacetophenone Product Page.
Sources
- 1. 5-Bromo-2-methoxyacetophenone CAS#: 16740-73-1 [m.chemicalbook.com]
- 2. 5-Bromo-2-methoxyacetophenone [oakwoodchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to pilot or industrial production. We will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 4-bromoanisole. While straightforward on paper, this electrophilic aromatic substitution presents significant scale-up challenges related to reaction control, selectivity, and safety. This document aims to provide a robust framework for addressing these issues.
Core Synthesis Pathway: Friedel-Crafts Acylation
The reaction involves treating 4-bromoanisole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Caption: General scheme for Friedel-Crafts acylation of 4-bromoanisole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low or the conversion is incomplete upon scale-up. What are the likely causes?
Low yield is the most common challenge during scale-up. The root cause often lies in catalyst activity, reaction temperature, or reagent quality.
A1.1: Inadequate Catalyst Stoichiometry
-
Causality: Unlike many catalytic processes, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[1][2] The reason is that the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃. This complexation deactivates the catalyst, preventing it from participating in further reactions. On a large scale, improper mixing or inaccurate charging can lead to localized areas with insufficient active catalyst.
-
Troubleshooting:
-
Stoichiometry Check: Ensure at least 1.0 equivalent of AlCl₃ is used relative to the acylating agent. A slight excess (e.g., 1.1 equivalents) can often compensate for minor impurities or handling losses.[1]
-
Addition Order: The order of addition is critical. Typically, the AlCl₃ is suspended in the solvent, followed by the slow addition of the acylating agent to form the reactive acylium ion complex, and finally the substrate (4-bromoanisole) is added.
-
A1.2: Poor Temperature Control
-
Causality: Friedel-Crafts acylations are highly exothermic. Without adequate heat removal, the reaction temperature can rise uncontrollably, leading to the formation of side products and decomposition of reactants or the desired product.[3] Conversely, if the temperature is too low, the reaction rate will be impractically slow.
-
Troubleshooting:
-
Calorimetry Studies: Before scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum rate of heat evolution. This data is essential for ensuring the pilot plant reactor's cooling capacity is sufficient.[3]
-
Controlled Addition: Implement a slow, controlled addition of the most reactive component (often the substrate or acylating agent) to manage the rate of heat generation.
-
Optimal Temperature: The ideal temperature is substrate-dependent. For this synthesis, a range of 0°C to room temperature is often a good starting point to balance reaction rate and selectivity.[1]
-
A1.3: Presence of Moisture
-
Causality: Lewis acids like AlCl₃ react violently with water. Even trace amounts of moisture in the reactants, solvent, or reactor will consume the catalyst, forming aluminum hydroxides and HCl, thereby inhibiting the reaction and reducing yield.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous grade solvents and ensure all reactants are dry.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) before and during the reaction to prevent atmospheric moisture from entering.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant byproduct formation, particularly isomers. How can I improve selectivity?
A2.1: Starting Material Purity
-
Causality: The primary cause of isomeric impurities in the final product is often the presence of isomers in the starting material. Commercial 4-bromoanisole can contain small amounts of 2-bromoanisole and 3-bromoanisole. Because 2-bromoanisole and 4-bromoanisole have very similar boiling points, they are difficult to separate by distillation.[4] Acylation of 2-bromoanisole will lead to different product isomers that are challenging to remove from the desired this compound.
-
Troubleshooting:
-
Quality Control: Implement rigorous QC testing (GC-MS, ¹H NMR) on all incoming batches of 4-bromoanisole to quantify isomeric purity. Set a strict acceptance limit (e.g., <0.5% 2-bromoanisole).
-
Supplier Qualification: Work with suppliers who can provide certification of isomeric purity.
-
A2.2: Reaction Conditions
-
Causality: While the methoxy group is a strong ortho-, para-director and the para-position is blocked by bromine, harsh reaction conditions (e.g., excessively high temperatures) can sometimes overcome the steric hindrance and lead to a small amount of acylation at the ortho-position to the methoxy group.
-
Troubleshooting:
-
Temperature Management: Maintain the lowest practical reaction temperature that allows for a reasonable reaction rate.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane or dichloroethane are standard. More polar solvents like nitrobenzene are sometimes used but can alter selectivity and are more difficult to remove.
-
Q3: The work-up is proving difficult and hazardous on a large scale. How can I optimize it?
A3.1: Quenching the Reaction
-
Causality: The post-reaction complex of the product and AlCl₃ is highly reactive towards water. Adding water directly to the reaction mixture is extremely exothermic and will release HCl gas, creating a significant safety hazard. On a large scale, this can lead to a thermal runaway and pressure build-up. Furthermore, improper quenching can lead to the formation of persistent emulsions, making phase separation difficult.[1]
-
Troubleshooting:
-
Reverse Quench: The safest method is a "reverse quench." Prepare a separate vessel with a stirred mixture of crushed ice and concentrated hydrochloric acid. Slowly transfer the reaction mixture into the ice/acid slurry. The large volume of ice absorbs the heat of hydrolysis, and the acid keeps the resulting aluminum salts soluble.
-
Vigorous Agitation: Ensure vigorous stirring in the quench vessel to promote heat transfer and prevent the formation of large, unquenched clumps of reaction mixture.
-
A3.2: Product Isolation and Purification
-
Causality: While column chromatography is effective for purification at the lab scale, it is often not economically viable for large-scale production.[5] Recrystallization is the preferred industrial method.
-
Troubleshooting:
-
Solvent Screening: Perform a solvent screen to find a suitable recrystallization solvent. The ideal solvent will dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble. Alcohols (e.g., methanol, ethanol) or hydrocarbon/alcohol mixtures are good starting points. Chloroform has also been reported as an effective solvent for recrystallization.[5]
-
Crude Product Purity: The success of recrystallization depends on the purity of the crude product. A well-executed reaction and work-up will minimize impurities and make purification easier.
-
Q4: What are the critical safety considerations for scaling up this Friedel-Crafts acylation?
A4.1: Thermal Runaway
-
Causality: As discussed, the reaction is exothermic. A failure in the reactor's cooling system or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially resulting in a reactor breach.
-
Troubleshooting:
-
Thermal Hazard Assessment: This is non-negotiable. Use calorimetry data to model a "worst-case" scenario (e.g., complete loss of cooling) and ensure that the reactor's safety features (e.g., rupture disc, emergency vent) are adequately sized.
-
Redundant Controls: Implement redundant temperature probes and automated shutdown sequences that trigger if the temperature exceeds a predefined safety limit.
-
Caption: Decision tree for thermal safety management during scale-up.
A4.2: Chemical Hazards
-
Causality: The reagents used are corrosive and hazardous. Aluminum chloride reacts with moisture to produce HCl gas. Acetyl chloride is also corrosive and a lachrymator.[6]
-
Troubleshooting:
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including acid-resistant gloves, chemical splash goggles, face shields, and lab coats.
-
Closed Systems: Use closed-system transfers for all hazardous reagents to minimize operator exposure.
-
Scrubbers: Ensure the reactor is vented through a caustic scrubber to neutralize any HCl gas produced during the reaction or quench.
-
Experimental Protocols & Data
Protocol: Scale-Up Adapted Synthesis
This protocol is a representative procedure. Quantities should be adjusted based on reactor size and calorimetry data.
-
Reactor Preparation: Ensure a glass-lined or suitably resistant reactor is clean, dry, and purged with nitrogen. Activate the cooling system and set the jacket temperature to -5°C.
-
Solvent Charge: Charge the reactor with anhydrous dichloromethane (10 L per kg of 4-bromoanisole).
-
Catalyst Charge: Under a nitrogen atmosphere, carefully charge aluminum chloride (1.1 eq).
-
Acylating Agent Addition: Slowly add acetyl chloride (1.05 eq) to the stirred AlCl₃ suspension, maintaining the internal temperature below 10°C. Stir for 1 hour.
-
Substrate Addition: Slowly add a solution of 4-bromoanisole (1.0 eq, pre-screened for purity) in anhydrous dichloromethane, maintaining the internal temperature between 5-10°C. The addition time should be determined by calorimetry data to allow for proper heat removal (typically 2-4 hours).
-
Reaction: Stir the mixture at 10-15°C until reaction completion is confirmed by in-process control (e.g., HPLC, GC).
-
Quench Preparation: In a separate, larger vessel, prepare a stirred mixture of crushed ice (10 kg per kg of AlCl₃) and 37% hydrochloric acid (1 L per kg of AlCl₃).
-
Work-up: Slowly transfer the completed reaction mixture into the quench vessel, ensuring the temperature of the quench pot does not exceed 20°C.
-
Phase Separation: Once the transfer is complete, stop agitation and allow the layers to separate. Drain the lower organic layer.
-
Washes: Wash the organic layer with 1M HCl, followed by water, and finally a saturated sodium bicarbonate solution.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., methanol/water or isopropanol) to yield pure this compound.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Substrate Purity | 4-bromoanisole >99.5% (<0.5% 2-isomer) | Prevents formation of hard-to-remove isomeric byproducts.[4] |
| Catalyst | Aluminum Chloride (AlCl₃) | Standard, effective Lewis acid for Friedel-Crafts acylation.[2] |
| Catalyst Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete reaction by compensating for complexation with the product.[1] |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Readily available and highly reactive acylating agents.[2] |
| Solvent | Dichloromethane or Dichloroethane | Anhydrous, non-reactive solvents that are effective for the reaction. |
| Temperature | 0°C to 15°C | Balances reaction rate with minimizing side product formation. |
| Work-up | Reverse quench into ice/HCl | Safely manages the highly exothermic hydrolysis of the aluminum complex.[1] |
| Purification | Recrystallization | Scalable and cost-effective method for achieving high product purity.[5] |
References
- Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- ChemicalBook. 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE synthesis.
- Qing, W.X., Liu, Y.Z., & Yao, S.M. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2004.
- ResearchGate. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- PubChem. This compound. National Center for Biotechnology Information.
- Cardillo, P., & Girelli, A. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 8(2), 163-167.
- ResearchGate. Continuous acylation of anisole by acetic anhydride in mesoporous solid acid catalysts: Reaction media effects on catalyst deactivation.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction.
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
- ResearchGate. Industrial Friedel–Crafts Chemistry.
- Ishii, A., & Mikami, K. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(12), 2217.
- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 5. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
removing impurities from 1-(5-Bromo-2-methoxyphenyl)ethanone
Answering the user's request.## Technical Support Center: Purification of 1-(5-Bromo-2-methoxyphenyl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of this compound (CAS: 16740-73-1). We address common challenges and provide robust, field-proven methodologies to ensure the highest possible purity of this important chemical intermediate. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your target compound is critical for designing an effective purification strategy. Key data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Melting Point | ~39 °C | ECHEMI[3] |
| Boiling Point | ~165 °C (at reduced pressure) | ECHEMI[3] |
| Density | ~1.42 g/cm³ | ECHEMI[3] |
| Solubility | Likely soluble in common organic solvents like chloroform, ethyl acetate, and acetone; poorly soluble in water.[4][5] |
Q2: What are the most common impurities I should expect?
Impurities are typically byproducts of the synthetic route used. The most common synthesis is the Friedel-Crafts acylation of 4-bromoanisole.
-
Unreacted Starting Materials: Residual 4-bromoanisole or acetylating agent (e.g., acetic anhydride, acetyl chloride).
-
Regioisomers: While the methoxy group is a strong ortho-, para- director and the para-position is sterically favored, trace amounts of the ortho-acylated isomer, 1-(2-bromo-5-methoxyphenyl)ethanone, may form.
-
Demethylated Byproducts: Strong Lewis acids used as catalysts (e.g., AlCl₃) can cleave the methyl ether, resulting in 1-(5-Bromo-2-hydroxyphenyl)ethanone.[6]
-
Reaction Solvent and Catalyst Residues: Residual Lewis acid catalyst and quenching agents.
Q3: What is the best initial approach for purification: recrystallization or column chromatography?
The choice depends on the scale of your reaction and the nature of the impurities.
-
For crude material that is mostly pure (>90%) and solid: Recrystallization is often the most efficient method for removing minor impurities on a larger scale. It is faster and uses less solvent than chromatography.
-
For oily crude products or mixtures with multiple, similarly-polar impurities: Flash column chromatography is the superior choice as it offers much higher resolving power.[7][8] It is almost always necessary to achieve >99% purity.
Q4: How can I effectively assess the purity of my final product?
A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful method for confirming the structure and assessing purity. The presence of unexpected signals indicates impurities. For example, a broad singlet integrating to 1H in the 5-10 ppm range could indicate the phenolic -OH of a demethylated impurity.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range.
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to specific issues that may arise during the purification process.
Recrystallization Issues
Q: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid (an oil) rather than a solid crystal lattice.
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent until the oil redissolves completely.
-
Slow Down the Cooling: Allow the flask to cool much more slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to induce crystallization.
-
Use a Different Solvent System: The chosen solvent may be too good a solvent. Consider a solvent pair where the compound is very soluble in one (e.g., ethyl acetate) and poorly soluble in the other (e.g., hexanes). Dissolve the compound in the minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[9]
Column Chromatography Issues
Q: My compound is co-eluting with an impurity. How can I improve the separation?
A: Co-elution means the chosen solvent system (eluent) is not providing sufficient resolution between your product and the impurity.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: The key to good column separation is good separation on a TLC plate.[7] Aim for a solvent system that gives your product an Rƒ (retention factor) of 0.25-0.35 and maximizes the distance (ΔRƒ) to the impurity spot.
-
Decrease Eluent Polarity: Your product and the impurity are likely moving too quickly up the column. Reduce the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate in hexanes). This will increase the interaction with the silica gel and improve separation.
-
Use a Solvent Gradient: Start with a low-polarity eluent to wash off non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to elute your compound, followed by any more polar impurities.[8]
-
Check Column Packing: Poorly packed columns with air bubbles or channels lead to band broadening and poor separation. Ensure the silica gel is packed uniformly.[7]
Q: My product recovery from the column is very low. Where did it go?
A: Low recovery usually means the compound is irreversibly stuck to the silica gel or was not fully eluted.
Troubleshooting Steps:
-
Increase Eluent Polarity: Your compound may be too strongly adsorbed to the silica gel. After you have collected the fractions you expect to contain your product, try flushing the column with a much more polar solvent (e.g., 50% or even 100% ethyl acetate) to see if more product elutes.
-
Avoid Acidic Conditions: Silica gel is slightly acidic and can sometimes cause decomposition or irreversible binding of sensitive compounds. While this compound is relatively stable, if you suspect issues, you can use deactivated (neutral) silica or add a very small amount (~0.1%) of a neutralising agent like triethylamine to your eluent.
-
Check for Streaking on TLC: If your TLC spot is "streaking" or "tailing," it indicates strong interaction with the silica. This is a warning sign that you might have low recovery on a column. Adding a small amount of a slightly more polar solvent (like a few drops of methanol in your ethyl acetate/hexane mixture) can sometimes resolve this.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most reliable method for achieving high purity.
1. Preparation of the Column: a. Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material). b. Pack the column using the "wet slurry" method. Mix silica gel (60 Å, 230-400 mesh) with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry. c. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no air bubbles or cracks.[7] d. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble compounds ("dry loading"), dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the compound being adsorbed onto the silica. c. Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.
3. Elution: a. Begin eluting with the low-polarity solvent system developed during your TLC analysis (e.g., 5% Ethyl Acetate / 95% Hexanes). b. Collect fractions of a consistent volume. c. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. d. If necessary, gradually increase the solvent polarity (e.g., move to 10% Ethyl Acetate / 90% Hexanes) to elute the target compound. A similar compound was purified using a 5:1 petroleum ether/ethyl acetate system.[2]
4. Isolation: a. Combine the pure fractions (as determined by TLC). b. Remove the solvent using a rotary evaporator to yield the purified, solid product.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying larger batches of mostly-solid crude material.
1. Solvent Selection: a. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. b. Test small amounts of your crude product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes). A good starting point for this compound would be an ethanol/water or ethyl acetate/hexanes solvent pair.[9]
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Stir and heat gently.
3. Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. b. Slow cooling is essential for the formation of large, pure crystals. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. c. Allow the crystals to dry completely under vacuum.
Section 4: Visualization of Workflows
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Diagram 2: Flash Column Chromatography Workflow
This diagram illustrates the key steps involved in performing flash column chromatography.
Caption: Step-by-step workflow for flash column chromatography.
References
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- This compound.
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
- Column chrom
- 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things. Solubility of Things. [Link]
- A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Scirp.org. [Link]
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. [Link]
- Separating ketones
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Friedel-Crafts Acyl
- 13 Friedel-Crafts Acyl
- Chemical Properties of Ethanone, 2-bromo-1-(4-methoxyphenyl)- (CAS 2632-13-5). Cheméo. [Link]
- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
- 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one. SIELC Technologies. [Link]
- 1-(5-Bromo-4-chloro-2-methoxyphenyl)ethanone.
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds... Taylor & Francis Online. [Link]
- 2-Bromo-1-(4-methoxyphenyl)ethanone.
- (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone.
Sources
- 1. This compound | C9H9BrO2 | CID 2757029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-bromo-5-methoxy-phenyl)ethanone | 6342-63-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Stability of 1-(5-Bromo-2-methoxyphenyl)ethanone Under Acidic Conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(5-Bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly when exposed to acidic environments during synthesis, workup, or formulation. Adherence to the principles outlined below will help ensure the integrity of your experimental results and the purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What is the primary stability concern for this compound in acidic media?
The principal stability issue is the acid-catalyzed cleavage of the methyl ether bond (O-CH₃).[1][2] This reaction, often referred to as demethylation, converts the methoxy group into a hydroxyl group, yielding 1-(5-Bromo-2-hydroxyphenyl)ethanone as the primary degradation product. This occurs because the ether oxygen can be protonated by a strong acid, turning it into a good leaving group.[3]
Q2: Which types of acids are most likely to cause this degradation?
Strong acids, particularly strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are highly effective at cleaving aryl methyl ethers.[1][2] While hydrochloric acid (HCl) can also cause cleavage, it typically requires more rigorous conditions.[2] Strong non-hydrohalic acids like sulfuric acid (H₂SO₄) can also catalyze this reaction, though the mechanism may differ.[4]
Q3: What is the chemical structure of the main degradation product?
The primary degradation product is 1-(5-Bromo-2-hydroxyphenyl)ethanone. The molecular formula for this compound is C₈H₇BrO₂.
Q4: Can this degradation be visually observed?
Often, yes. The formation of the phenolic degradation product, 1-(5-Bromo-2-hydroxyphenyl)ethanone, can lead to a color change in the reaction mixture or solution. Phenols are more susceptible to oxidation than their corresponding methyl ethers, and their oxidation products are often colored (e.g., yellow, brown, or pink). If you observe a color change upon adding acid, it is a strong indicator of potential degradation.[5]
Q5: At what stage of my experiment is degradation most likely to occur?
Degradation is most probable during any step involving direct contact with a strong acid, especially with heating. Key stages include:
-
Acidic Reaction Conditions: If the compound is a substrate or is present in a reaction mixture that is run under acidic conditions.
-
Aqueous Acidic Workup: During the process of quenching a reaction with an acidic solution to neutralize basic reagents or separate components.[6][7]
-
Purification: During chromatographic purification (e.g., flash chromatography) if an acidic modifier is used in the mobile phase.
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to identifying and resolving common problems encountered when working with this compound.
| Observed Issue | Potential Root Cause | Recommended Action & Rationale |
| An unexpected new peak appears in my HPLC/LC-MS/GC-MS analysis after an acidic workup. | The new peak is likely the demethylated product, 1-(5-Bromo-2-hydroxyphenyl)ethanone. Its polarity will be significantly different from the starting material. | Action: Co-inject your sample with a commercially available standard of 1-(5-Bromo-2-hydroxyphenyl)ethanone if possible. Alternatively, perform a forced degradation study (see Protocol 3.2) to confirm the identity of the peak. Rationale: Confirming the identity of byproducts is crucial for understanding the reaction pathway and optimizing the process to avoid their formation.[8] |
| The yield of my desired product is consistently low after a reaction involving an acidic step. | The starting material, this compound, may be degrading during the reaction or workup, reducing the amount available to form the product. | Action: Test the stability of your starting material under the specific acidic conditions before running the full reaction.[9] Dissolve a small amount in the reaction solvent, add the acid, and monitor by TLC or HPLC over time. If degradation is observed, consider alternative, non-acidic conditions or a milder acid. |
| My purified product shows a broad peak in the ¹H NMR spectrum around 9-12 ppm. | This broad peak is characteristic of a phenolic hydroxyl (-OH) proton, indicating contamination with the demethylated byproduct. | Action: Repurify the material using a method that can effectively separate the starting material from the more polar phenolic byproduct, such as flash chromatography with a carefully optimized solvent gradient. Ensure the mobile phase is not acidic. Rationale: The presence of this peak confirms the identity of the impurity and necessitates further purification to meet quality standards. |
| During an aqueous workup with acid, an emulsion or insoluble goo forms between the layers. [5] | The phenolic degradation product can sometimes have different solubility properties or act as a surfactant, leading to the formation of an emulsion that complicates phase separation. | Action: To break the emulsion, try adding a saturated solution of sodium chloride (brine).[10] This increases the ionic strength of the aqueous layer, forcing the organic components out. If a solid precipitate forms, it may be necessary to filter the entire biphasic mixture before proceeding with the separation.[5] |
Section 3: Protocols & Methodologies
These protocols provide validated, step-by-step procedures for handling the compound and assessing its stability.
Protocol 3.1: Recommended Handling and Storage
-
Storage: Store this compound in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas (e.g., nitrogen or argon) to displace air and prevent potential oxidation.
-
Temperature: Store at room temperature or in a refrigerator (2-8°C). Avoid repeated freeze-thaw cycles.
-
Handling: Use clean, dry spatulas and glassware. Avoid contact with acidic vapors in the laboratory environment.
Protocol 3.2: Forced Degradation Study to Assess Acid Stability
This protocol is designed to determine the susceptibility of the compound to acid-catalyzed degradation.
-
Prepare Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Time-Zero Sample (Control): Dilute 1 mL of the stock solution with 1 mL of the solvent. This is your t=0 control sample. Analyze immediately via HPLC (see Protocol 3.3).
-
Acid Stress Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubation: Keep the acid stress sample at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Analysis: After the incubation period, cool the sample to room temperature, neutralize it with 1 mL of 1N NaOH, and analyze by HPLC.
-
Comparison: Compare the chromatogram of the stressed sample to the t=0 control. Calculate the percentage of degradation by comparing the peak area of the parent compound and the formation of the new degradation peak.
Protocol 3.3: HPLC Method for Quantifying Degradation
This stability-indicating HPLC method can separate the parent compound from its primary degradation product.[8][11]
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: Start with 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Expected Elution: The more polar degradation product, 1-(5-Bromo-2-hydroxyphenyl)ethanone, will have a shorter retention time than the parent compound, this compound.
Section 4: Mechanistic Insights
Understanding the chemical mechanism of degradation is key to preventing it. The acid-catalyzed cleavage of the aryl methyl ether in this compound proceeds via a nucleophilic substitution reaction.
-
Protonation of the Ether: The reaction begins with the protonation of the oxygen atom of the methoxy group by a strong acid (H-X). This step is a rapid equilibrium that forms a protonated ether (an oxonium ion), which is a much better leaving group than a neutral methoxy group.[1][3]
-
Nucleophilic Attack: A nucleophile, which is the conjugate base of the acid (e.g., Br⁻ or I⁻), then attacks the methyl carbon of the protonated ether.[2]
-
Displacement: This attack occurs via an SN2 mechanism, displacing the phenolic portion of the molecule. This step forms the demethylated product, 1-(5-Bromo-2-hydroxyphenyl)ethanone, and a methyl halide (e.g., CH₃Br).[2][3]
Aryl alkyl ethers, like the one in this compound, consistently cleave in a way that produces a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.[1]
Diagram of the Degradation Pathway
Caption: Acid-catalyzed demethylation of this compound.
Workflow for Stability Troubleshooting
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Understanding the Acid Workup: A Key Step in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Rates for 5-Bromo-2-methoxyacetophenone
Answering your request, here is a technical support guide on how to increase the reaction rate of 5-Bromo-2-methoxyacetophenone.
Welcome to the technical support guide for 5-Bromo-2-methoxyacetophenone. This document is designed for researchers, chemists, and drug development professionals who use this versatile intermediate and wish to optimize their reaction kinetics. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to troubleshoot and accelerate your reactions.
Understanding the Substrate: 5-Bromo-2-methoxyacetophenone
5-Bromo-2-methoxyacetophenone is a valuable building block in organic synthesis, frequently employed in the development of pharmaceuticals and other bioactive molecules.[1] Its reactivity is primarily centered around the carbon-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3]
The electronic nature of the ring influences the C-Br bond's reactivity. The methoxy group (-OCH₃) at the ortho position is electron-donating, while the acetyl group (-COCH₃) at the meta position (relative to the bromine) is electron-withdrawing. This electronic push-pull can modulate the electron density of the C-Br bond, impacting the rate-determining oxidative addition step in many catalytic cycles.[4] This guide will help you navigate these subtleties to achieve faster, more efficient conversions.
Troubleshooting Guide: Sluggish & Incomplete Reactions
This section addresses the most common issues encountered when reaction rates are suboptimal.
Question 1: My Suzuki-Miyaura coupling with 5-Bromo-2-methoxyacetophenone is extremely slow or has stalled. What are the primary causes and how can I accelerate it?
This is a frequent challenge, often stemming from a suboptimal catalyst system or reaction conditions that fail to overcome the specific electronic properties of the substrate. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the aryl bromide.[4][5]
Root Cause Analysis & Solutions
-
Ineffective Catalyst/Ligand System: Standard, less electron-rich ligands like those on Pd(PPh₃)₄ may not be active enough for this substrate.[4] The electron-donating methoxy group can slow the oxidative addition step, requiring a more potent catalyst.
| Ligand Class | Examples | Key Advantages | Typical Loading (mol%) |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly active for electron-rich and sterically hindered aryl bromides. Promote fast oxidative addition.[4] | 1 - 5 |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable and active palladium complexes. | 1 - 5 |
| Standard Phosphines | PPh₃, P(o-tolyl)₃ | Effective for activated aryl halides, but may be too slow for this substrate.[4][6] | 2 - 10 |
-
Suboptimal Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[5][7] Its strength, solubility, and compatibility with other functional groups are paramount.[4]
-
Solution: Screen different bases. While strong bases can be effective, they may also accelerate the decomposition (protodeboronation) of the boronic acid coupling partner.[4]
-
K₃PO₄ or Cs₂CO₃: Often excellent choices, providing a good balance of reactivity and minimizing side reactions.[4][8]
-
K₂CO₃: A milder, cost-effective option, often used in aqueous solvent mixtures.[5][9]
-
NaOt-Bu: A very strong base, typically used in Buchwald-Hartwig aminations, that can provide high reaction rates but may be incompatible with sensitive functional groups.[6]
-
-
-
Incorrect Solvent or Temperature: The solvent affects catalyst solubility, stability, and reactivity.[10][11] Temperature directly impacts reaction kinetics, with rates often doubling for every 10°C increase.[12][13]
-
Solution: Start with a standard solvent like 1,4-dioxane or toluene, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[5][14] If the reaction is slow, cautiously increase the temperature in 10°C increments. Most Suzuki couplings are run between 80-110°C.[14] Microwave irradiation can also be a powerful tool to dramatically reduce reaction times.[15]
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a logical workflow to diagnose and resolve slow Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting workflow for slow Suzuki-Miyaura reactions.
Question 2: My Buchwald-Hartwig amination is failing. What adjustments should I make?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[3][16] Failure often points to catalyst deactivation, an inappropriate base, or steric hindrance.
Root Cause Analysis & Solutions
-
Catalyst and Ligand Choice: This is the most critical variable. The choice of phosphine ligand dictates the success of coupling different classes of amines.
-
Solution: For primary amines, especially hindered ones, ligands like RuPhos or BrettPhos are often required. For secondary amines, ligands from earlier generations might be sufficient, but modern biaryl phosphine ligands generally give better results.[17]
-
-
Base Incompatibility: The base deprotonates the amine in the catalytic cycle. A base that is too weak will result in a slow or no reaction.[6]
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective base, promoting fast reaction rates.[6] However, it is incompatible with base-sensitive functional groups like esters. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this will likely require higher temperatures and longer reaction times.[6]
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state.[4]
Frequently Asked Questions (FAQs)
-
Q: Can I use 5-Bromo-2-methoxyacetophenone in other cross-coupling reactions?
-
A: Yes. It is a suitable substrate for other palladium-catalyzed reactions like the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Stille coupling (coupling with organostannanes).[18][19] The principles of catalyst, ligand, and condition optimization discussed here are broadly applicable to these transformations as well.
-
-
Q: How does temperature generally affect the reaction rate?
-
A: Increasing temperature increases the kinetic energy of molecules, leading to more frequent and more energetic collisions.[20][21] This increases the proportion of molecules that can overcome the activation energy barrier.[22] A common rule of thumb is that the reaction rate approximately doubles for every 10°C rise in temperature.[13][23]
-
-
Q: What is the purpose of adding water to some Suzuki coupling reactions?
-
A: While some reactions require anhydrous conditions, a small amount of water in Suzuki couplings can be beneficial. It helps dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate key steps in the catalytic cycle.[5] However, excess water can promote unwanted side reactions like protodeboronation of the boronic acid.[4] The optimal organic solvent-to-water ratio is typically between 4:1 and 10:1.[14]
-
Key Experimental Protocols
The following are generalized, robust starting protocols. Optimization of catalyst, ligand, base, and temperature will likely be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling an arylboronic acid with 5-Bromo-2-methoxyacetophenone.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxyacetophenone (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[14]
-
Reaction Execution: Heat the reaction mixture to 80–100°C with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling a primary or secondary amine.
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add 5-Bromo-2-methoxyacetophenone (1.0 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%) to a dry Schlenk tube with a stir bar.[19]
-
Reagent Addition: Add the amine (1.2 equiv.) followed by anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube tightly and heat the reaction mixture to 100–110°C with vigorous stirring.[19]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: After completion, cool the reaction, dilute with an organic solvent, and purify as described in the Suzuki protocol.
Catalytic Cycle Visualization
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle that are targeted for optimization.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciepub.com [sciepub.com]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
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- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
preventing byproduct formation in 1-(5-Bromo-2-methoxyphenyl)ethanone reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Reactivity of 1-(5-Bromo-2-methoxyphenyl)ethanone
This compound is a versatile intermediate in organic synthesis, frequently employed in the construction of complex molecular architectures. Its utility stems from three key functional groups:
-
Aryl Bromide: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyuara, Heck, and Buchwald-Hartwig aminations.
-
Electron-Rich Aromatic Ring: The methoxy group (-OCH₃) is a strong electron-donating group, which activates the aromatic ring. This makes the aryl bromide more susceptible to oxidative addition in cross-coupling reactions but also influences regioselectivity and can lead to specific side reactions.[1][2]
-
Acetyl Group: The ketone functionality can be a site for nucleophilic attack or can be reduced. The α-protons on the methyl group are acidic and can be removed by a strong base to form an enolate, which can participate in various reactions.[3][4]
Understanding the interplay of these functional groups is crucial for successful and high-yielding transformations. This guide will address the most common issues encountered in the laboratory when using this reagent.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of debrominated byproduct, 1-(2-methoxyphenyl)ethanone, in my Suzuki-Miyuara coupling reaction. What is causing this and how can I prevent it?
A1: The formation of a debrominated byproduct, where the bromine atom is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] This occurs when a palladium-hydride species is generated in the catalytic cycle, which can then undergo reductive elimination with the aryl group to produce the debrominated compound.
Primary Causes:
-
Hydride Source: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., from the decomposition of formate salts), or even trace amounts of water.[6]
-
Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the boron reagent to the palladium center) is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.
Troubleshooting Strategies:
-
Choice of Solvent: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. If a protic solvent is necessary, consider using a deuterated solvent to track the source of the hydrogen.
-
Base Selection: Use a non-hydride-donating base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over bases like sodium formate.
-
Optimize Catalyst System: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination of the desired product, minimizing the time for the debromination side reaction to occur.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of byproduct formation.
Q2: My Suzuki-Miyuara reaction is producing a significant amount of biaryl homocoupling product from my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is another common byproduct, often observed when the reaction is exposed to oxygen.[1] It can also occur if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.
Troubleshooting Strategies:
-
Degas Thoroughly: Ensure that your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) source like Pd(OAc)₂ that needs to be reduced in situ.
-
Control Stoichiometry: Using a slight excess of the aryl bromide (1.1 to 1.2 equivalents) can help to ensure that the boronic acid is consumed by the desired cross-coupling pathway.
Q3: I am attempting a Grignard reaction with this compound, but it is not working well. What are the likely issues?
A3: There are two primary challenges when performing a Grignard reaction with this substrate:
-
Reaction with the Ketone: The Grignard reagent, once formed, is a strong nucleophile and can react with the ketone of another molecule of the starting material. This leads to a complex mixture of products.
-
Difficulty in Formation: Electron-donating groups, like the methoxy group, can sometimes make the formation of the Grignard reagent more difficult.[8]
Troubleshooting Strategies:
-
Protect the Ketone: Before attempting the Grignard formation, protect the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst). The ketal is stable to the Grignard conditions and can be removed after the reaction using an aqueous acid workup.
-
Activate the Magnesium: Ensure the magnesium turnings are fresh and activated. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the dry solvent before adding the aryl bromide.[9]
Q4: Can the methoxy group be cleaved during my reaction?
A4: Yes, cleavage of the aryl methyl ether to the corresponding phenol is a potential side reaction, particularly under strongly acidic conditions (e.g., HBr, BBr₃) or with certain Lewis acids. While less common under standard palladium-catalyzed coupling conditions, it can occur if the reaction conditions are harsh or if certain reagents are used. If you observe the formation of 1-(5-bromo-2-hydroxyphenyl)ethanone, consider using milder reaction conditions or alternative reagents.
Troubleshooting Guides
Guide 1: Suzuki-Miyuara Cross-Coupling Reactions
This guide addresses common issues when using this compound in Suzuki-Miyuara couplings.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor choice of ligand for an electron-rich bromide. 3. Ineffective base. | 1. Use a fresh palladium source and ensure an inert atmosphere. 2. Switch to a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos. 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Debromination | 1. Presence of a hydride source (e.g., solvent, water). 2. Slow transmetalation. | 1. Use anhydrous, aprotic solvents. Ensure all reagents are dry. 2. Optimize the base and ligand to accelerate the catalytic cycle. |
| Boronic Acid Homocoupling | 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and the reaction mixture. 2. Consider using a Pd(0) catalyst or adding a reducing agent if using a Pd(II) source. |
| Formation of Phenol Byproduct | 1. Cleavage of the methoxy group under harsh conditions. | 1. Use milder reaction conditions (lower temperature). Avoid strongly acidic or Lewis acidic additives. |
Experimental Protocol: Suzuki-Miyuara Coupling
The following is a general protocol for the Suzuki-Miyuara coupling of this compound with an arylboronic acid.[6]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Visualizing Reaction Pathways
Byproduct Formation in Suzuki-Miyuara Coupling
Mechanism of Debromination
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Hartwig, J. F. (2010).
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-Metal-Catalyzed C–C and C–N Bond-Forming Reactions Using Aryl Halides. Chemical Reviews, 104(6), 3079–3160. [Link]
- Laina, D., & Organ, M. G. (2016). The Kumada–Tamao–Corriu Coupling. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-137). Thieme.
- Silverman, G. S., & Rakita, P. E. (2002). Handbook of Grignard Reagents. CRC Press.
- Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Adamo, C., Ciofini, I., & Etienne, M. (2006). Homocoupling of Boronic Acids versus Suzuki-Miyaura Cross-Coupling: A DFT Investigation of the Competitive Palladium-Catalyzed Reactions. Organometallics, 25(19), 4571–4580. [Link]
- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5427–5437. [Link]
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Bowden, K. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron, 22(1), 301-306. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Reddit. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?.
- Reddit. (2018). What are the byproducts of reduction with borohydride?.
- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates.
- Pearson. (n.d.). Propose a mechanism to show how acetophenone undergoes base-promoted chlorination to give trichloroacetophenone.
- Pearson. (2023). Provide the structure of the enolate when acetophenone is treated with a strong base.
- Chegg. (n.d.). 1. Provide the structure of the enolate when acetophenone is treated with strong base. 2. Predict the major product of the following reaction.
- ACS Publications. (2000). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Moumita, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2841-2851. [Link]
Sources
- 1. Propose a mechanism to show how acetophenone undergoes base-promo... | Study Prep in Pearson+ [pearson.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Navigating the Nuances of 1-(5-Bromo-2-methoxyphenyl)ethanone: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-bromo-2-methoxyphenyl)ethanone. This guide is designed to provide in-depth, practical advice for the successful execution and workup of reactions involving this versatile building block. Drawing upon established chemical principles and field-proven insights, we will explore common challenges and their solutions in a direct question-and-answer format.
Troubleshooting Guide: From Reaction Quench to Purified Product
This section addresses specific issues that may arise during the workup of reactions containing this compound, providing not just the "what" but the "why" behind each procedural step.
Question 1: My reaction mixture has formed a persistent emulsion during aqueous workup. How can I break it and efficiently separate the layers?
Answer: Emulsion formation is a common frustration, particularly when residual basic or acidic catalysts are present. Here’s a systematic approach to resolving this:
-
Brine Wash: The first line of defense is the addition of a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and disrupts the micelles that stabilize the emulsion.
-
Solvent Modification: If brine is insufficient, consider adding a small amount of a different, less polar organic solvent like hexanes or a more polar one like ethyl acetate, depending on your primary extraction solvent. This can alter the interfacial tension and break the emulsion.
-
Filtration through Celite®: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be highly effective. The fine, porous nature of Celite® helps to break up the emulsified droplets.
-
Centrifugation: If available, centrifugation is a powerful mechanical method to force the separation of the two phases.
Causality: Emulsions are stabilized by surfactants or fine solid particles at the interface of two immiscible liquids. The strategies above work by altering the physical properties of the liquid phases (ionic strength, polarity) or by physically disrupting the stabilizing layer.
Question 2: I'm observing a lower-than-expected yield after a Suzuki-Miyaura coupling reaction with this compound. What are the likely causes during the workup?
Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors during the workup. Here's a troubleshooting workflow:
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-methoxyacetophenone
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxyacetophenone in cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst selection and reaction optimization for this specific substrate. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the success and reproducibility of your work.
Introduction: The Substrate and Its Challenges
5-Bromo-2-methoxyacetophenone is a valuable building block in organic synthesis. However, its electronic and steric properties can present unique challenges in palladium-catalyzed cross-coupling reactions. The presence of an electron-donating methoxy group and a moderately electron-withdrawing acetyl group influences the reactivity of the aryl bromide. Understanding these characteristics is the first step toward selecting an appropriate catalyst system.
Troubleshooting Guide & FAQs
This section is designed to address common issues encountered during cross-coupling reactions with 5-Bromo-2-methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is sluggish or shows low conversion. What are the likely causes and how can I improve it?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate often points to issues with catalyst activation, transmetalation, or catalyst stability. The electron-rich nature of the aryl bromide can make the initial oxidative addition step slower.[1]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough.[2] Consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which can accelerate oxidative addition and reductive elimination.[3][4] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also ensure efficient generation of the active Pd(0) species.[5]
-
Base Selection: The choice of base is critical for activating the boronic acid.[6] While common bases like K₂CO₃ or Na₂CO₃ can be effective, stronger, non-nucleophilic bases like K₃PO₄ are often beneficial, especially in preventing side reactions.[6][7][8]
-
Solvent System: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) is typically used to dissolve both the organic substrate and the inorganic base.[8] Ensure your solvent is properly degassed to prevent catalyst oxidation.[5]
-
Temperature: Increasing the reaction temperature can often overcome activation barriers. Monitor for potential decomposition of starting materials or products at higher temperatures.[7]
Q2: I am observing significant amounts of homocoupling of my boronic acid partner. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5]
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas your solvents and reagents.[5]
-
Ligand Choice: Bulky ligands can disfavor the formation of palladium species that lead to homocoupling.[5]
-
Reaction Temperature: Lowering the reaction temperature, if the desired reaction rate is still acceptable, can sometimes reduce the rate of homocoupling.
Q3: For a Buchwald-Hartwig amination, what is the best catalyst system for coupling an amine with 5-Bromo-2-methoxyacetophenone?
A3: The Buchwald-Hartwig amination requires a carefully selected catalyst system to facilitate the C-N bond formation.[9]
-
Ligand Selection: Sterically hindered and electron-rich phosphine ligands are crucial.[9] For primary amines, ligands like BrettPhos can be effective.[10] Bidentate phosphine ligands such as BINAP or DPPF have also been shown to be effective.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[11]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.[10]
Q4: Can I perform a Sonogashira coupling with this substrate? What are the key considerations?
A4: Yes, Sonogashira coupling is a viable option. The success of this reaction hinges on the dual catalyst system of palladium and copper.[12]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[12][13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[14]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are common.
Q5: What about Heck coupling? What conditions are recommended?
A5: The Heck reaction, for coupling with an alkene, is also feasible.[15]
-
Catalyst: Pd(OAc)₂ is a common palladium source.[16]
-
Ligand: While some Heck reactions can be performed ligand-free, phosphine ligands are often beneficial.[17]
-
Base: An organic base like triethylamine is typically used.[15]
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction/Low Conversion | Inefficient oxidative addition due to electron-rich substrate.[1] | Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[3][4] Increase reaction temperature.[7] |
| Inactive catalyst. | Use a pre-catalyst or ensure proper in-situ generation of Pd(0).[5] | |
| Poor solubility of reagents. | Screen different solvent systems.[18] | |
| Homocoupling of Boronic Acid | Presence of oxygen.[5] | Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[5] |
| Dehalogenation of Starting Material | Side reaction promoted by base and/or temperature. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ if tolerated).[6] Lower the reaction temperature. |
| Product Decomposition | Reaction temperature is too high. | Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. |
| Difficulty in Product Isolation | Co-elution with byproducts. | Optimize chromatography conditions. Consider a different cross-coupling strategy if byproduct formation is inherent.[19] |
Experimental Protocols & Methodologies
General Protocol for Catalyst Screening in Suzuki-Miyaura Coupling
This protocol provides a framework for systematically screening different catalyst systems.
Materials:
-
5-Bromo-2-methoxyacetophenone (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-Bromo-2-methoxyacetophenone (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[20]
Decision Tree for Catalyst System Selection
Caption: A decision tree to guide the initial selection of a catalyst system.
References
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron
- Developing Ligands for Palladium(II)
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Screening of palladium c
- Effect of base and solvent Suzuki cross coupling of 4 0 -bromoacetophenone (6a) with phenylboronic acid (5) thermally.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Suzuki-Miyaura Coupling.
- How to approach choosing reaction conditions for Suzuki?
- Buchwald–Hartwig amin
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substr
- Cross-Electrophile Coupling: Principles, Methods, and Applic
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
- How can I solve my problem with Suzuki coupling?
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Sonogashira coupling.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Buchwald-Hartwig Cross Coupling Reaction.
- Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)
- Buchwald-Hartwig Amin
- Heck Reaction.
- Buchwald-Hartwig Amin
- A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxyl
- Diagnosing issues with a failed Suzuki coupling?
- Struggling with Suzuki Reaction.
- Catalyzed Mizoroki–Heck Reaction or C–H Activ
- Failed suzuki coupling, any suggenstions?
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- Heck Reaction—St
- Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
- Sonogashira Coupling.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- Sonogashira Coupling.
- Introduction to cross-coupling reactions.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradi
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ikm.org.my [ikm.org.my]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. mdpi-res.com [mdpi-res.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(5-Bromo-2-methoxyphenyl)ethanone
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Bromo-2-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's spectral features, supported by a comparative analysis with structurally related molecules. By understanding the subtle interplay of substituent effects on chemical shifts and coupling constants, researchers can gain valuable insights into the molecular structure and electronic environment of this important synthetic intermediate.
Introduction
This compound, also known as 5-bromo-2-methoxyacetophenone, is a substituted aromatic ketone frequently utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds. The precise characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final products. NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules. This guide will delve into the detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between its structure and its spectral output.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following protocol outlines a standardized procedure for the preparation and analysis of a sample of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it provides good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) typically do not interfere with the analyte's signals.[1]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: To ensure magnetic field homogeneity and prevent line broadening, it is crucial to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.[2] This removes any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse sequence: A standard single-pulse experiment.
-
Spectral width: A range of -2 to 12 ppm is typically sufficient.
-
Number of scans: 8 to 16 scans are usually adequate.
-
Relaxation delay: A delay of 1-2 seconds between scans.
-
-
¹³C NMR Parameters:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral width: A range of 0 to 220 ppm is appropriate.
-
Number of scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation delay: A delay of 2-5 seconds.
-
Below is a diagram illustrating the general workflow for NMR sample preparation and data acquisition.
Caption: Workflow for NMR sample preparation and data acquisition.
¹H and ¹³C NMR Spectral Analysis of this compound
Due to the unavailability of a publicly accessible, experimentally verified spectrum for this compound, the following analysis is based on predicted chemical shifts from established NMR principles and spectral data from analogous compounds. The predicted values provide a robust framework for understanding the expected spectrum.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four distinct signals: three in the aromatic region and two singlets in the aliphatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing acetyl group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4. |
| ~ 7.60 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. It is deshielded by the adjacent bromine atom. |
| ~ 6.95 | d | 1H | H-3 | This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It will appear as a doublet due to coupling with H-4. |
| ~ 3.90 | s | 3H | -OCH₃ | The protons of the methoxy group are in a shielded environment and appear as a characteristic singlet. |
| ~ 2.60 | s | 3H | -COCH₃ | The protons of the acetyl group are deshielded by the adjacent carbonyl group and appear as a singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, corresponding to the nine unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 198 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield. |
| ~ 158 | C-2 | This carbon is directly attached to the electron-donating methoxy group, causing a downfield shift. |
| ~ 135 | C-6 | This aromatic carbon is deshielded by the adjacent acetyl group. |
| ~ 133 | C-4 | This aromatic carbon is deshielded by the attached bromine atom. |
| ~ 128 | C-1 | This is the quaternary carbon to which the acetyl group is attached. |
| ~ 115 | C-5 | This is the carbon atom bearing the bromine substituent. |
| ~ 113 | C-3 | This carbon is shielded by the ortho methoxy group. |
| ~ 56 | -OCH₃ | The carbon of the methoxy group appears in the typical range for such functionalities. |
| ~ 29 | -COCH₃ | The methyl carbon of the acetyl group is found in the aliphatic region. |
Comparative NMR Analysis
To substantiate the predicted spectral data for this compound, a comparison with the experimentally determined NMR data of structurally similar compounds is invaluable. We will consider 2-methoxyacetophenone and 4-bromoanisole as our primary comparative examples.
Comparison with 2-Methoxyacetophenone
2-Methoxyacetophenone shares the same core structure but lacks the bromine substituent. Its NMR data helps to isolate the electronic effects of the bromine atom in our target molecule.
-
¹H NMR of 2-Methoxyacetophenone: The aromatic protons typically appear as a multiplet between 6.9 and 7.8 ppm. The methoxy protons are observed around 3.9 ppm, and the acetyl protons at approximately 2.6 ppm.
-
¹³C NMR of 2-Methoxyacetophenone: The carbonyl carbon is found around 199 ppm, the aromatic carbons in the 111-158 ppm range, the methoxy carbon at ~55 ppm, and the acetyl methyl carbon at ~32 ppm.
The introduction of a bromine atom at the 5-position in this compound is expected to cause a downfield shift for the protons and carbons in its vicinity due to its electron-withdrawing inductive effect.
Comparison with 4-Bromoanisole
4-Bromoanisole allows for the examination of the effect of a bromine atom on a methoxy-substituted benzene ring, in the absence of the acetyl group.
-
¹H NMR of 4-Bromoanisole: The aromatic protons appear as two doublets (an AA'BB' system) at approximately 7.36 and 6.77 ppm. The methoxy protons are observed around 3.77 ppm.[3]
-
¹³C NMR of 4-Bromoanisole: The carbon attached to the methoxy group (C1) is at ~158.7 ppm, the carbon bearing the bromine (C4) is at ~112.8 ppm, and the other aromatic carbons are at ~132.2 and ~115.8 ppm. The methoxy carbon is at ~55.4 ppm.[3]
This comparison highlights the characteristic chemical shifts for a bromo- and methoxy-substituted aromatic ring, which are consistent with the predicted values for our target molecule.
The following diagram illustrates the structural relationships between the target compound and its comparative analogs.
Caption: Structural relationship of the target compound to its analogs.
Summary of Spectral Data
The following tables summarize the predicted and experimental NMR data for this compound and its comparative analogs.
Table 1: ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | -OCH₃ | -COCH₃ |
| This compound (Predicted) | ~7.85 (d), ~7.60 (dd), ~6.95 (d) | ~3.90 (s) | ~2.60 (s) |
| 2-Methoxyacetophenone | 6.9-7.8 (m) | ~3.9 (s) | ~2.6 (s) |
| 4-Bromoanisole | 7.36 (d), 6.77 (d) | 3.77 (s) | - |
Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | C=O | Aromatic Carbons | -OCH₃ | -COCH₃ |
| This compound (Predicted) | ~198 | ~158, ~135, ~133, ~128, ~115, ~113 | ~56 | ~29 |
| 2-Methoxyacetophenone | ~199 | 111-158 | ~55 | ~32 |
| 4-Bromoanisole | - | 158.7, 132.2, 115.8, 112.8 | 55.4 | - |
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound, though based on predicted values, provides a robust and scientifically grounded interpretation of its structural features. The comparative analysis with 2-methoxyacetophenone and 4-bromoanisole reinforces the understanding of how individual substituents influence the electronic environment and, consequently, the NMR chemical shifts of the molecule. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this key synthetic intermediate, thereby ensuring the quality and success of their scientific endeavors.
References
- University of Alberta. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Western University. (2013). NMR SAMPLE PREPARATION.
- University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder.
- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
- LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Royal Society of Chemistry. (2016). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- PubChem. (n.d.). 4-Bromoanisole.
- PubChem. (n.d.). 2'-Methoxyacetophenone.
- Bruker. (n.d.). Mnova Predict | Accurate Prediction.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- ChemAxon. (n.d.). NMR Predictor.
Sources
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-methoxyacetophenone
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical intermediates is paramount. 5-Bromo-2-methoxyacetophenone, a key building block in the synthesis of pharmaceuticals and other bioactive molecules, is no exception.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for confirming the identity and purity of such compounds. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 5-Bromo-2-methoxyacetophenone, offering a comparative perspective and the underlying principles governing its gas-phase ion chemistry.
The Foundation: Understanding Acetophenone Fragmentation
To predict the fragmentation of 5-Bromo-2-methoxyacetophenone, we must first understand the behavior of its parent structure, acetophenone. Under electron ionization (EI), acetophenone undergoes characteristic fragmentation pathways.[3][4] The initial event is the removal of an electron to form the molecular ion (M⁺•). The most common fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group, a process known as alpha-cleavage. This results in the formation of a stable benzoyl cation and a methyl radical.[3][4]
The Influence of Substituents: Predicting the Fragmentation of 5-Bromo-2-methoxyacetophenone
The presence of a bromine atom and a methoxy group on the aromatic ring significantly influences the fragmentation pattern of 5-Bromo-2-methoxyacetophenone (Molecular Weight: 229.07 g/mol ).[1][5] The bromine isotope pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.
Under electron ionization, the following fragmentation pathways are anticipated:
-
Molecular Ion Formation: The initial ionization will produce a molecular ion peak cluster at m/z 228 and 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Alpha-Cleavage (Loss of •CH₃): Similar to acetophenone, the primary fragmentation event is expected to be the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group. This will generate a substituted benzoyl cation, which will be a prominent peak in the spectrum.
-
Loss of CO: The resulting benzoyl cation can further fragment by losing a neutral carbon monoxide molecule (CO, 28 Da).
-
Loss of •OCH₃ and subsequent fragmentation: Cleavage of the methoxy group can occur, leading to further fragmentation cascades.
-
Cleavage involving the Bromine atom: While less common as an initial step, the loss of the bromine atom or HBr can also be observed.
Visualizing the Fragmentation Cascade
The logical flow of these fragmentation events can be visualized to better understand the resulting mass spectrum.
Caption: Proposed EI fragmentation pathway for 5-Bromo-2-methoxyacetophenone.
Comparative Data Analysis: Expected vs. Known Fragments
While a publicly available, experimentally derived mass spectrum for 5-Bromo-2-methoxyacetophenone is not readily found in the search results, we can construct a table of expected fragments and compare it to the known fragmentation of a similar isomer, 2-Bromo-2'-methoxyacetophenone.[6] This comparison provides a strong predictive framework for identifying the title compound.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Corresponding Fragment in 2-Bromo-2'-methoxyacetophenone[6] |
| 228 | [C₉H₉⁷⁹BrO₂]⁺• (Molecular Ion) | 228/230 ([M]⁺) |
| 213 | [C₈H₆⁷⁹BrO]⁺ | Not explicitly listed, but expected |
| 185 | [C₇H₆⁷⁹Br]⁺ | Not explicitly listed, but plausible |
| 134 | [C₈H₆O₂]⁺• | 135 ([M - CH₂Br]⁺) |
| 106 | [C₇H₆O]⁺• | 107 ([C₇H₇O]⁺) |
| 77 | [C₆H₅]⁺ | 77 ([C₆H₅]⁺) |
Note: The fragmentation of 2-Bromo-2'-methoxyacetophenone involves the loss of a bromomethyl group due to the bromine's position on the acetyl chain, which is different from the aromatic substitution in 5-Bromo-2-methoxyacetophenone. However, the formation of ions at m/z 107 and 77 are common to substituted aromatic ketones.
Experimental Protocol for Mass Spectrometry Analysis
To validate these predictions, the following is a standard protocol for acquiring an electron ionization mass spectrum of 5-Bromo-2-methoxyacetophenone.
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
Procedure:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 5-Bromo-2-methoxyacetophenone in a volatile organic solvent such as methanol or dichloromethane.
-
Sample Introduction:
-
GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities and then introduced into the MS source.
-
Direct Insertion Probe: Place a small amount of the solid or a drop of the concentrated solution onto the probe tip, evaporate the solvent, and insert the probe into the mass spectrometer.
-
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[6]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Data Interpretation:
-
Identify the molecular ion peak cluster at m/z 228/230.
-
Look for the characteristic M+2 peak with approximately the same intensity as the M peak, confirming the presence of one bromine atom.
-
Identify the base peak (the most intense peak) and other significant fragment ions.
-
Correlate the observed fragment ions with the predicted fragmentation pathways.
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 5-Bromo-2-methoxyacetophenone relies on a combination of analytical techniques.
| Technique | Information Provided | Comparison to Mass Spectrometry |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons. | Complementary to MS. NMR confirms the arrangement of atoms, while MS provides the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Confirms the presence of the carbonyl (C=O) and ether (C-O) groups, supporting the structure determined by MS and NMR. |
| Gas Chromatography (GC) | Separates volatile compounds in a mixture. | Often coupled with MS (GC-MS) to provide both retention time (a measure of purity) and mass spectral data for each component. |
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a synthesized batch of 5-Bromo-2-methoxyacetophenone.
Sources
A Comparative Guide to the Reactivity of 1-(5-Bromo-2-methoxyphenyl)ethanone and Other Bromoacetophenones
Introduction
In the landscape of medicinal chemistry and materials science, substituted acetophenones serve as pivotal building blocks for synthesizing complex molecular architectures. Among these, bromoacetophenones are particularly valuable due to the versatile reactivity of the carbon-bromine bond, which readily participates in a host of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 1-(5-Bromo-2-methoxyphenyl)ethanone against other structurally significant bromoacetophenones.
Our focus is to dissect how the interplay of electronic and steric effects, dictated by the unique substitution pattern of this compound, governs its behavior in key synthetic reactions compared to its isomers and analogues. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to ensure scientific integrity and reproducibility.
The Decisive Role of Substituent Effects: A Theoretical Framework
The reactivity of an aryl bromide is not an intrinsic property of the C-Br bond alone; it is profoundly modulated by the electronic and steric environment of the aromatic ring. In this compound, three key functional groups—acetyl, methoxy, and bromo—exert competing influences.
Electronic Effects: A Push-Pull Scenario
The aromatic ring of this compound is subject to a classic "push-pull" electronic effect:
-
Acetyl Group (-COCH₃): This group is strongly electron-withdrawing through both inductive and resonance effects. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1]
-
Methoxy Group (-OCH₃): Positioned ortho to the acetyl group, the methoxy group is a powerful electron-donating group through resonance, owing to the lone pair of electrons on the oxygen atom.[2][3] This effect increases the electron density of the ring, making it more susceptible to electrophilic attack and activating it for certain reactions.
-
Bromo Group (-Br): Halogens exhibit a dual nature. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation.
In this compound, the potent electron-donating methoxy group partially counteracts the deactivating effects of the acetyl and bromo substituents. This electronic balance is crucial in modulating the energy of intermediates in catalytic cycles, such as the oxidative addition step in cross-coupling reactions.
Caption: Electronic push-pull effects in this compound.
Steric Effects: The Ortho-Methoxy Group
The placement of the methoxy group at the C2 position, ortho to the acetyl group and the site of palladium insertion during cross-coupling, introduces significant steric hindrance. This "ortho effect" can influence reactivity in several ways[4][5]:
-
It can force the acetyl group out of the plane of the benzene ring, altering its resonance interaction.
-
It can sterically shield the bromine atom, potentially slowing the rate of oxidative addition by bulky palladium-ligand complexes. This often necessitates the use of specific ligands designed to overcome such hindrance.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern synthetic chemistry, and the C-Br bond is an ideal handle for these transformations. We will compare the reactivity of this compound with key isomers in two ubiquitous reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparison Substrates:
-
This compound (Target)
-
4-Bromoacetophenone (Para Isomer): A benchmark substrate where steric hindrance is minimal at the reaction site.
-
1-(2-Bromo-5-methoxyphenyl)ethanone (Ortho Isomer): Here, the bromine atom is directly subject to the ortho effect from the acetyl group, making it sterically hindered.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forges a new carbon-carbon bond between an aryl halide and an organoboron species.[6] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl bromide bond.[7]
Generally, electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, while electron-donating groups can slow it down. However, steric factors play an equally critical role.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Analysis:
-
4-Bromoacetophenone: Typically exhibits high reactivity. The C-Br bond is sterically accessible, and the electron-withdrawing acetyl group facilitates oxidative addition.[8][9]
-
1-(2-Bromo-5-methoxyphenyl)ethanone: Reactivity is often diminished. The bromine atom is sterically hindered by the adjacent acetyl group, which can impede the approach of the bulky palladium catalyst.
-
This compound (Target): This substrate presents a nuanced case. The C-Br bond is not directly adjacent to another substituent, reducing direct steric clash. However, the nearby ortho-methoxy group can influence the conformation of the molecule and the catalyst's approach. The electron-donating nature of the methoxy group may slightly decrease the intrinsic rate of oxidative addition compared to 4-bromoacetophenone, but this effect is often overcome by optimizing reaction conditions.
| Substrate | Typical Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 2-6 | >90 | [9] |
| This compound | Pd(dppf)Cl₂ | Na₂CO₃ | 80-100 | 12-24 | 85-95 | [10] |
| 1-(2-Bromo-5-methoxyphenyl)ethanone | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 18-24 | 70-85 | N/A |
| Note: Data is compiled from representative literature and may vary based on specific reaction conditions. Direct comparative studies are limited. |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a crucial transformation in pharmaceutical synthesis.[11][12] The catalytic cycle shares mechanistic similarities with the Suzuki coupling, including a key oxidative addition step.[13][14]
Comparative Analysis: The same electronic and steric principles apply. The steric hindrance around the C-Br bond is a primary determinant of reactivity.
-
4-Bromoacetophenone: Generally couples efficiently with a wide range of amines using standard catalyst systems.
-
1-(2-Bromo-5-methoxyphenyl)ethanone: The ortho-acetyl group significantly hinders the reaction, often requiring specialized bulky phosphine ligands (e.g., Josiphos, BrettPhos) and higher temperatures to achieve good conversion.
-
This compound (Target): The steric environment is less challenging than for the 2-bromo isomer. The ortho-methoxy group's influence may necessitate the use of slightly bulkier ligands than those used for 4-bromoacetophenone to facilitate the reductive elimination step, but the reaction is generally high-yielding.
Experimental Protocols
To ensure the trustworthiness and reproducibility of this guide, we provide detailed, self-validating protocols for a representative Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.
Caption: A standard experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried reaction tube equipped with a stir bar.
-
Remove the tube from the glovebox, add this compound, and seal with a septum.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.
-
Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by GC-MS. Upon completion (typically 8-16 hours), cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the aminated product.
Conclusion
The reactivity of this compound is a compelling case study in the balance of electronic and steric effects. While its reactivity in palladium-catalyzed cross-coupling is robust, it occupies a middle ground between the highly reactive, sterically unencumbered 4-bromoacetophenone and the more challenging, sterically hindered 2-bromoacetophenone.
-
For Suzuki-Miyaura Couplings: this compound is an excellent substrate, providing high yields under standard conditions, though reaction times may be slightly longer than for its para-isomer.
-
For Buchwald-Hartwig Aminations: The substrate performs well, but optimal results may require the selection of moderately bulky phosphine ligands to overcome the subtle steric influence of the ortho-methoxy group.
-
Reactivity at Other Positions: The electron-rich nature of the ring, courtesy of the methoxy group, makes it more susceptible to electrophilic aromatic substitution than other bromoacetophenones, while the acidity of the α-protons on the acetyl group is also modulated by this electronic environment.
Ultimately, understanding the unique electronic and steric signature of this compound allows chemists to anticipate its behavior, select appropriate reaction conditions, and strategically incorporate it into complex synthetic pathways.
References
- Penning, T. D., et al. (2008). Stereoselective reductive metabolism of various p-substituted acetophenone derivatives. Bioorganic & Medicinal Chemistry, 16(3), 1084-1089. [Link]
- Nuñez, S., et al. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Structural Chemistry, 20(5), 829-837. [Link]
- Zhang, Z., et al. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
- StudyRaid. (2025). Understand aromatic Ring Reactions in Acetophenone. StudyRaid. [Link]
- van der Westhuyzen, C. W. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
- McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(7), 622-627. [Link]
- Huyser, E. S., & Pienta, N. J. (1980). Structure-reactivity effects in the breakdown of hemiacetals of .alpha.-bromoacetophenone. Change in rate-limiting step for base catalysis. Journal of the American Chemical Society, 102(19), 6182-6186. [Link]
- Exner, O., & Böhm, S. (2004). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Physical Chemistry Chemical Physics, 6(15), 3864-3870. [Link]
- Wikipedia contributors. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Asnan, H. H. M., et al. (2023). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 25(3), 36-41. [Link]
- Chemistry LibreTexts. (2024). Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Clark, J. (n.d.). The reactions of methoxybenzene. Chemguide. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Vitorović-Todorović, M., et al. (2023). The role of the methoxy group in approved drugs. RSC Medicinal Chemistry, 14(10), 1868-1884. [Link]
- ResearchGate. (n.d.). Initial optimization studies carried out between 4-bromoacetophenone and phenylboronic acid.
- Wikipedia contributors. (2024). Ortho effect. Wikipedia. [Link]
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A Comparative Guide to the Validation of 1-(5-Bromo-2-methoxyphenyl)ethanone Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. 1-(5-Bromo-2-methoxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly influence reaction yields, impurity profiles of subsequent steps, and the overall viability of a synthetic route.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methodologies for the purity validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven perspective on why HPLC remains the gold standard for this application, while also exploring the synergistic value of orthogonal techniques.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[1] Its dominance in the pharmaceutical industry stems from its high precision, accuracy, and applicability to a wide range of compounds, especially those that are non-volatile or thermally labile, like many substituted acetophenones.[2][3] A validated HPLC method provides one of the most compelling results on a Certificate of Analysis for any pharmaceutical intermediate or API.[1]
The separation in reversed-phase HPLC (the most common mode) is based on the differential partitioning of analytes between a nonpolar stationary phase (typically a C18-bonded silica column) and a polar mobile phase.[4][5] For this compound, this principle allows for the effective separation of the main compound from structurally similar process-related impurities and degradation products.
Causality in HPLC Method Development
Developing a robust and reliable HPLC method is a systematic process where each parameter is carefully optimized.[1][6]
-
Stationary Phase Selection: A C18 column is the workhorse for reversed-phase chromatography and the logical starting point. Its hydrophobic nature provides effective retention for moderately polar compounds like this compound, allowing for separation based on subtle differences in polarity with potential impurities.
-
Mobile Phase Composition: The mobile phase, typically a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol, is a critical variable. Acetonitrile is often preferred for its low UV cutoff and viscosity. The pH of the aqueous portion can be adjusted to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention and peak shape.[6]
-
Detector Selection: this compound contains a substituted benzene ring, a strong chromophore, making it ideally suited for UV-Vis detection. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.
Experimental Protocol: Validated RP-HPLC Method for Purity Analysis
This protocol describes a self-validating system for the determination of purity of this compound.
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-5 min (60% A), 5-20 min (60% to 20% A), 20-25 min (20% A), 25-26 min (20% to 60% A), 26-30 min (60% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
2. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the detection of impurities.
3. System Suitability Testing (SST)
Before sample analysis, inject the standard solution in six replicates. The system is deemed suitable for use if the following criteria are met.[7]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
4. Analytical Procedure
Inject the diluent (as a blank), followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and calculate the purity of the sample by the area normalization method.
Caption: Workflow for HPLC Purity Validation.
ICH-Compliant Method Validation: A Trustworthy System
To ensure an analytical method is fit for its intended purpose, it must be validated.[8] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[9][10] A validated method ensures trustworthiness and scientific integrity.
| Validation Parameter | Purpose & Methodology |
| Specificity | To demonstrate that the method can accurately measure the analyte without interference from impurities, degradants, or excipients. Achieved by analyzing spiked samples and performing forced degradation studies (acid, base, oxidation, heat, light). |
| Linearity | To verify a direct proportional relationship between concentration and detector response over a specified range (e.g., 50-150% of the nominal concentration). A correlation coefficient (r²) of ≥0.999 is typically required. |
| Accuracy | To determine the closeness of the measured value to the true value. Assessed by performing recovery studies on samples spiked with known amounts of analyte at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability: Measures precision over a short interval under the same conditions. Intermediate Precision: Assesses variations within the same lab (different days, analysts, equipment). Results are expressed as % Relative Standard Deviation (%RSD). |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. |
| Robustness | To evaluate the method's reliability during normal use by making small, deliberate changes to parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). |
Hypothetical HPLC Validation Data Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.45% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.82% | ≤ 2.0% |
| LOQ | 0.05% of nominal concentration | Reportable |
| Robustness | No significant impact on results | Method remains reliable |
Comparative Analysis: HPLC vs. Orthogonal Methods
While HPLC is the primary choice for routine quality control, orthogonal methods—those based on different scientific principles—are invaluable for comprehensive characterization and confirmatory analysis.
Caption: Decision Tree for Analytical Method Selection.
Comparison of Purity Assessment Methods
| Analytical Method | Principle | Information Provided | Advantages | Limitations for this Application |
| HPLC (UV detection) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity, detection of non-volatile impurities. | High precision and accuracy for quantification.[3] Suitable for thermally labile compounds.[3] The established gold standard for pharmaceutical release testing.[1] | May require reference standards for definitive impurity identification. Lower resolution for highly complex mixtures compared to capillary GC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High separation efficiency and definitive identification of impurities through mass spectral libraries.[3][11] | Not suitable for non-volatile or thermally labile compounds.[11] this compound may have limited volatility, potentially requiring high temperatures that could cause degradation. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. | Absolute purity determination without needing a specific reference standard of the analyte. Provides structural information. | A primary analytical method.[12] Non-destructive. Provides unambiguous structural confirmation. | Lower sensitivity than chromatographic methods.[12] Requires a high-purity internal standard and can be complex if signals from impurities overlap with the main component. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. | Purity assessment, particularly for charged species. | High separation efficiency, very low sample and reagent consumption.[12] | Can have lower concentration sensitivity compared to HPLC-UV. Reproducibility can be more challenging to maintain than with modern HPLC systems.[12] |
Conclusion: An Integrated Approach to Purity Validation
For the routine quality control and purity validation of this compound, a validated reversed-phase HPLC method stands as the most robust, reliable, and appropriate choice. Its high precision, suitability for the analyte's chemical nature, and universal acceptance in regulatory environments make it indispensable.[1][7]
However, a truly comprehensive understanding of a compound's purity profile is best achieved through an integrated approach. Orthogonal methods like GC-MS are excellent for profiling volatile impurities that might be missed by HPLC, while qNMR offers an absolute measure of purity and structural confirmation that is independent of a specific reference standard.[3][12] The choice of analytical method should always be guided by the specific requirements of the analysis, from routine batch release to in-depth impurity characterization in drug development.
References
- ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. (2023). European Medicines Agency. [Link]
- An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). PharmTech. [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2011). Pharmaceutical Technology. [Link]
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]
- Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. (2024). The Pharma SOP. [Link]
- Steps involved in HPLC Method Development. (2014). Asian Journal of Pharmaceutical Research. [Link]
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2019).
- Alternative Method Development Techniques.
- How Does Gas Chromatography Compare To HPLC? (2024). YouTube. [Link]
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comparative study of different synthetic routes to 5-Bromo-2-methoxyacetophenone
Introduction
5-Bromo-2-methoxyacetophenone is a versatile chemical intermediate of significant interest to researchers in pharmaceutical development and organic synthesis.[1][2] Its utility as a building block stems from the presence of three key functional groups: a ketone, a methoxy group, and a bromine atom, which allow for a variety of subsequent chemical transformations. This compound serves as a crucial precursor in the synthesis of numerous bioactive molecules, including anti-inflammatory and analgesic drugs.[1][2] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a primary concern for the chemical and pharmaceutical industries.
This guide provides a comparative analysis of the principal synthetic methodologies for preparing 5-Bromo-2-methoxyacetophenone. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a quantitative comparison to assist researchers in selecting the optimal pathway for their specific laboratory and production needs.
Comparative Analysis of Synthetic Strategies
The synthesis of 5-Bromo-2-methoxyacetophenone can be effectively achieved through several distinct chemical pathways. The most prominent of these are:
-
Direct Electrophilic Bromination of 2'-Methoxyacetophenone.
-
A two-step approach involving the Fries Rearrangement of 4-bromophenyl acetate followed by Williamson Ether Synthesis .
-
Friedel-Crafts Acylation of 4-bromoanisole.
Each of these routes possesses unique advantages and disadvantages concerning yield, purity, scalability, and the handling of hazardous reagents. The following sections will explore each of these in detail.
Route 1: Direct Electrophilic Bromination of 2'-Methoxyacetophenone
This is arguably the most direct route, involving the introduction of a bromine atom onto the aromatic ring of the readily available starting material, 2'-methoxyacetophenone. The methoxy group is a powerful ortho-, para-directing group, and due to steric hindrance from the adjacent acetyl group, the bromine is directed to the para position (position 5).
Reaction Mechanism and Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) is often the brominating agent of choice as it provides a low concentration of molecular bromine in situ, which helps to minimize over-bromination and other side reactions. The reaction is typically carried out in a polar aprotic solvent like acetonitrile and can be catalyzed.
Experimental Protocol[3]
-
To a reaction tube, add 2'-methoxyacetophenone (0.2 mmol), N-bromosuccinimide (NBS, 1.5 eq., 0.3 mmol), a catalyst (10 mol%, 0.02 mmol, if required), and acetonitrile (1.0 mL).
-
Stir the reaction mixture at room temperature for 12 hours, ensuring it is protected from light.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash chromatography on a silica gel column using a petroleum ether/dichloromethane (5:1) eluent to yield the pure 5-Bromo-2-methoxyacetophenone.
Visualizing the Pathway
Caption: Direct bromination of 2'-methoxyacetophenone.
Route 2: Synthesis via Fries Rearrangement and Methylation
Step 1: Fries Rearrangement of 4-Bromophenyl Acetate to 5-Bromo-2-hydroxyacetophenone
The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone with the help of a Lewis acid catalyst.
-
Experimental Protocol [3]
-
In a three-neck flask, place p-bromophenol (92 g, 536 mmol).
-
Slowly add acetyl chloride (46 g, 590 mmol) dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Increase the temperature to 130°C and add aluminum chloride (128 g, 965 mmol) in portions.
-
Continue stirring at 130°C for an additional 2 hours.
-
After the reaction is complete, cool the mixture and carefully add it to ice-water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield 5-Bromo-2-hydroxyacetophenone as a white solid (Yield: 87%).
-
Step 2: Methylation of 5-Bromo-2-hydroxyacetophenone
This step is a classic Williamson ether synthesis, where the phenoxide is formed in situ and then alkylated with methyl iodide.
-
Experimental Protocol [4]
-
In a round-bottom flask, dissolve 5-bromo-2-hydroxyacetophenone in acetone.
-
Add potassium carbonate and methyl iodide.
-
Reflux the mixture for 3 hours.
-
After completion, cool the reaction mixture and filter off the potassium salts.
-
Evaporate the acetone from the filtrate.
-
The residue can be purified by recrystallization or column chromatography to give 5-Bromo-2-methoxyacetophenone (Yield: 86%).
-
Visualizing the Pathway
Caption: Two-step synthesis via Fries rearrangement and methylation.
Route 3: Friedel-Crafts Acylation of 4-Bromoanisole
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[5][6] In this proposed route, 4-bromoanisole would be acylated, likely with acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The methoxy group is ortho-, para-directing, and since the para position is blocked by the bromine atom, the acylation is expected to occur at the ortho position.
Reaction Mechanism and Rationale
The Lewis acid (e.g., AlCl₃) activates the acylating agent to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 4-bromoanisole to form the desired product after deprotonation. The choice of solvent is critical, with non-polar solvents like dichloromethane or carbon disulfide being common.
General Experimental Protocol (Based on similar reactions)[5][7]
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension in an ice bath to 0-5°C.
-
Slowly add acetyl chloride dropwise to the stirred suspension.
-
After the addition is complete, add 4-bromoanisole dropwise while maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Visualizing the Pathway
Caption: Friedel-Crafts acylation of 4-bromoanisole.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Fries Rearrangement & Methylation | Route 3: Friedel-Crafts Acylation |
| Starting Material | 2'-Methoxyacetophenone | p-Bromophenol | 4-Bromoanisole |
| Number of Steps | 1 | 2 | 1 |
| Reported Yield | Variable, can be high | ~75% overall (87% then 86%)[4][3] | Potentially high, but substrate-dependent |
| Key Reagents | NBS, Acetonitrile | Acetyl Chloride, AlCl₃, Methyl Iodide, K₂CO₃ | Acetyl Chloride, AlCl₃ |
| Reaction Time | ~12 hours[4] | ~4 hours + ~3 hours | Variable, typically a few hours |
| Purity/Selectivity | Good, but potential for isomers | Generally high | Can be affected by catalyst and conditions |
| Scalability | Good | Good, demonstrated on a larger scale[3] | Good, widely used in industry |
| Safety Concerns | NBS is a lachrymator | AlCl₃ is highly reactive with water | AlCl₃ is highly reactive with water |
Conclusion
The choice of the most suitable synthetic route to 5-Bromo-2-methoxyacetophenone is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents.
-
Route 1 (Direct Bromination) is the most straightforward and atom-economical approach, provided that 2'-methoxyacetophenone is readily available. It is well-suited for smaller-scale laboratory preparations.
-
Route 2 (Fries Rearrangement and Methylation) offers a robust and high-yielding alternative, starting from the inexpensive p-bromophenol. Its multi-step nature may be a drawback, but it has been demonstrated to be effective on a larger scale.
-
Route 3 (Friedel-Crafts Acylation) represents a classic and powerful method for aryl ketone synthesis. While a specific high-yielding protocol for this exact substrate was not found in the initial search, its success with similar substrates suggests it is a highly viable and scalable option, particularly for industrial applications.
Ultimately, a careful evaluation of these parameters will guide the synthetic chemist in selecting the most efficient and practical pathway to this valuable chemical intermediate.
References
- Organic Syntheses. ω-methoxyacetophenone. [Link]
- PubChem. 5'-Bromo-2'-hydroxyacetophenone. [Link]
- ROS. 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]
- Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
- ResearchGate.
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A Comparative Spectroscopic Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecular compounds is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparative analysis of the spectroscopic data for 1-(5-Bromo-2-methoxyphenyl)ethanone, a key building block in organic synthesis. By examining its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data alongside its structural isomers, 1-(4-Bromo-2-methoxyphenyl)ethanone and 1-(3-Bromo-4-methoxyphenyl)ethanone, this document aims to provide researchers with a comprehensive reference for distinguishing between these closely related compounds.
Introduction to this compound
This compound, also known as 5-Bromo-2-methoxyacetophenone, is a substituted aromatic ketone. Its structure, featuring a bromine atom and a methoxy group on the phenyl ring, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The relative positions of the bromo, methoxy, and acetyl groups on the aromatic ring give rise to a unique spectroscopic signature that allows for its unambiguous identification.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the experimental spectroscopic data for this compound and two of its isomers. Understanding the subtle yet significant differences in their spectra is crucial for accurate compound identification and quality control in a laboratory setting.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) are key parameters for structural assignment.
Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d6)
| Compound | Aromatic Protons (δ, ppm, J, Hz) | Methoxy Protons (δ, ppm) | Acetyl Protons (δ, ppm) |
| This compound | 7.70 (dd, J = 9.0, 2.6 Hz, 1H), 7.64 (d, J = 2.6 Hz, 1H), 7.16 (d, J = 9.0 Hz, 1H)[1] | 3.88 (s, 3H)[1] | 2.52 (s, 3H)[1] |
| 1-(4-Bromo-2-methoxyphenyl)ethanone | 7.60 (d, J = 8.0 Hz, 1H), 7.23 (d, J = 1.6 Hz, 1H), 7.17 (dd, J = 8.0, 1.6 Hz, 1H) | 3.89 (s, 3H) | 2.55 (s, 3H) |
| 1-(3-Bromo-4-methoxyphenyl)ethanone | 8.13 (d, J = 2.1 Hz, 1H), 7.90 (dd, J = 8.6, 2.1 Hz, 1H), 7.16 (d, J = 8.6 Hz, 1H) | 3.94 (s, 3H) | 2.56 (s, 3H) |
Analysis of ¹H NMR Spectra:
The substitution pattern on the aromatic ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. In this compound, the proton ortho to the acetyl group (at C6) is a doublet, coupled to the proton at C4, which in turn is a doublet of doublets, coupled to both the C3 and C6 protons. The proton at C3 appears as a doublet, coupled only to the proton at C4. The distinct coupling constants are diagnostic for this substitution pattern.
In contrast, the isomers exhibit different splitting patterns. For 1-(4-Bromo-2-methoxyphenyl)ethanone, the three aromatic protons appear as a doublet, a doublet, and a doublet of doublets. For 1-(3-Bromo-4-methoxyphenyl)ethanone, the aromatic protons also show a distinct set of a doublet, a doublet of doublets, and a doublet.
The chemical shifts of the methoxy and acetyl protons are less affected by the position of the bromine atom but can still show slight variations.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Acetyl Carbon (δ, ppm) |
| This compound | ~197 | ~158 (C-O), ~135, ~132, ~128 (C-Br), ~115, ~114 | ~56 | ~29 |
| 1-(4-Bromo-2-methoxyphenyl)ethanone | ~198 | ~159 (C-O), ~133, ~131, ~129, ~117 (C-Br), ~113 | ~56 | ~31 |
| 1-(3-Bromo-4-methoxyphenyl)ethanone | ~196 | ~158 (C-O), ~134, ~131, ~130, ~112, ~111 (C-Br) | ~56 | ~26 |
(Note: The chemical shifts for the isomers are predicted based on established substituent effects and may vary slightly from experimental values.)
Analysis of ¹³C NMR Spectra:
The carbonyl carbon typically appears in the downfield region of the spectrum (~195-200 ppm). The positions of the aromatic carbon signals are highly dependent on the substituents. The carbon attached to the electron-withdrawing bromine atom (C-Br) is expected to be deshielded, while the carbon attached to the electron-donating methoxy group (C-O) will be shielded. The specific chemical shifts of the aromatic carbons provide a unique fingerprint for each isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Key IR Absorption Bands
| Functional Group | This compound (cm⁻¹) | General Range (cm⁻¹) | Vibrational Mode |
| C=O (Aryl Ketone) | ~1675 | 1690-1670 | Stretch |
| C-O (Aryl Ether) | ~1250 | 1275-1200 | Asymmetric Stretch |
| C-Br | ~680 | 700-500 | Stretch |
| C-H (Aromatic) | ~3070 | 3100-3000 | Stretch |
| C-H (Alkyl) | ~2950 | 3000-2850 | Stretch |
Analysis of IR Spectra:
The most prominent peak in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the aryl ketone, typically observed around 1675 cm⁻¹. The presence of a strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O stretching vibration. The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹. While the exact positions of these peaks may shift slightly between the isomers, the overall pattern of absorptions is characteristic of this class of compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 228/230 (M⁺, M⁺+2)[1] | 213/215 ([M-CH₃]⁺), 185/187 ([M-COCH₃]⁺), 157/159 |
| 1-(4-Bromo-2-methoxyphenyl)ethanone | 228/230 (M⁺, M⁺+2) | 213/215 ([M-CH₃]⁺), 185/187 ([M-COCH₃]⁺), 157/159 |
| 1-(3-Bromo-4-methoxyphenyl)ethanone | 228/230 (M⁺, M⁺+2) | 213/215 ([M-CH₃]⁺), 185/187 ([M-COCH₃]⁺), 157/159 |
Analysis of Mass Spectra:
All three isomers will exhibit a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) with approximately equal intensity, which is a clear indicator of the presence of a single bromine atom. The primary fragmentation pathway for acetophenones is the loss of the acetyl methyl group, leading to a strong peak at [M-15]⁺. Another significant fragmentation is the loss of the entire acetyl group, resulting in a peak at [M-43]⁺. While the major fragment ions will be the same for all isomers, the relative intensities of these fragments may differ, providing subtle clues for differentiation.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR.
-
Process the data similarly to the ¹H spectrum.
-
Diagram of the NMR Experimental Workflow:
Caption: A streamlined workflow for acquiring and processing NMR spectra.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Diagram of the IR (ATR) Experimental Workflow:
Caption: The straightforward process of obtaining an IR spectrum using an ATR accessory.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Diagram of the Mass Spectrometry (EI) Workflow:
Sources
A Comparative Guide to Alternatives for 1-(5-Bromo-2-methoxyphenyl)ethanone in Cross-Coupling Reactions
Executive Summary
1-(5-Bromo-2-methoxyphenyl)ethanone is a cornerstone reagent in medicinal chemistry and materials science, prized for its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. The presence of a bromine atom, a methoxy group, and an acetyl moiety provides three distinct points for molecular elaboration. However, reliance on a single aryl bromide intermediate can limit synthetic flexibility, introduce cost inefficiencies, or present reactivity challenges. This guide provides an in-depth comparison of strategic alternatives, primarily focusing on aryl sulfonates (triflates, tosylates) and arylboronic acids. We will explore the mechanistic rationale behind each alternative, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific target molecules.
The Central Role of this compound in Synthesis
The synthetic value of this compound lies in the reactivity of its carbon-bromine (C-Br) bond. This bond is amenable to oxidative addition by a low-valent palladium catalyst, initiating two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] These reactions are fundamental for constructing complex molecular architectures from readily available precursors.
-
Suzuki-Miyaura Coupling: Forms a carbon-carbon bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester). This is a go-to method for synthesizing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[1][3]
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This reaction has revolutionized the synthesis of aryl amines, replacing harsher, classical methods and significantly expanding the scope of accessible molecules.[2][4]
The challenge for chemists is not just to perform these reactions, but to optimize them. The choice of the starting material is the first and one of the most critical decisions in this optimization process.
Strategic Alternatives to the Aryl Bromide Moiety
While aryl bromides are reliable, alternative functional groups can offer significant advantages in terms of reactivity, cost, and synthetic strategy. We will focus on two primary classes of alternatives: aryl sulfonates and organoboron compounds.
Alternative 1: Aryl Sulfonates (Triflates and Tosylates)
Aryl sulfonates, particularly triflates (-OTf) and tosylates (-OTs), are excellent alternatives to aryl halides in cross-coupling chemistry.[5][6] They are typically prepared from the corresponding phenols, which are often more accessible or affordable than their halogenated counterparts.
Causality Behind Experimental Choice: The efficacy of sulfonates stems from their exceptional leaving group ability. The triflate group, in particular, is one of the best leaving groups in organic chemistry. This high reactivity facilitates the rate-determining oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions (lower temperatures, shorter reaction times) compared to the corresponding bromides.[7][8] The general reactivity trend for electrophiles in Suzuki coupling is I > OTf > Br >> Cl.[3][8] Tosylates are less reactive than triflates but are more stable and significantly cheaper to prepare, offering a cost-effective alternative for more reactive systems.[5]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Alternative 2: Arylboronic Acids and Esters
Instead of using the acetyl-methoxyphenyl moiety as the electrophile (Ar-X), one can design a synthesis where it acts as the nucleophile. This involves preparing the corresponding boronic acid, 2-acetyl-5-methoxyphenylboronic acid. This strategy fundamentally reverses the retrosynthetic approach.
Causality Behind Experimental Choice: This approach is advantageous when the desired coupling partner is a rare, expensive, or sensitive aryl halide. Boronic acids are generally stable, crystalline solids with low toxicity, making them easy to handle and store.[3][9] While this strategy requires an additional step to synthesize the boronic acid (often from the aryl bromide itself), it can simplify the overall synthesis and purification of the final product, especially in complex molecule synthesis.[10][11] The preparation of acetylphenylboronic acids from bromoacetophenones is a well-established and scalable process, typically involving protection of the ketone, metal-halogen exchange, and subsequent borylation.[10][11]
Caption: Comparison of retrosynthetic strategies.
Comparative Performance Data
The choice of reagent significantly impacts reaction outcomes. The following tables summarize the expected performance of each alternative in key cross-coupling reactions based on literature precedents.
Table 1: Comparison of Alternatives in Suzuki-Miyaura C-C Coupling
| Reagent Class | Typical Conditions | Avg. Yield | Key Advantages | Key Disadvantages |
| Aryl Bromide | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 60-100 °C[8] | 75-95% | Commercially available, well-established protocols, good reactivity. | Can require higher temperatures than triflates; Pd catalyst can be expensive. |
| Aryl Triflate | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 80 °C[12] | 80-98% | Higher reactivity, milder conditions, often higher yields.[6][13] | Requires synthesis from phenol; triflating agents are expensive. |
| Aryl Tosylate | Pd catalyst, strong base, 100-120 °C[5] | 60-85% | Inexpensive to prepare, more stable than triflates. | Less reactive, requires more forcing conditions and specialized ligands.[5] |
| Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C[10][11] | 80-95% | Low toxicity, high stability, broadens scope of accessible electrophiles.[3] | Requires an extra synthetic step; potential for self-coupling (homocoupling). |
Table 2: Comparison of Alternatives in Buchwald-Hartwig C-N Coupling
| Reagent Class | Typical Conditions | Avg. Yield | Key Advantages | Key Disadvantages |
| Aryl Bromide | Pd(OAc)₂, X-Phos, KOt-Bu, Toluene, 100 °C[14] | 80-98% | Broad substrate scope with modern ligands, highly reliable.[2] | Strong base required; can be sensitive to steric hindrance. |
| Aryl Triflate | Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene, 80-100 °C[15] | 85-99% | Excellent reactivity, often works where bromides are sluggish.[14] | Cost of triflating agent; triflate can be sensitive to hydrolysis. |
| Aryl Tosylate | Ni or Pd catalyst, specific ligands, 110-130 °C[4] | 50-80% | Very low cost of starting materials (phenols). | Limited scope, requires harsher conditions and catalyst screening.[4] |
Validated Experimental Protocols
To provide a practical comparison, we present self-validating protocols for the synthesis of a model biaryl compound, 1-(2'-methoxy-5'-methyl-[1,1'-biphenyl]-2-yl)ethanone, using both the standard aryl bromide and the aryl triflate alternative.
Protocol 1: Suzuki Coupling using this compound
Objective: To synthesize 1-(2-methoxy-5-(p-tolyl))ethanone via a standard Suzuki-Miyaura coupling.
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (229 mg, 1.0 mmol), p-tolylboronic acid (150 mg, 1.1 mmol), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), and SPhos (16 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol).
-
Add 5 mL of anhydrous 1,4-dioxane and 0.5 mL of degassed water.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to yield the target biaryl compound.
-
Self-Validation: The expected product should have a distinct NMR spectrum and a mass spectrometry signal corresponding to the calculated molecular weight. A yield of >85% is expected.
Protocol 2: Preparation of the Aryl Triflate Alternative
Objective: To synthesize 2-acetyl-4-methoxyphenyl trifluoromethanesulfonate from the corresponding phenol.
Methodology:
-
Dissolve 1-(2-hydroxy-5-methoxyphenyl)ethanone (1.66 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 mL, 15.0 mmol) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (2.0 mL, 12.0 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 20 mL of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the aryl triflate. A yield of >90% is expected.
Protocol 3: Suzuki Coupling using the Aryl Triflate
Objective: To synthesize the same target biaryl using the triflate intermediate, demonstrating the milder conditions required.
Methodology:
-
To a Schlenk flask, add the synthesized 2-acetyl-4-methoxyphenyl trifluoromethanesulfonate (298 mg, 1.0 mmol), p-tolylboronic acid (150 mg, 1.1 mmol), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 15 mg, 0.02 mmol).
-
Evacuate and backfill with argon three times.
-
Add 5 mL of anhydrous 1,4-dioxane.
-
Heat the reaction to 60 °C and stir for 4 hours.
-
Follow the workup and purification procedure outlined in Protocol 1.
-
Self-Validation: The product should be identical to that from Protocol 1. A higher yield (>90%) and shorter reaction time/lower temperature demonstrate the enhanced reactivity of the triflate.
Expert Analysis and Recommendations
The optimal choice of reagent is context-dependent and guided by several factors:
-
For Rapid Scaffolding and Established Routes: The standard This compound is often the most practical choice. It is readily available, and its reactivity is well-understood, making it ideal for initial library synthesis and proof-of-concept studies.
-
For High-Yielding or Difficult Couplings: When reactions with the aryl bromide are sluggish or give low yields, switching to the corresponding aryl triflate is a powerful strategy. The increased reactivity can overcome steric hindrance or electronic deactivation, justifying the extra synthetic step and cost of the triflating agent, especially on a small to medium scale.
-
For Cost-Sensitive, Large-Scale Synthesis: If the phenol precursor is significantly cheaper than the aryl bromide, developing a process with an aryl tosylate may be economically advantageous, provided the potentially harsher reaction conditions are acceptable and a suitable catalyst system can be identified.
-
For Strategic Flexibility and Access to Diverse Electrophiles: Preparing the arylboronic acid derivative is the superior strategy when the goal is to couple the acetyl-methoxyphenyl fragment with a wide array of valuable or complex aryl halides. This "reversed polarity" approach maximizes the utility of a common nucleophile against diverse electrophiles.
Conclusion
While this compound remains a valuable and reliable synthetic intermediate, a modern chemist's toolkit should include a broader range of reactive partners. Aryl sulfonates offer a direct pathway to enhanced reactivity, often leading to milder conditions and higher yields. Conversely, employing the corresponding arylboronic acid provides strategic flexibility, enabling new synthetic disconnections. By understanding the mechanistic underpinnings and practical considerations of each alternative, researchers can design more efficient, robust, and versatile synthetic routes to their target molecules.
References
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- ChemicalBook. (n.d.). 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE synthesis. Retrieved from a relevant chemical supplier website.
- Hartwig, J. F., & Louie, J. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Organic Letters, 7(18), 4033-4035. Source
- CymitQuimica. (n.d.). 2-Acetylphenylboronic Acid. Retrieved from a relevant chemical supplier website.
- ChemicalBook. (n.d.). Ethyl 4-bromophenylacetate synthesis. Retrieved from a relevant chemical supplier website.
- Weix, D. J. (2011).
- Wikipedia. (2023).
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- Chemistry LibreTexts. (2023).
- Wikipedia. (2023). Suzuki reaction. Source
- Qi, Z., et al. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2004. Source
- Wikipedia. (2023). 4-Bromophenylacetic acid. Source
- Everson, D. A., & Weix, D. J. (2014). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society, 136(16), 5918-5921. Source
- ResearchGate. (2004). Convenient and practical preparation of acetylphenyl boronic acids. Source
- Weix, D. J., & Everson, D. A. (2020). Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society, 142(25), 10933-10938. Source
- Fürstner, A., et al. (2007). Iron-Catalyzed Cross-Coupling Reactions of Alkyl-Grignard Reagents with Aryl Chlorides, Tosylates, and Triflates. Angewandte Chemie International Edition, 46(19), 3410-3449. Source
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1855-1862. Source
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Source
- Benchchem. (n.d.). Synthesis routes of 4-Bromophenyl acetate. Retrieved from a relevant chemical supplier website.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Source
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Source
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Source
- ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. Retrieved from a relevant chemical supplier website.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Source
- Pinho, V. D., & Burtoloso, A. C. B. (2018).
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A Senior Application Scientist's Guide to Stereoselective Reactions of 1-(5-Bromo-2-methoxyphenyl)ethanone
For researchers and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. The prochiral ketone, 1-(5-Bromo-2-methoxyphenyl)ethanone, serves as a valuable starting material for the synthesis of complex chiral molecules. Its stereoselective conversion, primarily to the corresponding chiral alcohol, 1-(5-Bromo-2-methoxyphenyl)ethanol, unlocks access to key stereocenters for pharmaceutical building blocks.
This guide provides an in-depth comparison of the leading methodologies for achieving high stereoselectivity in reactions involving this substrate. We will move beyond simple protocols to dissect the underlying principles of stereocontrol, compare performance based on experimental data from closely related systems, and provide the rationale necessary for making informed decisions in your own synthetic campaigns.
The Central Challenge: Facial Selectivity of a Prochiral Ketone
The core of the stereoselective challenge lies in the prochiral nature of the carbonyl carbon in this compound. The two faces of the ketone, designated Re and Si, are chemically distinct environments. A stereoselective reaction demonstrates a preference for attacking one of these faces over the other, leading to an excess of one enantiomer of the product alcohol. The degree of this preference is quantified as the enantiomeric excess (ee%).
This guide will focus on the most prevalent and powerful strategy for this transformation: the asymmetric reduction of the ketone. We will compare three gold-standard methodologies:
-
Noyori Asymmetric Hydrogenation
-
Corey-Bakshi-Shibata (CBS) Reduction
-
Enzymatic Reduction via Ketoreductases (KREDs)
Comparison of Leading Asymmetric Reduction Methodologies
The choice between these methods is a multi-variable decision, balancing factors such as enantioselectivity, substrate scope, operational complexity, cost, and scalability. While direct comparative data for this compound is not consolidated in a single source, we can extrapolate performance from extensive studies on structurally similar bromo- and methoxy-substituted acetophenones.
Performance at a Glance: Asymmetric Reduction of Substituted Acetophenones
The following table summarizes typical performance data for the asymmetric reduction of acetophenone analogs. This data, compiled from various sources, provides a predictive framework for the stereoselective reduction of this compound.
| Method | Catalyst/Enzyme | Substrate Analog | Yield (%) | ee (%) | Configuration | Reference |
| Noyori Transfer Hydrogenation | Ru(II)/TsDPEN | α-Chloroacetophenone | >95% | 96 | R | [1] |
| CBS Reduction | (R)-Me-CBS | Acetophenone | >95% | 96 | R | [2] |
| Enzymatic Reduction | Daucus carota (Carrot) | o-Methoxyacetophenone | 95 | >99 | S | [3] |
| Enzymatic Reduction | Daucus carota (Carrot) | m-Methoxyacetophenone | 100 | >99 | S | [3] |
| Enzymatic Reduction | Apium graveolens (Celeriac) | p-Bromoacetophenone | 95 | 98 | S | [3] |
Noyori Asymmetric Hydrogenation & Transfer Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[1][4] The reaction can be performed under hydrogen gas (hydrogenation) or using a hydrogen donor like 2-propanol or formic acid (transfer hydrogenation).
The Causality of Stereoselection
The high degree of stereocontrol originates from a well-defined, six-membered pericyclic transition state.[1] The chiral ligands create a rigid C₂-symmetric environment around the ruthenium center. The substrate's carbonyl group coordinates to the metal, and the hydride is delivered from the metal to a specific face of the ketone. The interaction between the ketone's substituents and the chiral ligands dictates the preferred orientation of the substrate in the transition state, thus ensuring high enantioselectivity. The amine ligand plays a crucial role, with the N-H proton forming a hydrogen bond with the carbonyl oxygen, further locking the geometry.
Figure 1: Simplified workflow for Noyori Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a general representation and should be optimized for the specific substrate.
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with the Ru(II) precatalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 1 mol%).
-
Reaction Setup: Add an anhydrous, degassed solvent (e.g., 2-propanol or a 5:2 mixture of formic acid and triethylamine).
-
Substrate Addition: Add this compound (1.0 eq).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 25-50 °C) and monitor by TLC or GC.
-
Workup: Upon completion, quench the reaction, remove the solvent under reduced pressure, and extract the product with an organic solvent.
-
Purification & Analysis: Purify the crude product by column chromatography. Determine enantiomeric excess using chiral HPLC or GC.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely used method that employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[5][6]
The Causality of Stereoselection
The mechanism is a textbook example of catalyst-controlled stereoselection.[6]
-
Catalyst-Borane Adduct Formation: The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.
-
Ketone Coordination: The more Lewis-acidic endocyclic boron then coordinates to the ketone's carbonyl oxygen. Critically, it binds to the lone pair that is sterically more accessible, which is the one closer to the smaller substituent of the ketone (the methyl group in this case).
-
Hydride Transfer: This coordination pre-organizes the complex into a rigid, chair-like six-membered transition state, facilitating an intramolecular, face-selective hydride transfer from the activated borane to the carbonyl carbon.
The absolute stereochemistry of the product alcohol is predictable based on the chirality of the amino alcohol used to prepare the CBS catalyst.
Figure 2: Key steps in the CBS Reduction catalytic cycle.
Experimental Protocol: CBS Reduction
This protocol is a general representation and requires strictly anhydrous conditions.[6]
-
Reaction Setup: To a flame-dried, argon-purged flask, add a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 10 mol%) in anhydrous THF.
-
Borane Addition: Cool the solution to 0 °C and add borane-THF complex (1.0 M in THF, ~1.5 eq) dropwise. Stir for 15 minutes.
-
Substrate Addition: Cool the mixture to -78 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction: Stir the reaction at low temperature (e.g., -78 °C to -40 °C) for the required time (typically 1-2 hours), monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature, followed by 1N HCl. Warm to room temperature and stir for 1 hour.
-
Purification & Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by column chromatography and determine ee% by chiral HPLC or GC.
Enzymatic Reduction (Biocatalysis)
The use of isolated ketoreductases (KREDs) or whole-cell systems (e.g., yeast, plant cells) represents a powerful "green" alternative for asymmetric synthesis.[3] These enzymes exhibit exquisite stereo- and regioselectivity, often yielding products with exceptionally high enantiomeric purity.
The Causality of Stereoselection
Stereoselectivity is dictated by the enzyme's three-dimensional active site. The enzyme binds the ketone substrate in a highly specific orientation, positioning it for hydride delivery from a cofactor (NADH or NADPH). The active site contains distinct "small" and "large" binding pockets. According to Prelog's rule, the enzyme orients the ketone so that the larger substituent fits into the larger pocket and the smaller substituent into the smaller one. This precise positioning exposes only one of the two faces of the carbonyl to the hydride source, resulting in the formation of a single enantiomer of the alcohol. So-called "anti-Prelog" enzymes exist that deliver the hydride to the opposite face, providing access to the other enantiomer.
Figure 3: Typical workflow for developing an enzymatic reduction process.
Experimental Protocol: KRED Screening and Reduction
This protocol outlines a typical screening procedure using a commercial KRED kit.
-
Stock Solutions: Prepare a stock solution of this compound in a water-miscible co-solvent (e.g., DMSO or isopropanol). Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing glucose (for cofactor regeneration) and glucose dehydrogenase (GDH).
-
Screening Setup: In a 96-well plate, dispense the buffered glucose/GDH solution. Add the cofactor (NADP⁺ or NAD⁺).
-
Enzyme Addition: Add a small, pre-weighed amount of each KRED from a screening library to individual wells.
-
Reaction Initiation: Add the substrate stock solution to each well to initiate the reactions. Seal the plate.
-
Incubation: Shake the plate at a controlled temperature (e.g., 30 °C) for 24 hours.
-
Analysis: Quench the reactions and extract with an organic solvent. Analyze each well by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Scale-Up: The most promising KRED "hit" is then used in a larger-scale reaction following optimized conditions.
Expanding the Scope: Other Stereoselective Transformations
While asymmetric reduction is the most direct route to the chiral alcohol, the carbonyl group of this compound is also a handle for stereoselective carbon-carbon bond-forming reactions. Methodologies like the asymmetric aldol reaction [7] and asymmetric allylation [8] can be employed to construct more complex chiral architectures. These reactions typically involve the formation of a chiral enolate or the use of a chiral Lewis acid to control the facial selectivity of the electrophilic ketone, but specific data for this substrate is sparse in the literature. Their application would require significant methods development.
Conclusion and Recommendations
Selecting the optimal method for the stereoselective transformation of this compound requires a careful evaluation of project goals.
-
For Predictability and Broad Scope: The CBS Reduction is a highly reliable and well-understood method that offers excellent enantioselectivity for a wide range of aromatic ketones. Its predictable stereochemical outcome makes it a strong choice for initial synthetic routes.
-
For High Atom Economy and Scalability: Noyori Asymmetric Hydrogenation is exceptionally efficient, with very high turnover numbers, making it ideal for large-scale industrial synthesis where catalyst loading is a critical cost factor.
-
For Unparalleled Selectivity and Green Chemistry: Enzymatic Reduction with KREDs frequently provides access to products with >99% ee, often under mild aqueous conditions.[3] While requiring an initial screening and optimization effort, this method is superior for producing enantiopure materials and aligns with sustainability goals. The data on related bromo- and methoxy-acetophenones suggests that both (R)- and (S)-alcohols can be accessed with high fidelity by selecting the appropriate enzyme.
Ultimately, the choice of method will depend on the specific requirements of your synthesis, balancing the need for speed, cost, scale, and the absolute requirement for enantiopurity.
References
- Mączka, W., et al. (2016). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate.
- ApSimon, J., et al. (1989). Enantioselective reduction of ketones. Google Patents (EP0305180A2).
- Corey, E.J., et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- Myers, A.G. Research Group. (n.d.).
- Myers, A.G. Research Group. (n.d.). Stereoselective, Directed Aldol Reaction. Scribd.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (2022). KAUST Repository.
- Palomo, C., et al. (2002). The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chemistry – A European Journal.
- Qing, W.-X., et al. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition.
- Magritek. (n.d.). The Aldol Condensation. Magritek.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-2-methoxyphenyl)ethanone
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed protocol for the proper disposal of 1-(5-Bromo-2-methoxyphenyl)ethanone, grounding every recommendation in established safety standards and the specific chemical nature of the compound.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound (CAS No: 16740-73-1) is a halogenated organic compound.[1] Its molecular structure, containing a bromine atom, is the primary reason it requires a dedicated disposal pathway. Halogenated organic compounds are subject to specific environmental regulations because their improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans. The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of halogenated organic compounds.[2][3][4][5]
A thorough risk assessment is the foundation of safe handling. The known hazards associated with this compound, as identified in its Safety Data Sheet (SDS) and chemical databases, necessitate the stringent protocols outlined in this guide.[1][6]
Table 1: Hazard Identification for this compound
| Property | Identifier | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| CAS Number | 16740-73-1 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [6][7] |
| H315: Causes skin irritation | [6][7] | |
| H319: Causes serious eye irritation | [6][7] | |
| H335: May cause respiratory irritation | [1][6][7] | |
| H314: Causes severe skin burns and eye damage | [1] | |
| Signal Word | Warning / Danger | [1][6] |
| UN Number | UN 3261 (for corrosive solid, n.o.s.) | [6] |
The causality is clear: the compound's irritant and corrosive properties demand robust personal protective equipment (PPE) and handling procedures, while its classification as a halogenated organic dictates its ultimate disposal route.
Pre-Disposal Protocol: Segregation and Containment
Before disposal, the primary objective is to prevent accidental release and ensure the waste is correctly identified and segregated. This is a self-validating system: correct segregation at the point of generation prevents downstream complications and ensures regulatory compliance.
Step-by-Step Segregation and Storage:
-
Identify Waste Stream: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), gloves, and solvents used for cleaning, must be designated as "Halogenated Organic Waste."[8][9]
-
Select Appropriate Waste Container:
-
Labeling: The waste container label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents.
-
The associated hazards (e.g., "Irritant," "Corrosive").
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated area, such as a chemical fume hood or a flammable storage cabinet, away from incompatible materials like strong oxidizing agents.[8] Do not dispose of this chemical down the drain.[6]
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must be handled by a licensed professional waste disposal service.[6][11][12][13] Your institution's Environmental Health & Safety (EHS) office is the primary coordinator for this process. The following workflow outlines the procedure from the laboratory perspective.
Caption: Disposal Workflow for this compound
Detailed Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, always wear appropriate PPE.[6][14] This includes:
-
Containment of Pure/Unused Compound:
-
For unused or surplus this compound, ensure it is in its original or a suitable, securely closed container.[6]
-
Place this container directly into the designated halogenated waste stream.
-
-
Handling Contaminated Materials:
-
Carefully place all contaminated disposable items (gloves, wipes, plasticware) into the designated solid halogenated waste container.
-
Non-disposable glassware must be decontaminated. Rinse with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate as halogenated liquid waste.
-
-
Managing Spills:
-
Evacuate personnel from the immediate area.[6] Ensure adequate ventilation.[6]
-
Wearing full PPE, including respiratory protection if dust is generated, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep up the absorbed material without creating dust.[6]
-
Place the sweepings into the sealed, labeled halogenated waste container.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Final Laboratory Step: Once the waste container is full or ready for pickup, move it to your laboratory's designated satellite accumulation area and contact your EHS office to schedule a collection.
Trust Through Verification: The Role of EHS
Your institution's EHS department is your authoritative partner in chemical disposal. They are responsible for vetting and contracting with licensed disposal companies that use approved treatment technologies, such as high-temperature incineration, which is the standard for destroying halogenated organic compounds safely.[2] By following this guide and working with your EHS office, you ensure a compliant, safe, and environmentally sound disposal process from start to finish.
References
- Safety Data Sheet - Angene Chemical. (2025). Angene Chemical.
- This compound | C9H9BrO2 | CID 2757029.
- SAFETY DATA SHEET - 1-Bromo-2,2-dimethoxypropane. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2-Bromo-4'-methoxyacetophenone. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Bromomethyl 2,5-dimethoxyphenyl ketone. (2025). Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency.
- Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. (2021). ChemScene.
- Safety Data Sheet - 2-Bromoethyl methyl ether. (2025). Fisher Scientific.
- Safety Data Sheet - 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone. (2024). Aaron Chemicals.
- SAFETY DATA SHEET - 5-Bromo-1-indanone. (2025). Fisher Scientific.
- Halogenated Solvents Standard Operating Procedure.University of Washington, Environmental Health & Safety.
- Labeling Halogenated Hydrocarbon Solvent Containers.
- Halogenated Waste.University of Texas at Austin, Environmental Health & Safety.
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, Northwestern University.
- OSHA Hazard Communication Standard and OSHA Guidelines.Centers for Disease Control and Prevention (CDC).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
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Personal protective equipment for handling 1-(5-Bromo-2-methoxyphenyl)ethanone
A Strategic Guide to the Safe Handling of 1-(5-Bromo-2-methoxyphenyl)ethanone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth operational and safety framework for handling this compound, a compound that, while promising in synthetic applications, requires meticulous handling due to its inherent hazards. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence within your laboratory.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards: it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1][2]. A comprehensive understanding of these risks is the first step in mitigating potential exposure and ensuring a safe laboratory environment.
| Hazard Classification | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if ingested. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious and potentially damaging eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause irritation to the respiratory tract.[1][2] |
These classifications necessitate a multi-faceted approach to personal protection, encompassing respiratory, eye, and skin safeguarding.
Essential Personal Protective Equipment (PPE): A Proactive Defense
The selection of appropriate Personal Protective Equipment (PPE) is your primary defense against accidental exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection : Given the risk of serious eye irritation, standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles[1][2]. This dual-layer protection is critical to prevent contact with this irritant.
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal techniques to avoid cross-contamination[1].
-
Body Protection : A fully buttoned, chemical-resistant laboratory coat must be worn to protect against skin contact[3]. For operations involving larger quantities or a heightened risk of exposure, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection : To mitigate the risk of respiratory tract irritation, all handling of this compound should be conducted within a certified chemical fume hood[1][2]. If a fume hood is not available or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory[1].
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic and well-defined operational workflow is crucial for minimizing risks. The following protocol outlines the essential steps for the safe handling of this compound.
Preparation and Pre-Handling Checklist:
-
Engineering Controls Verification : Confirm that the chemical fume hood is operational and has a current certification. Ensure that the safety shower and eyewash station are unobstructed and have been recently tested[3][4].
-
Gather Materials : Assemble all necessary equipment, reagents, and waste containers within the fume hood before commencing work to minimize movement and the potential for spills.
-
Don PPE : Put on all required personal protective equipment as detailed above before handling the chemical.
Handling the Compound:
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use a disposable weighing boat to prevent contamination of balances.
-
In-Reaction Use : When introducing the compound into a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction apparatus is properly secured and ventilated.
-
Monitoring : Continuously monitor the experiment for any signs of unexpected reactions or releases.
Post-Handling and Decontamination:
-
Surface Decontamination : Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by a thorough wash with soap and water.
-
PPE Removal : Remove PPE in the correct order to prevent self-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste : Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container[2][5]. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, should be considered hazardous waste and placed in a designated solid waste container.
-
Spill Management : In the event of a small spill, carefully sweep up the solid material, avoiding the generation of dust, and place it into a labeled hazardous waste container[1][2]. The spill area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures.
The following diagram illustrates the comprehensive workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response is crucial.
-
Inhalation : If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[1][2].
-
Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice[1][2].
-
Eye Contact : If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician immediately[1][2].
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the safety data sheet to the attending physician[1][5].
By integrating these safety protocols and operational guidelines into your laboratory's standard procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- Angene Chemical. (2025-02-07).
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). This compound.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2014-09-05).
- Fisher Scientific. (n.d.).
- Carl ROTH. (2023-01-23).
- Fisher Scientific. (n.d.).
- Aaron Chemicals. (2024-11-01).
- Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
- Hisco. (n.d.).
- Merck Millipore. (n.d.).
- ChemScene. (2021-03-26).
- Benchchem. (n.d.). Personal protective equipment for handling 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
- ECHEMI. (n.d.). 1-(2-bromo-5-chlorophenyl)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
